molecular formula C6H15ClN2O2S B1468315 N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 955979-18-7

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B1468315
CAS No.: 955979-18-7
M. Wt: 214.71 g/mol
InChI Key: YQECDOZPXSNTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2S and its molecular weight is 214.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECDOZPXSNTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a heterocyclic compound featuring a pyrrolidine ring and a sulfonamide functional group. While specific data for this molecule is limited in public literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive overview of its core properties, a postulated synthesis pathway, potential biological significance, and essential analytical and safety protocols, drawing upon established knowledge of analogous chemical structures. This document is intended to serve as a foundational resource for researchers investigating this compound and similar chemical entities.

Introduction: Unveiling a Scaffold of Potential

The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural alkaloids and synthetic drugs.[1][2] Its saturated, non-planar nature allows for a three-dimensional exploration of chemical space, often contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] Similarly, the sulfonamide group is a well-established pharmacophore, integral to a multitude of therapeutic agents, including antibacterial and anti-inflammatory drugs.[3][4] The convergence of these two moieties in this compound suggests a molecule of significant interest for chemical and biological exploration. This guide aims to consolidate the available information and provide expert insights into the foundational properties and potential applications of this compound.

Physicochemical Properties and Structural Analysis

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₆H₁₅ClN₂O₂SSupplier Data
Molecular Weight 214.71 g/mol Calculated
Appearance Solid (predicted)Supplier Data
Purity Typically ≥95%Supplier Data
InChI Key YQECDOZPXSNTCY-UHFFFAOYSA-NSupplier Data

The hydrochloride salt form suggests good aqueous solubility, a desirable trait for many biological applications. The tertiary sulfonamide structure imparts a degree of chemical stability.[3]

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Salt Formation A 3-(Methylamino)pyrrolidine C {N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide | Pyridine, DCM, 0°C to RT} A->C + B Methanesulfonyl chloride B->C D N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide F {this compound | Ether} D->F + E HCl in Ether E->F

Figure 2: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

  • Sulfonylation: To a solution of 3-(methylamino)pyrrolidine in a suitable aprotic solvent like dichloromethane (DCM), a base such as pyridine is added. The mixture is cooled to 0°C. Methanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is dissolved in a suitable solvent like diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ether, and dried under vacuum.

Potential Biological and Pharmacological Significance

The pyrrolidine sulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. [5][6]

  • Enzyme Inhibition: Many sulfonamide-containing compounds are known enzyme inhibitors. For instance, certain pyrrolidine-based benzenesulfonamide derivatives have shown potent inhibition of carbonic anhydrase and acetylcholinesterase. [5]* Antimicrobial Activity: The sulfonamide class of drugs historically includes potent antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [4]* Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in molecules targeting CNS receptors. The structural similarity of the core to neurotransmitters suggests potential interactions with various receptors and transporters.

  • Antidiabetic Properties: Some sulfonamide derivatives of pyrrolidine have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. [6] It is important to emphasize that these are potential areas of investigation, and the specific biological activity of this compound would require dedicated screening and pharmacological studies.

Analytical Characterization: A Methodological Approach

A robust analytical methodology is crucial for the unambiguous identification and purity assessment of the compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for analyzing sulfonamide compounds. [7][8][9] Table 2: Hypothetical HPLC-MS/MS Parameters

ParameterConditionRationale
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and separation for polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in Acetonitrile/MethanolOrganic solvent for gradient elution.
Gradient 5-95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in the pyrrolidine ring are readily protonated.
MS/MS Transitions Precursor ion [M+H]⁺ → Product ionsSpecific transitions would need to be determined experimentally by infusing a standard solution.

Protocol for Purity and Identity Confirmation:

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). Serial dilutions are made to create calibration standards.

  • HPLC Separation: The sample is injected into the HPLC system, and the compound is separated from any impurities on the C18 column using the specified gradient.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The mass of the protonated molecule ([M+H]⁺) is monitored in a full scan (MS1).

  • Fragmentation Analysis (MS/MS): The precursor ion is selected and fragmented in the collision cell. The resulting product ions are detected (MS2), providing a unique fragmentation pattern that confirms the compound's identity.

  • Quantification: The peak area of a specific, stable product ion is used for quantification against the calibration curve.

Safety and Handling

Based on available safety data sheets for this compound and structurally related compounds, the following precautions should be observed. Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion: A Call for Further Investigation

This compound represents a chemical entity with considerable, yet largely unexplored, potential. Its structural composition, combining the versatile pyrrolidine scaffold with the pharmacologically significant sulfonamide group, positions it as a promising candidate for further investigation in various fields of chemical and biological research. This guide has provided a foundational understanding of its properties, a plausible synthetic approach, and key considerations for its analysis and handling. It is our hope that this document will serve as a valuable resource and a catalyst for future studies that will fully elucidate the scientific contributions of this intriguing molecule.

References

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Das, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(9), 100123.
  • af Ekenstam, B. T., & Pettersson, B. G. (1960). U.S. Patent No. 2,955,111. Washington, DC: U.S.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Solvay SA. (2015). EP 2835365 A1.
  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Kaufmann, A., & Butcher, P. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. CHIMIA International Journal for Chemistry, 57(4), 147-150.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • F. Hoffmann-La Roche AG. (2003). EP 1311518 B1.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Scozzafava, A., & Supuran, C. T. (2013). Secondary and tertiary sulfonamides: a patent review (2008 - 2012).
  • Płotka-Wasylka, J., & Namieśnik, J. (2019).
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Davy Process Technology Limited. (2007). U.S.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9319-9324.
  • Kumar, A., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1547-1551.
  • Arslan, Z., & Bekdeşer, B. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Composition and Analysis, 93, 103598.
  • The Procter & Gamble Company. (2003). U.S. Patent No. 6,562,994. Washington, DC: U.S.
  • Gaponova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.
  • ChemUniverse. (n.d.). N-(AZETIDIN-3-YL)METHANESULFONAMIDE HYDROCHLORIDE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, a chiral molecule incorporating both a pyrrolidine ring and a methanesulfonamide group. These structural motifs are prevalent in a wide range of biologically active compounds, suggesting potential pharmacological significance for this specific molecule. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, a proposed synthetic route based on established chemical principles, predicted analytical characterization, and a discussion of its potential therapeutic applications.

Molecular Structure and Physicochemical Properties

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chiral compound with the stereocenter located at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and research applications.

The core structure consists of a five-membered saturated nitrogen heterocycle, pyrrolidine, which is N-methylated. A methanesulfonamide group is attached to the 3-position of this pyrrolidine ring. The sulfonamide moiety is known to be a key pharmacophore in a multitude of drugs, often acting as a bioisostere for a carboxylic acid or participating in hydrogen bonding with biological targets.

Below is a 2D representation of the chemical structure:

G cluster_0 (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride C1 N C2 CH2 C1->C2 C7 CH3 C1->C7 C3 CH C2->C3 C4 CH2 C3->C4 N1 N C3->N1 C4->C1 C5 CH2 S1 S N1->S1 O1 O S1->O1 O2 O S1->O2 C6 CH3 S1->C6 Cl HCl

Caption: 2D Structure of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC6H15ClN2O2SN/A
Molecular Weight214.71 g/mol N/A
Stereochemistry(S)N/A
FormHydrochloride SaltN/A

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence starting from (S)-1-Boc-3-aminopyrrolidine:

  • N-Methylation: Reductive amination of the primary amine of (S)-1-Boc-3-aminopyrrolidine using formaldehyde and a suitable reducing agent to introduce the methyl group.

  • Methanesulfonylation: Reaction of the resulting secondary amine with methanesulfonyl chloride in the presence of a base to form the sulfonamide.

  • Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

G start (S)-1-Boc-3-aminopyrrolidine step1 Step 1: N-Methylation Reagents: Formaldehyde, NaBH(OAc)3 Solvent: Dichloromethane (DCM) start->step1 intermediate1 (S)-1-Boc-3-(methylamino)pyrrolidine step1->intermediate1 step2 Step 2: Methanesulfonylation Reagents: Methanesulfonyl chloride, Triethylamine (TEA) Solvent: Dichloromethane (DCM) intermediate1->step2 intermediate2 (S)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate step2->intermediate2 step3 Step 3: Deprotection & Salt Formation Reagent: HCl in Dioxane intermediate2->step3 end (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride step3->end

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (S)-1-Boc-3-(methylamino)pyrrolidine

  • To a stirred solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add formaldehyde (37% in water, 1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-Boc-3-(methylamino)pyrrolidine.

Step 2: Synthesis of (S)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate

  • Dissolve (S)-1-Boc-3-(methylamino)pyrrolidine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

  • Dissolve the crude (S)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, a precipitate should form. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether, and collect the resulting solid by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride as a solid.

Analytical Characterization (Predicted)

As no experimental data for (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride has been published, the following analytical data is predicted based on the known structure and typical spectroscopic values for similar functional groups.

Predicted Analytical Data

TechniquePredicted Data
¹H NMR (400 MHz, D₂O)δ 3.60-3.80 (m, 2H, pyrrolidine CH₂), 3.40-3.55 (m, 2H, pyrrolidine CH₂), 3.20-3.35 (m, 1H, pyrrolidine CH), 3.05 (s, 3H, SO₂CH₃), 2.85 (s, 3H, NCH₃), 2.20-2.40 (m, 2H, pyrrolidine CH₂).
¹³C NMR (100 MHz, D₂O)δ 60.5 (pyrrolidine CH), 52.0 (pyrrolidine CH₂), 48.5 (pyrrolidine CH₂), 42.0 (NCH₃), 35.0 (SO₂CH₃), 30.0 (pyrrolidine CH₂).
IR (KBr, cm⁻¹)3400-3200 (N-H stretch of hydrochloride), 2950-2800 (C-H stretch), 1350-1320 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch).
MS (ESI+)m/z 179.09 [M+H]⁺ (for the free base).

Potential Biological Significance and Applications

The structural components of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride suggest a range of potential biological activities. The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs, often providing a rigid framework for the presentation of pharmacophoric groups.[1] Sulfonamides are a well-known class of compounds with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2]

Potential Therapeutic Areas:

  • Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making this compound a potential inhibitor of metalloenzymes. For instance, derivatives of pyrrolidine sulfonamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[3]

  • Antimicrobial Activity: The sulfonamide moiety is the basis of sulfa drugs, which are synthetic antimicrobial agents. It is plausible that this compound could exhibit antibacterial or antifungal properties.[4]

  • Anticancer Activity: Pyrrolidine-based compounds have been explored for their anticancer properties, and some sulfonamides have also shown promise in this area.[1]

  • Neurological Disorders: The pyrrolidine scaffold is present in numerous compounds that act on the central nervous system.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and therapeutic potential of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride.

Conclusion

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chiral molecule with structural features that suggest potential for biological activity. This guide has provided a comprehensive overview of its structure and a plausible, detailed synthetic route for its preparation. The predicted analytical data offers a baseline for its characterization. Based on the known pharmacology of its constituent moieties, this compound warrants further investigation as a potential lead in various therapeutic areas.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Preparation method of N-methylpyrrolidine. (n.d.). Google Patents.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS ONE. Retrieved January 26, 2026, from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. (1997). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Biological activities of sulfonamides. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2010). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed. Retrieved January 26, 2026, from [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine-based marketed drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Methanesulfonamide, N,N-didecyl-. (n.d.). SpectraBase. Retrieved January 26, 2026, from [Link]

  • N-(1-methylpyrrolidin-3-yl)methanesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, a pyrrolidine-containing sulfonamide of interest to researchers and professionals in drug development. The document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and its potential therapeutic applications based on the biological activity of structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a central pyrrolidine ring, a methanesulfonamide group, and an N-methyl substituent. While a specific CAS (Chemical Abstracts Service) number for the hydrochloride salt has not been definitively identified in public databases, the corresponding free base, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, is registered under CAS Number 479065-34-4 [1][2][3][4]. For the purpose of this guide, and in common research practice, the hydrochloride salt is often prepared in situ or as a final purification step to improve solubility and stability.

The pyrrolidine moiety is a versatile scaffold frequently incorporated into drug candidates to enhance aqueous solubility and other physicochemical properties. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while the sulfonamide group can participate in hydrogen bonding as both a donor and an acceptor, potentially contributing to target protein binding[5].

Table 1: Physicochemical Properties of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (Free Base)

PropertyValueSource
Molecular Formula C6H14N2O2S[1][2]
Molecular Weight 178.25 g/mol [1][2]
Appearance Predicted to be a solid at room temperature.N/A
Solubility Expected to have moderate solubility in organic solvents and low solubility in water. The hydrochloride salt is anticipated to have significantly higher aqueous solubility.N/A
SMILES Code CS(=O)(N(C)C1CNCC1)=O[2]

Synthesis of this compound

A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for the synthesis of N-substituted pyrrolidines and sulfonamides[6][7]. The following protocol outlines a potential multi-step synthesis, with explanations for the choice of reagents and conditions.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Methylation of Pyrrolidine Precursor cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Hydrochloride Salt Formation Start Pyrrolidine Precursor Intermediate1 N-Methylpyrrolidine Derivative Start->Intermediate1 Methylating Agent Intermediate2 N-Methylpyrrolidine Derivative Intermediate3 N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (Free Base) Intermediate2->Intermediate3 Methanesulfonyl Chloride Intermediate4 Free Base FinalProduct This compound Intermediate4->FinalProduct HCl in Ether

Caption: A three-step synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-methyl-3-aminopyrrolidine

The initial step involves the methylation of a suitable 3-aminopyrrolidine precursor. A common and effective method is reductive amination.

  • To a solution of 3-aminopyrrolidine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

  • The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified to yield N-methyl-3-aminopyrrolidine. The rationale for using reductive amination is its high efficiency and selectivity for forming the N-methyl bond without over-methylation.

Step 2: Sulfonylation of N-methyl-3-aminopyrrolidine

The second step is the formation of the sulfonamide bond.

  • Dissolve the N-methyl-3-aminopyrrolidine (1 equivalent) from the previous step in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine (1.2 equivalents).

  • Cool the solution in an ice bath and add methanesulfonyl chloride (1.1 equivalents) dropwise. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction mixture is then washed with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and evaporation of the solvent to yield the crude N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide free base.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to enhance its stability and aqueous solubility.

  • Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • The solid product is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Potential Biological Applications and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the structural motifs present in the molecule suggest potential therapeutic applications, particularly in the areas of neuroscience and metabolic diseases. The pyrrolidine scaffold is a key component in many biologically active compounds[8].

Histamine H3 Receptor Antagonism

Derivatives of pyrrolidine have been investigated as potent histamine H3 receptor antagonists[9]. The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor leads to increased neurotransmitter release, which has potential therapeutic benefits in cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). The N-methyl-pyrrolidinyl-methanesulfonamide core of the target compound shares structural similarities with known H3 receptor antagonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Sulfonamide derivatives of pyrrolidine have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV)[10]. DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes[10]. The pyrrolidine-sulfonamide structure of the title compound makes it a candidate for investigation as a DPP-IV inhibitor.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound as a hypothetical histamine H3 receptor antagonist.

H3_Receptor_Antagonism cluster_0 Presynaptic Histaminergic Neuron cluster_1 Postsynaptic Neuron Histamine Histamine Release Postsynaptic_Receptor Postsynaptic Receptor Histamine->Postsynaptic_Receptor Activates H3R H3 Autoreceptor G_protein Gi/o Protein H3R->G_protein Activates TargetCompound N-methyl-N-(pyrrolidin-3-yl) methanesulfonamide HCl TargetCompound->Histamine Promotes TargetCompound->H3R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↑ Neuronal Activity Postsynaptic_Receptor->Neuronal_Activity

Caption: Hypothetical mechanism of action as an H3 receptor antagonist.

Experimental Protocol for Biological Evaluation: Radioligand Binding Assay for H3 Receptor Affinity

To assess the potential of this compound as a histamine H3 receptor antagonist, a radioligand binding assay can be performed. This experiment determines the affinity of the compound for the receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the human histamine H3 receptor.

  • [3H]-Nα-methylhistamine (a radiolabeled H3 receptor agonist).

  • This compound (test compound).

  • Thioperamide (a known H3 receptor antagonist, as a positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand ([3H]-Nα-methylhistamine) at a concentration close to its dissociation constant (Kd), and the various concentrations of the test compound or control.

  • For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., thioperamide) is added to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

The data will be analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its structural features, particularly the pyrrolidine and sulfonamide moieties, suggest possible activities as a histamine H3 receptor antagonist or a DPP-IV inhibitor. The synthetic route is plausible using standard organic chemistry techniques. Further biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • N-Methyl-n-(pyrrolidin-3-yl)methanesulfonamide - CAS:479065-34-4. Available from: [Link]

  • Methanesulfonamide, N-methyl-N-3-pyrrolidinyl-|479065-34-4,AngeneChemical. Available from: [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.
  • CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents.
  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed. Available from: [Link]

  • US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available from: [Link]

  • Methanesulfonic acid-mediated direct synthesis of N-aryl-substituted pyrrolidines from amides - ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. Available from: [Link]

  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - ResearchGate. Available from: [Link]

  • Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed. Available from: [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed. Available from: [Link]

Sources

A-Z Guide to Chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its unique structural and electronic properties that make it a privileged scaffold in drug design.[1][2] This guide provides an in-depth technical overview of a specific and valuable building block: chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. We will delve into its commercial availability, stereoselective synthesis, purification, and critical role as a pharmaceutical intermediate.

Commercial Availability and Sourcing

Chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is commercially available from various chemical suppliers, primarily as a research and development chemical. The compound is typically offered in its enantiomerically pure forms, (R) and (S), and often as a salt to improve handling and stability.

A survey of prominent suppliers indicates the availability of the following forms:

Compound NameChiralityCAS NumberSalt FormNotes
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamideRacemic479065-34-4Free BaseOften used as a starting point or when chirality is not critical.[3]
(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamideR1419075-92-5Free BaseA key chiral building block for specific stereoisomers of active pharmaceutical ingredients (APIs).[4]
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamideSNot readily available-The (S)-enantiomer appears to be less commonly listed by major suppliers compared to the (R)-enantiomer.
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide HClRacemic955979-18-7HydrochlorideThe HCl salt offers enhanced stability and solubility in aqueous media.

Key Sourcing Considerations:

  • Purity: Most suppliers offer this compound with a purity of 97% or higher. It is crucial to obtain a certificate of analysis (CoA) to confirm purity and enantiomeric excess (e.e.).

  • Scale: Availability ranges from milligrams to kilograms, catering to both early-stage research and process development needs.

  • Lead Times: While some forms may be in stock, others, particularly larger quantities or less common enantiomers, may require custom synthesis, leading to longer lead times.

The Role in Drug Discovery and Development

The methanesulfonamide group is a bioisostere for other functional groups and can improve pharmacokinetic properties such as solubility and metabolic stability. When incorporated into the chiral pyrrolidine scaffold, it allows for precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets.[5]

The pyrrolidine scaffold itself is a key component in a wide array of FDA-approved drugs. Its conformational flexibility, which can be constrained by appropriate substitution, allows for fine-tuning of a molecule's pharmacological profile.[1][2] The introduction of a chiral center at the 3-position, as in this molecule, can lead to enhanced selectivity for specific receptor subtypes or enzyme isoforms.[1]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide relies on the use of a chiral starting material. A common and effective approach starts from a commercially available chiral precursor, such as (R)- or (S)-1-benzyl-3-hydroxypyrrolidine.

The following diagram outlines a typical synthetic workflow:

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Substitution (SN2) cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: N-Methylation cluster_4 Step 5: Sulfonylation cluster_5 Step 6: Deprotection A (R)-1-Benzyl-3-hydroxypyrrolidine B (R)-1-Benzylpyrrolidin-3-yl methanesulfonate A->B MsCl, Et3N, DCM C (S)-3-Azido-1-benzylpyrrolidine B->C NaN3, DMF D (S)-1-Benzylpyrrolidin-3-amine C->D H2, Pd/C E (S)-1-Benzyl-N-methylpyrrolidin-3-amine D->E (HCHO)n, HCOOH (Eschweiler-Clarke) F (S)-N-(1-Benzylpyrrolidin-3-yl)-N-methylmethanesulfonamide E->F MsCl, Et3N, DCM G (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide F->G H2, Pd(OH)2/C

Caption: Synthetic pathway to chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide.

Detailed Protocol: Synthesis of (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide

This protocol is a representative example based on common organic synthesis methodologies.[6][7]

Starting Material: (S)-1-Boc-3-aminopyrrolidine

Step 1: N-Methylation

  • Dissolve (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in formic acid (5.0 eq).

  • Add paraformaldehyde (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-(methylamino)pyrrolidine.

Step 2: Sulfonylation

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield crude (S)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether to afford (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride. The free base can be obtained by neutralization with a suitable base.

Purification and Chiral Analysis

Ensuring the enantiomeric purity of the final compound is paramount for its application in drug development. High-performance liquid chromatography (HPLC) is the most common technique for both purification and analysis.[8]

Chiral HPLC Method Development:

  • Stationary Phases: Chiral stationary phases (CSPs) are essential for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[8] Chiral ion-exchange columns can also be employed for these types of amine-containing compounds.[9]

  • Mobile Phase: A typical mobile phase for chiral separation of amines consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution.

  • Detection: UV detection is standard, typically at a wavelength where the molecule has some absorbance (e.g., ~210 nm).

The following workflow illustrates the process of chiral purification and analysis:

G A Crude Racemic or Enantioenriched Product B Method Development on Analytical Chiral HPLC A->B C Preparative Chiral HPLC Separation B->C D Collect Enantiomer Fractions C->D E Analytical Chiral HPLC of Fractions for e.e. >99% D->E F Concentration and Isolation of Pure Enantiomer E->F

Caption: Workflow for chiral purification and analysis.

Conclusion

Chiral N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a readily accessible and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a chiral pyrrolidine core and a methanesulfonamide moiety provides a versatile platform for creating novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its sourcing, stereoselective synthesis, and analytical methods is essential for its effective application in the pursuit of new medicines.

References

  • US Patent US5032402A: 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. Google Patents.
  • N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride. Crysdot. Available at: [Link]

  • Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. Available at: [Link]

  • US Patent US3574740A: Method of preparing methane sulfonamide and its derivatives. Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis of N-Methylspiropyrrolidine Hybrids for Their Structural Characterization, Biological and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Chiral probe labeling techniques in liquid chromatography separation: Advances in chiral metabolomics analysis. PubMed. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

  • N-(azetidin-3-yl)methanesulfonamide hydrochloride. PubChem. Available at: [Link]

Sources

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a privileged structure in drug design.[1][2][4] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, stereochemical diversity, and the strategic rationale behind its widespread application in drug discovery. We will explore key synthetic methodologies, analyze structure-activity relationships (SAR), and present case studies of successful pyrrolidine-containing drugs across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.

The Rationale for the Pyrrolidine Scaffold's Prominence

The pyrrolidine nucleus is a recurring motif in a vast array of biologically active molecules, from alkaloids to FDA-approved drugs.[1][2][4] Its success can be attributed to a unique combination of structural and chemical properties that make it an ideal building block for interacting with biological targets.

  • Structural and Conformational Flexibility: The non-aromatic, puckered nature of the pyrrolidine ring allows it to adopt various conformations, which can be fine-tuned through substitution.[5] This conformational flexibility enables pyrrolidine-containing molecules to present appended functional groups in precise three-dimensional orientations, facilitating optimal binding to the often-complex topographies of protein active sites and receptor pockets.[5] The ability to control and lock these conformations through judicious chemical modification is a key advantage in drug design.[5]

  • Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor.[6] This dual capacity for hydrogen bonding is critical for establishing strong and specific interactions with biological macromolecules. Furthermore, the pyrrolidine scaffold often enhances the aqueous solubility and other physicochemical properties of a drug candidate, which is crucial for favorable pharmacokinetics.[6]

  • Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, leading to a wide range of stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists to explore the chiral recognition elements of biological targets and to optimize potency and selectivity while minimizing off-target effects. The stereoselective synthesis of pyrrolidine derivatives is, therefore, a highly active area of research.[7]

  • Synthetic Tractability: A rich and well-established body of synthetic chemistry surrounds the pyrrolidine scaffold.[5] The ready availability of chiral starting materials, such as the amino acids proline and hydroxyproline, provides a straightforward entry into enantiomerically pure pyrrolidine derivatives.[7] Additionally, a multitude of synthetic methods, including cycloaddition reactions and transition metal-catalyzed cyclizations, offer versatile and efficient routes to a wide variety of substituted pyrrolidines.[2][5]

Strategic Synthesis of Pyrrolidine Scaffolds

The construction of the pyrrolidine ring is a pivotal step in the synthesis of many pharmaceuticals. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

Synthesis from Chiral Pool Precursors

A common and efficient approach to chiral pyrrolidines is the utilization of naturally occurring, enantiomerically pure starting materials, most notably L-proline and L-hydroxyproline.[7] These amino acids provide a pre-defined stereochemistry at one or more centers, which can be elaborated upon to generate complex target molecules.

Experimental Protocol: Synthesis of a Chiral Pyrrolidine Intermediate from L-Proline

This protocol outlines a representative transformation of L-proline to a versatile N-protected pyrrolidine building block.

  • Protection of the Carboxylic Acid:

    • Suspend L-proline (1.0 eq) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to yield the methyl ester hydrochloride salt.

  • N-Protection:

    • Dissolve the proline methyl ester hydrochloride (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C.

    • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).

    • Stir at room temperature for 6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc protected proline methyl ester.

  • Reduction of the Ester:

    • Dissolve the N-Boc proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add lithium borohydride (2.0 eq) portion-wise.

    • Stir at room temperature for 4 hours.

    • Carefully quench the reaction by the slow addition of water, followed by 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-prolinol.

Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are powerful methods for the construction of highly substituted pyrrolidine rings. These reactions can often be controlled to achieve high levels of stereoselectivity.

Intramolecular Cyclization Strategies

The intramolecular cyclization of acyclic precursors is another versatile approach. This can involve nucleophilic substitution, reductive amination of dicarbonyl compounds, or transition metal-catalyzed C-H amination.[8] A notable example is the "clip-cycle" synthesis, where an N-protected amine undergoes an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to produce enantioenriched pyrrolidines.[9]

G cluster_synthesis Key Synthetic Strategies for Pyrrolidine Scaffolds cluster_output Resulting Scaffolds ChiralPool Chiral Pool Synthesis (e.g., Proline, Hydroxyproline) Pyrrolidine Substituted Pyrrolidines (High Stereochemical Control) ChiralPool->Pyrrolidine Elaboration Cycloaddition [3+2] Cycloaddition Reactions (e.g., Azomethine Ylides) Cycloaddition->Pyrrolidine Ring Formation Intramolecular Intramolecular Cyclization (e.g., Reductive Amination, C-H Amination) Intramolecular->Pyrrolidine Ring Closure Asymmetric Asymmetric Catalysis (e.g., 'Clip-Cycle' Synthesis) Asymmetric->Pyrrolidine Enantioselective Ring Formation SAR_Workflow Start Initial Hit Compound (Contains Pyrrolidine Scaffold) SAR_Cycle Structure-Activity Relationship (SAR) Cycle Start->SAR_Cycle Synthesis Synthesize Analogs (Vary Substituents, Stereochemistry) SAR_Cycle->Synthesis Design Optimized_Lead Optimized Lead Compound SAR_Cycle->Optimized_Lead Achieve Target Profile Bioassay Biological Evaluation (Potency, Selectivity, ADME) Synthesis->Bioassay Test Data_Analysis Analyze Data (Identify Key Structural Features) Bioassay->Data_Analysis Generate Data Data_Analysis->SAR_Cycle Refine Hypothesis

Caption: A typical workflow for SAR-driven lead optimization.

Future Directions and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for drug discovery. [1]Its unique combination of structural, physicochemical, and synthetic attributes ensures its continued relevance in the design of novel therapeutics. Future research will likely focus on the development of new and more efficient stereoselective synthetic methods to access novel pyrrolidine derivatives. Furthermore, the incorporation of pyrrolidine scaffolds into new drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, is a promising area of investigation.

References

  • Stavnikova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7217. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245780. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32), 6595-6638. [Link]

  • Wikipedia contributors. (2023). Pyrrolidine. Wikipedia, The Free Encyclopedia. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Smith, C. A., et al. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • Das, B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(10), 1645-1664. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32). [Link]

  • Hussain, F., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert Opinion on Therapeutic Patents, 32(11), 1275-1294. [Link]

  • Stogios, P. J., et al. (2017). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 22(7), 1103. [Link]

  • Poyraz, S., et al. (2023). Figure 2: FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • Hussain, F., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Expert Opinion on Therapeutic Patents, 32(11), 1275-1294. [Link]

Sources

The Enduring Significance of the Sulfonamide Group in Drug Design: From Antibacterial Pioneer to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide functional group (R-S(=O)₂-NR₂), a deceptively simple arrangement of sulfur, oxygen, and nitrogen, represents one of the most prolific and versatile pharmacophores in the history of medicinal chemistry.[1] Its journey began with the revolution of antibacterial therapy, paving the way for the modern antibiotic era.[2][3] However, its significance has expanded far beyond this initial role. Today, the sulfonamide moiety is a cornerstone in the design of drugs targeting a vast spectrum of diseases, including hypertension, diabetes, glaucoma, inflammation, and cancer.[4] This guide provides a deep, technical exploration of the sulfonamide group from the perspective of a drug design professional. We will dissect its fundamental physicochemical properties, analyze its diverse mechanisms of action, delineate critical structure-activity relationships (SAR), and provide actionable experimental protocols. The objective is to equip researchers and scientists with the field-proven insights necessary to expertly leverage this "privileged scaffold" in contemporary drug discovery programs.

The Sulfonamide Moiety: A Physicochemical Chameleon

The success of the sulfonamide group stems from a unique combination of physicochemical characteristics that allow it to engage with biological targets in multiple ways. Understanding these properties is the causal basis for its rational inclusion in drug design.

The core of its utility lies in the acidic nature of the N-H proton. The potent electron-withdrawing effect of the adjacent sulfonyl group (SO₂) significantly lowers the pKa of the amide proton, allowing it to exist in an ionized, anionic state at physiological pH.[5][6] This property is fundamental to its function.

  • Hydrogen Bonding: The sulfonamide group is an exceptional hydrogen bond donor (via the N-H) and acceptor (via the SO₂ oxygens). This dual capacity allows for strong, directional interactions within enzyme active sites, anchoring the molecule to its target.

  • Acidity and Ionization (pKa): The pKa of the sulfonamide proton can be finely tuned by the nature of the substituent on the nitrogen atom (R'). Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it. This modulation is a critical tool for optimizing a drug's solubility, cell permeability, and target-binding affinity, as ionized molecules often interact differently and have distinct transport properties compared to their neutral counterparts.[5][7]

  • Tetrahedral Geometry: The sulfur atom has a stable tetrahedral geometry, which provides a rigid, three-dimensional scaffold. This structural rigidity can be advantageous for presenting other pharmacophoric elements to a biological target in a well-defined orientation, minimizing the entropic penalty upon binding.

Table 1: Physicochemical Properties and Their Design Implications

PropertyTypical Range/CharacteristicImplication in Drug Design
pKa 6 - 11 (highly tunable)Modulates ionization at physiological pH, impacting solubility, permeability, and target binding.[7]
Hydrogen Bonding 1 H-bond donor (N-H), 2 H-bond acceptors (O=S=O)Provides strong, specific anchoring points in protein active sites.
Solubility Variable; ionized form is more water-solubleCan be modified to balance aqueous solubility with membrane permeability for optimal ADME properties.
Metabolic Stability Generally highThe S-C and S-N bonds are resistant to metabolic cleavage, contributing to longer half-life.
Bioisosterism Can act as a non-classical isostere of carboxylic acids and amides.[8]Offers an alternative to moieties prone to metabolic liabilities or with suboptimal pKa.

Table 2: Representative pKa Values of Marketed Sulfonamide Drugs

DrugTherapeutic ClassSulfonamide Proton pKa
SulfanilamideAntibacterial (historical)~10.1[7]
SulfamethoxazoleAntibacterial~7.1
AcetazolamideCarbonic Anhydrase Inhibitor~7.2[7]
HydrochlorothiazideThiazide Diuretic~7.0 (first pKa)
CelecoxibCOX-2 Inhibitor~11.1
FurosemideLoop Diuretic~3.6 (carboxylic acid), >10 (sulfonamide)[6]

Mechanism of Action: From Competitive Inhibition to Metal Chelation

The versatility of the sulfonamide group is best illustrated by its diverse mechanisms of action across different therapeutic classes.

The Classic Antibacterial Mechanism: Folate Synthesis Inhibition

The discovery of sulfonamides as antibacterials was a watershed moment in medicine.[9] They function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][10] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a basis for selective toxicity.[10]

The antibacterial sulfonamides, such as sulfamethoxazole, are structural analogues of the natural DHPS substrate, p-aminobenzoic acid (PABA).[11] The sulfonamide moiety acts as a bioisostere of the carboxylic acid group of PABA. By binding to the active site, the drug prevents the incorporation of PABA into dihydropteroic acid, thereby halting the production of tetrahydrofolate, a vital precursor for DNA and RNA synthesis.[11][12] This bacteriostatic action effectively starves the bacteria of essential building blocks, inhibiting their growth and replication.[4][9]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Drug Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Reduction THF Tetrahydrofolic Acid DNA_RNA DNA, RNA, Amino Acids THF->DNA_RNA One-Carbon Transfers DHPS->DHF Biosynthesis DHFR->THF Sulfonamide Sulfonamide Drugs (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Figure 1: The bacterial folic acid synthesis pathway and the sites of inhibition by sulfonamide drugs and trimethoprim.

Beyond Antibacterials: A Scaffold for Diverse Targets

The true genius of the sulfonamide group lies in its adaptability. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists have directed this pharmacophore against a multitude of non-bacterial targets.

  • Carbonic Anhydrase (CA) Inhibitors: In drugs like acetazolamide (for glaucoma) and dorzolamide, the deprotonated sulfonamide anion (-SO₂NH⁻) acts as a potent zinc-binding group.[2][13] It coordinates directly to the Zn²⁺ ion in the active site of carbonic anhydrase, mimicking a transition state and potently inhibiting the enzyme.[14] This is a prime example of mechanism-based drug design.

  • Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide) contain a sulfonamide group that is essential for their activity in the kidney, though their precise molecular targets (the NaCl cotransporter and Na-K-Cl cotransporter, respectively) are not enzymes in the traditional sense.

  • COX-2 Inhibitors: In selective anti-inflammatory drugs like celecoxib, the bulky sulfonamide group is not directly involved in catalysis but plays a crucial steric role. It fits into a specific hydrophilic side pocket present in the COX-2 enzyme but absent in the COX-1 isoform, conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[15]

  • Antidiabetic Agents: The sulfonylureas (e.g., glyburide) act by binding to and closing ATP-sensitive potassium channels (KATP) on the surface of pancreatic β-cells, which leads to insulin release.[4][15]

Figure 2: Generalized interaction of a deprotonated sulfonamide inhibitor with a zinc metalloenzyme active site.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Systematic modification of the sulfonamide scaffold has yielded a rich body of SAR data that guides modern drug design. The core structure can be divided into two key modification points: the aromatic ring (and its para-substituent) and the sulfonamide nitrogen (N1).

Table 3: Core Structure-Activity Relationships for Sulfonamide-Based Drugs

Modification SiteStructural ChangeConsequence & Rationale
Aromatic Amine (para to SO₂) ** Must be a free -NH₂ (or a group convertible to it in vivo)Essential for antibacterial (anti-DHPS) activity. This group mimics the amine of the natural substrate, PABA.[15]
Aromatic Amine (para to SO₂) **Acylation or replacement of the -NH₂Abolishes antibacterial activity. This is the key differentiator between antibacterial and "non-antibacterial" sulfonamides (e.g., diuretics, COX-2 inhibitors).[15]
Sulfonamide Nitrogen (N1) Substitution with electron-withdrawing heterocycles (e.g., thiazole, pyrimidine)Greatly increases antibacterial potency. These groups increase the acidity (lower the pKa) of the sulfonamide N-H, leading to a higher concentration of the active ionized form at physiological pH.[16]
Sulfonamide Nitrogen (N1) Substitution with bulky or lipophilic groupsModulates pharmacokinetic properties. Can increase protein binding, alter half-life, and influence tissue distribution. Also key for targeting non-bacterial enzymes (e.g., celecoxib).
Aromatic Ring Introduction of other substituentsCan modulate electronic properties and provide additional binding interactions with the target protein.

A critical insight for drug developers is the distinction regarding "sulfa allergy." Hypersensitivity reactions are most commonly associated with the antibacterial sulfonamides. Evidence strongly suggests that this toxicity is not caused by the sulfonamide group itself, but by the metabolism of the arylamine (-NH₂) moiety at the para position, which can form reactive nitroso metabolites that are immunogenic.[8] Sulfonamide-containing drugs that lack this specific arylamine structure, such as celecoxib or hydrochlorothiazide, have a much lower risk of cross-reactivity. This is a crucial, evidence-based distinction that counters a widespread misconception.[8]

Experimental Protocols & Methodologies

Translating design principles into practice requires robust and validated experimental methods. The following protocols represent standard, field-proven workflows for the synthesis and evaluation of sulfonamide-based compounds.

Protocol: General Synthesis of an Aryl Sulfonamide

This protocol describes the classic and most common method for preparing sulfonamides from sulfonyl chlorides and amines.[1]

Objective: To synthesize a target sulfonamide, N-benzyl-4-methylbenzenesulfonamide, as a representative example.

Materials:

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

  • Benzylamine

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM, solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Amine and Base Addition: Add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq). The base is necessary to quench the HCl byproduct generated during the reaction.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Acid Wash: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The acid wash removes excess pyridine and benzylamine.

  • Workup - Base and Brine Wash: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Start: Dissolve Sulfonyl Chloride in Solvent cool Cool to 0 °C start->cool add_reagents Add Amine & Pyridine/Base cool->add_reagents react Stir at RT Monitor by TLC add_reagents->react workup Aqueous Workup: HCl, H₂O, NaHCO₃, Brine react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify: Flash Chromatography concentrate->purify characterize Characterize: NMR, MS purify->characterize end End: Pure Sulfonamide characterize->end

Figure 3: A generalized experimental workflow for the synthesis and purification of sulfonamides.

Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against bacterial DHPS.

Principle: This is a spectrophotometric assay that measures the production of pyrophosphate (PPi), a byproduct of the DHPS-catalyzed reaction between PABA and dihydropteridine pyrophosphate (DHPPP). The PPi is detected using a coupled enzyme system.

Materials:

  • Recombinant, purified DHPS enzyme (e.g., from S. aureus)

  • DHPPP substrate

  • PABA substrate

  • MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

  • PNP (Purine Nucleoside Phosphorylase)

  • Inorganic Pyrophosphatase

  • Assay Buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, pH 7.5)

  • Test compounds (sulfonamides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 360 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing assay buffer, MESG, PNP, inorganic pyrophosphatase, and the DHPS enzyme.

  • Compound Plating: Create a serial dilution of the test compounds in DMSO and add a small volume (e.g., 1 µL) to the wells of the 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Incubation: Add the enzyme master mix to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing PABA and DHPPP in assay buffer. Initiate the enzymatic reaction by adding this solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 360 nm over time (e.g., every 30 seconds for 20 minutes). The PNP enzyme converts MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which results in a spectrophotometric shift to 360 nm. The rate of this change is proportional to the DHPS activity.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion and Future Outlook

From its serendipitous discovery as the first synthetic antibacterial agent to its current status as a privileged scaffold, the sulfonamide group has proven to be an enduring asset in medicinal chemistry.[12][17] Its unique and tunable physicochemical properties, coupled with its ability to engage in diverse and specific interactions with a wide array of biological targets, ensure its continued relevance. Future research will undoubtedly focus on further exploring its utility. Deeper investigation into structure-activity relationships will yield compounds with even greater selectivity and reduced toxicity.[18] The application of sulfonamides in novel therapeutic areas, such as neurodegenerative diseases, and their incorporation into targeted drug delivery systems represent exciting future frontiers. For the drug development professional, a thorough understanding of the principles and practicalities outlined in this guide is not merely academic; it is essential for harnessing the full potential of this remarkable pharmacophore to address the medical challenges of today and tomorrow.

References

  • Jubie, S., Shadamarshan, R. P. K., & Muthusamy, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source URL not available]
  • Yele, S., Gaber, A., Al-Ostoot, F. H., & Al-Ghamdi, S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.[Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.[Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.[Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com.[Link]

  • Singh, A., Sharma, P., & Kumar, P. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Iconic Research And Engineering Journals, 7(10), 1-13.[Link]

  • Wikipedia. (n.d.). Sulfonamide. Wikipedia.[Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manual Professional Edition.[Link]

  • de Paula, A. A., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 229-239.[Link]

  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 18(1), 59-70.[Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. ResearchGate.[Link]

  • Yele, S., Gaber, A., Al-Ostoot, F. H., & Al-Ghamdi, S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.[Link]

  • National Center for Biotechnology Information. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PMC.[Link]

  • National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.[Link]

  • ResearchGate. (2025). The sulfonamide group as a structural alert: A distorted story?. ResearchGate.[Link]

  • Royal Society of Chemistry. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing.[Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate.[Link]

  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry.[Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.[Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC.[Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.[Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.[Link]

  • Yele, S., Gaber, A., Al-Ostoot, F. H., & Al-Ghamdi, S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of.... ResearchGate.[Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.[Link]

  • Discovery Molecules. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Discovery Molecules.[Link]

  • Taylor & Francis. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.[Link]

  • ResearchGate. (2025). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate.[Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. ResearchGate.[Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs.[Link]

  • SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.[Link]

Sources

The Strategic Utility of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS No. 955979-18-7), a pivotal synthetic intermediate in contemporary medicinal chemistry. The document elucidates the compound's chemical properties, offers a detailed examination of its synthesis, and critically analyzes its application as a key building block, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Emergence of a Privileged Scaffold

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing ligands that bind with high affinity and selectivity to biological targets. When functionalized with a methanesulfonamide group, the resulting structure introduces a potent hydrogen bond donor and acceptor, further enhancing its drug-like properties. This compound has emerged as a particularly valuable intermediate, capitalizing on this synergistic combination of structural features. Its primary significance lies in its role as a precursor to sophisticated molecules targeting complex disease pathways, most notably in the realm of autoimmune disorders.

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are central to the signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases.[2] Consequently, the development of selective JAK inhibitors has become a major focus of pharmaceutical research.[3] this compound serves as a critical building block in the synthesis of a new generation of JAK inhibitors, such as the clinical candidate PF-04965842, designed for the treatment of autoimmune diseases.[4] This guide will delve into the synthetic strategies and practical considerations for utilizing this key intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The hydrochloride salt form of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide enhances its stability and handling characteristics compared to the free base.

PropertyValueSource
Chemical Name This compound
CAS Number 955979-18-7
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.71 g/mol
Free Base CAS No. 479065-34-4[5]
Free Base Formula C₆H₁₄N₂O₂S[5]
Free Base Mol. Wt. 178.25 g/mol [5]
Purity Typically ≥97%

Characterization: Standard analytical techniques are employed to confirm the identity and purity of the intermediate. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

Synthesis of this compound: A Multi-step Approach

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall strategy involves the synthesis of the key precursor, a protected 3-(methylamino)pyrrolidine, followed by sulfonylation and deprotection.

Synthesis of the 3-(Methylamino)pyrrolidine Precursor

The synthesis of 3-aminopyrrolidine derivatives often commences from readily available chiral or achiral starting materials. One common approach involves the use of 1,2,4-butanetriol, which can be converted into a suitably protected pyrrolidine ring system.[1]

Synthesis_Pathway_1

Experimental Protocol: Synthesis of Methanesulfonic acid 3,4-bis-methanesulfonyloxy-butyl ester (Illustrative First Step)

  • Rationale: This initial step activates the hydroxyl groups of 1,2,4-butanetriol for subsequent nucleophilic substitution and cyclization. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • To a cooled (0-5°C) solution of S-1,2,4-butanetriol (7.96 g) and triethylamine (33.5 ml) in ethyl acetate (90 ml), a solution of methanesulfonic acid (18.1 ml) in ethyl acetate (45 ml) is added dropwise over 2 hours under an inert atmosphere (argon).[1]

  • The resulting white suspension is stirred at 0-5°C for an additional 2 hours.[1]

  • The suspension is filtered, and the filtrate is washed sequentially with 1N hydrochloric acid, saturated NaHCO₃ solution, and saturated NaCl solution.[1]

  • The organic phase is dried over Na₂SO₄, filtered, and concentrated to yield the crude product.[1]

Subsequent steps involve cyclization with a primary amine (e.g., benzylamine to serve as a protecting group) followed by reaction with methylamine under pressure to install the desired methylamino group at the 3-position.

Sulfonylation and Hydrochloride Salt Formation

The final steps involve the reaction of the 3-(methylamino)pyrrolidine precursor with methanesulfonyl chloride, followed by deprotection (if necessary) and formation of the hydrochloride salt.

Synthesis_Pathway_2

Experimental Protocol: General Sulfonylation Procedure

  • Rationale: The secondary amine of the pyrrolidine precursor acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base is required to scavenge the generated HCl.

  • The N-protected-3-(methylamino)pyrrolidine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • A tertiary amine base, such as triethylamine or diisopropylethylamine (typically 1.5-2.0 equivalents), is added to the solution.

  • The reaction mixture is cooled in an ice bath.

  • Methanesulfonyl chloride (1.0-1.2 equivalents) is added dropwise, maintaining the temperature below 10°C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • If a protecting group is present (e.g., benzyl), it is removed under appropriate conditions (e.g., catalytic hydrogenation for a benzyl group).

  • The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The primary utility of this compound is as a key fragment in the construction of potent and selective JAK inhibitors. These inhibitors typically feature a heterocyclic core that binds to the ATP-binding site of the kinase, and the pyrrolidine-sulfonamide moiety often serves as a crucial linker or pharmacophore that extends into a solvent-exposed region, allowing for modulation of selectivity and pharmacokinetic properties.

In the synthesis of compounds like PF-04965842, the pyrrolidine nitrogen of the intermediate is used to displace a leaving group on the core heterocycle (e.g., a 7H-pyrrolo[2,3-d]pyrimidine) in a nucleophilic aromatic substitution (SNAr) reaction.

JAK_Inhibitor_Synthesis

The methanesulfonamide group in this context is critical. It often forms key interactions within the protein's binding site and contributes significantly to the overall potency and selectivity of the final drug candidate. The N-methyl group can provide steric hindrance that fine-tunes the binding orientation and can also improve metabolic stability.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

  • Handling: Avoid dust formation and inhalation of vapors, mist, or gas.[6] Use in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash off with plenty of water and consult a physician.[6] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth with water and consult a physician.[6]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

Conclusion

This compound is a strategically important synthetic intermediate that embodies the principles of modern medicinal chemistry. Its design combines the privileged pyrrolidine scaffold with the versatile methanesulfonamide functional group, providing a building block that is instrumental in the synthesis of highly targeted therapeutics. Its application in the development of JAK inhibitors for autoimmune diseases underscores its value to the pharmaceutical industry. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of equipping researchers and drug development professionals with the knowledge required to effectively utilize this key molecule in their synthetic endeavors.

References

  • Process for the preparation of 3-amino-pyrrolidine derivatives. (Google Patents).
  • MSDS of N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride. (Capot Chemical Co., Ltd.). Available at: [Link]

  • Flanagan, M. E., et al. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(12), 4945-4962. Available at: [Link]

  • This compound. (Crysdot). Available at: [Link]

  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1153. Available at: [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (National Institutes of Health). Available at: [Link]

Sources

The Pyrrolidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] Its inherent stereochemistry, conformational flexibility, and synthetic tractability have made it an invaluable component in the design of novel therapeutics.[3] This technical guide provides a comprehensive review of pyrrolidine-based kinase inhibitors, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their discovery and development. We will explore how the unique properties of the pyrrolidine ring are leveraged to achieve potent and selective inhibition of various kinase targets implicated in oncology and other diseases. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this important class of therapeutic agents.

The Pyrrolidine Moiety: A Privileged Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Kinase inhibitors have therefore become a major focus of drug discovery efforts.[4] The pyrrolidine ring offers several distinct advantages in the design of kinase inhibitors:

  • Stereochemical Complexity and 3D Diversity: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the complex three-dimensional architecture of the kinase active site.[1] The stereochemistry at the chiral centers of the pyrrolidine ring can significantly impact binding affinity and selectivity.[3]

  • Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the aqueous solubility and other physicochemical properties of a drug candidate, which are critical for favorable pharmacokinetics.[1]

  • Versatile Synthetic Handles: The pyrrolidine scaffold provides multiple points for chemical modification, allowing for the systematic exploration of SAR and the optimization of potency, selectivity, and drug-like properties.[3]

  • Mimicry of Natural Ligands: As a core component of the amino acid proline, the pyrrolidine structure is well-recognized by biological systems, providing a foundation for designing molecules that can effectively compete with endogenous ligands like ATP.[1]

The majority of kinase inhibitors are ATP-competitive, binding to the adenine-binding pocket of the kinase domain.[1] The flat aromatic core structures often employed to mimic the adenine ring of ATP can lead to poor solubility.[1] The introduction of a pyrrolidine group can effectively address this limitation while also providing vectors for interacting with specific regions of the kinase active site.[1]

Classes of Pyrrolidine-Based Kinase Inhibitors and Their Mechanisms of Action

The versatility of the pyrrolidine scaffold is evident in the diverse range of kinase inhibitors that incorporate this moiety. These inhibitors can be broadly categorized based on their target and their mode of inhibition.

Covalent Inhibitors: Targeting Bruton's Tyrosine Kinase (BTK)

Acalabrutinib (Calquence®) is a second-generation, highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1] Its clinical success in treating various B-cell malignancies highlights the power of covalent inhibition.

  • Mechanism of Action: Acalabrutinib features a but-2-ynoyl group attached to the nitrogen of a pyrrolidine ring. This "warhead" forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[5] The pyrrolidine ring plays a crucial role in positioning the reactive group for optimal interaction with the target cysteine and contributes to the overall binding affinity and selectivity of the molecule.[1]

  • Structure-Activity Relationship (SAR): The SAR of acalabrutinib and related BTK inhibitors has been extensively studied. Key findings include:

    • The stereochemistry of the pyrrolidine ring is critical for potent inhibition.

    • Modifications to the substituents on the pyrrolidine ring can modulate potency, selectivity, and pharmacokinetic properties.

  • Synthesis of Acalabrutinib: The synthesis of acalabrutinib is a multi-step process that typically involves the coupling of a protected pyrrolidine derivative with the core heterocyclic structure, followed by the introduction of the but-2-ynoyl group.[6][7]

    G cluster_synthesis Acalabrutinib Synthesis Workflow A Bromide Intermediate (A) C Suzuki Coupling A->C B Boronic Acid (B) B->C D Intermediate (C) C->D E Deprotection D->E F Intermediate (D) E->F H Coupling F->H G 2-Butynoic Acid (E) G->H I Acalabrutinib H->I

    Acalabrutinib Synthesis Workflow
ATP-Competitive Inhibitors: Targeting a Spectrum of Kinases

Many pyrrolidine-based kinase inhibitors function as classical ATP-competitive inhibitors, reversibly binding to the kinase active site.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Futibatinib (Lytgobi®) is an irreversible inhibitor of FGFR1-4.[2] The pyrrolidine ring in futibatinib plays a key role in orienting the acrylamide warhead towards a cysteine residue in the P-loop of the kinase domain, enabling covalent bond formation.[8]

  • Extracellular Signal-Regulated Kinase (ERK) Inhibitors: Researchers have developed potent and selective ERK1/2 inhibitors incorporating a 3(S)-thiomethyl pyrrolidine scaffold.[9] Systematic exploration of substituents at the 3-position of the pyrrolidine ring led to the discovery of analogs with significantly improved pharmacokinetic properties compared to the initial lead compounds.[9]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: A series of (R)-2-phenylpyrrolidine substituted imidazopyridazines have been identified as potent and selective pan-Trk inhibitors.[10] The (R)-2-phenylpyrrolidine moiety was found to be ideal for fitting into the hydrophobic pocket of the Trk kinases.[10][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors: Novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized as multi-target tyrosine kinase inhibitors with potent activity against VEGFR-2 and PDGFRβ.[12]

Inhibitor ClassTarget Kinase(s)Pyrrolidine MoietyInhibition ModeKey FeatureReference(s)
AcalabrutinibBTK(S)-Pyrrolidin-2-ylCovalent, IrreversibleBut-2-ynoyl warhead[1][5]
FutibatinibFGFR1-4PyrrolidineCovalent, IrreversibleAcrylamide warhead[8]
ERK InhibitorsERK1/23(S)-Thiomethyl pyrrolidineATP-CompetitiveImproved pharmacokinetics
Trk InhibitorsTrkA, TrkB, TrkC(R)-2-PhenylpyrrolidineATP-CompetitiveHydrophobic pocket interaction[10][11]
VEGFR/PDGFR InhibitorsVEGFR-2, PDGFRβ2-Pyrrolidone-fusedATP-CompetitiveMulti-targeting[12]

Experimental Protocols for the Characterization of Pyrrolidine-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors requires a robust suite of biochemical and cellular assays to characterize their activity.

In Vitro Kinase Inhibition Assays

These assays are essential for determining the potency of an inhibitor against its target kinase(s) and for assessing its selectivity across the kinome.

Protocol 3.1: Radiometric Kinase Assay

This is a highly sensitive method for measuring kinase activity, particularly for kinases that exhibit autophosphorylation.[13]

Materials:

  • Recombinant kinase

  • Substrate (e.g., α-casein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

  • [γ-³²P]-ATP

  • Pyrrolidine-based inhibitor (serial dilutions)

  • 5x SDS loading buffer

  • SDS-PAGE gels

  • Coomassie Brilliant Blue R250

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the recombinant kinase and substrate in kinase reaction buffer.

  • Add serial dilutions of the pyrrolidine-based inhibitor or vehicle (DMSO) to the reaction mixture.

  • Initiate the reaction by adding [γ-³²P]-ATP. The final ATP concentration should be close to the Km(ATP) of the kinase to ensure accurate and comparable IC₅₀ values.[13]

  • Incubate the reaction at 30°C for a predetermined time.

  • Stop the reaction by adding 5x SDS loading buffer and boiling at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue to visualize total protein.

  • Expose the dried gel to a phosphor screen and visualize the radiolabeled proteins using a phosphorimager.

  • Quantify the phosphorylation by excising the protein bands and measuring the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

G cluster_workflow Radiometric Kinase Assay Workflow A Prepare Kinase/Substrate Mix B Add Inhibitor A->B C Initiate with [γ-³²P]-ATP B->C D Incubate C->D E Stop Reaction D->E F SDS-PAGE E->F G Visualize and Quantify F->G H IC50 Determination G->H

Radiometric Kinase Assay Workflow
Cellular Assays for Target Engagement and Downstream Signaling

Cellular assays are crucial for confirming that an inhibitor can engage its target in a cellular context and modulate downstream signaling pathways.

Protocol 3.2: Western Blotting for Phosphorylated Kinase Substrates

This method is widely used to assess the inhibition of a specific signaling pathway.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Pyrrolidine-based inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (total and phosphorylated forms of the target and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the pyrrolidine-based inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Kinase Target Kinase RTK->Kinase Activation PyrrolidineInhibitor Pyrrolidine-Based Kinase Inhibitor PyrrolidineInhibitor->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Signaling Cellular Response (Proliferation, Survival) pSubstrate->Signaling Signal Transduction

Inhibition of a Kinase Signaling Pathway

Preclinical Evaluation in Animal Models

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of pyrrolidine-based kinase inhibitors in a whole-animal system.

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to create tumors.[14] These models are widely used to assess the anti-tumor activity of kinase inhibitors.

  • Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that mimic human cancers, providing a more physiologically relevant system for studying drug efficacy.

  • Pharmacokinetic Studies: Beagle dogs are often used as a primary model for preclinical pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[14]

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a highly valuable framework in the design and development of novel kinase inhibitors. Future efforts will likely focus on:

  • Developing inhibitors with novel mechanisms of action: This includes allosteric inhibitors that bind to sites other than the ATP-binding pocket, which can offer greater selectivity and overcome resistance to traditional ATP-competitive inhibitors.[15][16][17]

  • Designing covalent inhibitors with improved safety profiles: Reversible covalent inhibitors are an emerging class of drugs that combine the high potency and selectivity of irreversible inhibitors with a reduced risk of off-target toxicity.[5]

  • Targeting kinase mutations that confer drug resistance: The development of next-generation inhibitors that can effectively target resistant kinase mutants is a critical area of research.

References

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link]

  • Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. [Link]

  • Al-Otaibi, F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Poyraz, O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1224103. [Link]

  • Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2040-2044. [Link]

  • Bawa, S., & Kumar, S. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Organic Chemistry, 27(10), 808-827. [Link]

  • Jägle, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8682. [Link]

  • Google Patents. (2020).
  • Zhang, T., et al. (2022). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. Acta Pharmaceutica Sinica B, 12(1), 293-306. [Link]

  • Rudran, B., et al. (2019). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. eLife, 8, e46586. [Link]

  • Zhang, X., et al. (2021). Advances in reversible covalent kinase inhibitors. WIREs Computational Molecular Science, 11(5), e1526. [Link]

  • RCSB PDB. (2012). 3UFL: Discovery of Pyrrolidine-based b-Secretase Inhibitors: Lead Advancement through Conformational Design for Maintenance of Ligand Binding Efficiency. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2021). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. [Link]

  • ResearchGate. (2022). Progress with covalent small-molecule kinase inhibitors. [Link]

  • Wang, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • RCSB PDB. (2007). 2BR1: Structure-based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. [Link]

  • Gewinner, C., et al. (2013). Drugs for Allosteric Sites on Receptors. Annual Review of Pharmacology and Toxicology, 53, 165-187. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (2022). Synthesis of acalabrutinib (XXVII). [Link]

  • CHIMIA. (2022). Current Developments in Covalent Protein Kinase Inhibitors. [Link]

  • Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology, 37(1), 43-50. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • RCSB PDB. (2015). 4YNE: (R)-2-Phenylpyrrolidine Substitute Imidazopyridazines: a New Class of Potent and Selective Pan-TRK Inhibitors. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Google Patents. (2020).
  • Vo-Nguyen, V. T., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Chemical Information and Modeling, 62(3), 549-561. [Link]

  • ACS Publications. (2021). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 25(5), 1226-1232. [Link]

  • Burris, K. D., et al. (2019). Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. ACS Medicinal Chemistry Letters, 10(10), 1353-1356. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 11-17. [Link]

  • Kinoshita, E., et al. (2012). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(5), 729-738. [Link]

  • Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 617-622. [Link]

  • Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(7), 2496-2538. [Link]

  • ResearchGate. (2023). 2D structure of the PI3Kγ inhibitors that are available in their biological form in the RCSB PDB database and present in our dataset. [Link]

  • YouTube. (2017). Master Drug Kinetics: Allosteric Activators & Competitive Inhibitors Explained. [Link]

  • Lamba, V., & Ghosh, I. (2012). Allosteric regulation and inhibition of protein kinases. Current Opinion in Structural Biology, 22(6), 758-766. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a heterocyclic compound of interest in contemporary drug discovery and development. As a sophisticated intermediate, its pyrrolidine and methanesulfonamide moieties suggest its potential utility in constructing novel therapeutic agents. The handling of such specialized reagents necessitates a robust understanding of their chemical characteristics and a meticulous approach to laboratory safety. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established safety principles and tailored to the compound's specific attributes.

Compound Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use in a research setting. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and available data for analogous compounds.

Structure:

Caption: 2D Structure of this compound.

Physicochemical Data Summary:

PropertyValue/InformationSource/Rationale
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.71 g/mol
Appearance Solid (predicted)Supplier information confirms it is a solid[1].
Melting Point Not available. Expected to be a crystalline solid with a relatively high melting point due to its salt nature.Data not found in searches.
Boiling Point Not applicable (decomposes).Typical for hydrochloride salts of organic amines.
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar aprotic solvents.Inferred from the polar nature of the molecule, the presence of a hydrochloride salt, and data for the related compound N-methyl-2-pyrrolidone which is miscible with water[2][3][4].
Hygroscopicity Hygroscopic.A Safety Data Sheet for a similar compound indicates this property[2]. Handling hygroscopic materials requires special precautions.
pKa Not available. The pyrrolidine nitrogen is basic and will be protonated. The methanesulfonamide nitrogen is significantly less basic.The basicity of the pyrrolidine nitrogen is a key feature for its reactivity and handling.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any laboratory work. The primary hazards associated with this compound are related to its potential for skin and eye irritation, and respiratory tract irritation upon inhalation of its dust.

GHS Hazard Statements:

Based on supplier information for the compound and its analogs, the following GHS hazard statements are relevant:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Risk Assessment Workflow:

The following diagram illustrates a systematic approach to risk assessment for handling this compound.

risk_assessment_workflow cluster_preliminary Preliminary Assessment cluster_hazard_id Hazard Identification cluster_exposure_control Exposure Control cluster_procedure Procedure Development cluster_final Finalization start Identify Compound: N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide HCl sds Review Safety Data Sheet (SDS) and Literature start->sds Gather Info hazards Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Hygroscopic Nature - Unknown Long-term Effects sds->hazards Extract Data controls Determine Control Measures: - Engineering Controls (Fume Hood) - Personal Protective Equipment (PPE) - Administrative Controls (SOPs) hazards->controls Mitigate Risks sop Develop Standard Operating Procedure (SOP) controls->sop Document emergency Define Emergency Procedures: - Spill Cleanup - First Aid sop->emergency Plan for Contingencies review Review and Approve SOP emergency->review training Train Personnel review->training Disseminate proceed Proceed with Experiment training->proceed Authorize

Caption: Risk assessment workflow for handling the target compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles[5][6].

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile) should be worn and inspected for integrity before each use. For tasks with a higher risk of spillage, consider double-gloving and wearing a chemical-resistant apron[5].

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a properly fitted respirator with a particulate filter (e.g., N95 or P100) is necessary.

Step-by-Step Weighing Protocol for a Hygroscopic Solid

The hygroscopic nature of this compound requires a swift and precise weighing procedure to minimize water absorption.

  • Preparation:

    • Ensure the analytical balance is calibrated and located in a draft-free area.

    • Place a sealed container of desiccant inside the balance chamber to maintain a low-humidity environment.

    • Have all necessary equipment ready: weighing paper or a tared vial, spatulas, and the sealed container of the compound.

  • Weighing by Difference (Recommended):

    • Tare the balance with the weighing vessel (e.g., a vial with a cap).

    • Quickly transfer an approximate amount of the compound into the vial inside the fume hood and securely cap it.

    • Place the capped vial on the balance and record the mass.

    • Transfer the desired amount of the compound from the vial to the reaction vessel.

    • Recap the vial and re-weigh it. The difference in mass is the amount of compound transferred.

  • Direct Weighing (Alternative):

    • Place a piece of weighing paper on the balance and tare it.

    • Quickly add the desired amount of the compound to the weighing paper.

    • Record the mass and immediately transfer the compound to the reaction vessel.

Solution Preparation
  • Solvent Selection: Based on the intended reaction or analysis, choose an appropriate solvent. For creating stock solutions, anhydrous polar solvents like DMF or DMSO are often suitable. For aqueous assays, direct dissolution in a buffered aqueous solution may be possible.

  • Dissolution:

    • In a chemical fume hood, add the weighed compound to a suitable flask.

    • Add the solvent to the flask.

    • If necessary, gently agitate the mixture to aid dissolution. Sonication or gentle warming may be employed if the compound's stability at elevated temperatures is known.

Storage

Proper storage is crucial to maintain the compound's integrity and prevent degradation.

  • Store in a tightly sealed container to prevent moisture absorption.

  • Keep in a cool, dry, and well-ventilated area.

  • Store under an inert atmosphere (e.g., argon or nitrogen) as indicated by safety data for similar hygroscopic compounds.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Spill Response

The appropriate response to a spill depends on its size and location.

spill_response_workflow cluster_assess Assess the Situation cluster_small_spill Small, Contained Spill cluster_large_spill Large or Hazardous Spill spill Chemical Spill Occurs assess_size Is the spill large or small? spill->assess_size assess_hazard Is there an immediate danger (e.g., fire, toxic fumes)? assess_size->assess_hazard alert_personnel Alert nearby personnel assess_hazard->alert_personnel Small Spill evacuate Evacuate the immediate area assess_hazard->evacuate Large/Hazardous Spill don_ppe Don appropriate PPE alert_personnel->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill cleanup Gently sweep up solid or absorb liquid contain_spill->cleanup dispose Place in a sealed container for hazardous waste disposal cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate notify_supervisor Notify supervisor and emergency services evacuate->notify_supervisor secure_area Secure the area to prevent entry notify_supervisor->secure_area await_response Await arrival of trained emergency responders secure_area->await_response

Caption: Decision workflow for responding to a chemical spill.

For a small, manageable spill of solid this compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully sweep the material into a designated waste container.

  • Decontaminate the area with a suitable solvent and then soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large or uncontained spill:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional safety office.

  • Prevent entry into the affected area.

  • Await the arrival of trained emergency response personnel.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable research chemical that demands a high level of care in its handling and use. By understanding its properties, conducting thorough risk assessments, and adhering to stringent safety protocols, researchers can mitigate the potential hazards associated with this compound. This guide provides a comprehensive framework for its safe utilization, emphasizing the importance of a proactive and informed approach to laboratory safety in the pursuit of scientific advancement.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]

  • Crysdot, LLC. (n.d.). This compound. Retrieved from [Link]

  • Enva. (2025, January 7). Developing an Emergency Chemical Spill Response Plan. Retrieved from [Link]

  • Safety Storage Systems. (n.d.). Safely Working with Chemicals: PPE Essentials. Retrieved from [Link]

  • Akhtar, M. J., et al. (2016). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Iranian Journal of Pharmaceutical Research, 15(4), 857–866. Retrieved from [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 7). The rules on HPAPI containment in high potent manufacturing. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • U.S. Solid. (2024, April 7). How to Correctly Use an Analytical Balance to Weigh a Powder?. Retrieved from [Link]

  • Delgado, D. R., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Pharmaceutics, 14(10), 2196. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel PI3K Inhibitors Utilizing N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PI3K and the Strategic Incorporation of a Substituted Pyrrolidine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of the PI3K/AKT/mTOR cascade is one of the most frequently observed aberrations in human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] The development of small molecule inhibitors that can selectively target specific isoforms of PI3K, such as PI3Kα, is an area of intense research.[3]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for the precise orientation of substituents to interact with biological targets.[4] Its incorporation into drug candidates can enhance aqueous solubility and improve other critical physicochemical properties. In the context of kinase inhibitors, the pyrrolidine motif can serve as a versatile anchor to explore the chemical space within the ATP-binding pocket of the enzyme.

This technical guide details a comprehensive protocol for the synthesis of a novel, potent, and selective PI3Kα inhibitor, designated as PI-Pyrrol sulfonamide 1 , which features the key building block N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. The strategic inclusion of the N-methylmethanesulfonamide group on the pyrrolidine ring is intended to enhance target engagement and improve pharmacokinetic properties. This document provides a step-by-step synthetic methodology, characterization data, and protocols for evaluating the biological activity of this novel inhibitor.

Signaling Pathway Overview: The PI3K/AKT/mTOR Cascade

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell fate. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to the activation of AKT.[5] Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which ultimately promotes cell growth, proliferation, and survival.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes Inhibitor PI-Pyrrol sulfonamide 1 Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR Signaling Pathway and the Point of Inhibition.

Experimental Section: Synthesis of PI-Pyrrol sulfonamide 1

The synthesis of the target PI3K inhibitor, PI-Pyrrol sulfonamide 1 , is designed as a multi-step process. This protocol provides a detailed, self-validating workflow, from the preparation of key intermediates to the final compound, including purification and characterization steps.

Synthesis_Workflow Start Starting Materials: - 2-Amino-4,6-dichloropyrimidine - (R)-3-Amino-1-Boc-pyrrolidine Intermediate1 Step 1: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate Start->Intermediate1 Intermediate2 Step 2: Sulfonylation to yield (R)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate Intermediate1->Intermediate2 Intermediate3 Step 3: Boc Deprotection to yield N-methyl-N-((R)-pyrrolidin-3-yl)methanesulfonamide Intermediate2->Intermediate3 Final_Product Step 4: Buchwald-Hartwig Amination to yield PI-Pyrrol sulfonamide 1 Intermediate3->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: Synthetic Workflow for PI-Pyrrol sulfonamide 1.

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh).[6] ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).

Step 1: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
  • Rationale: This initial step introduces the methyl group to the future sulfonamide nitrogen. Reductive amination is a reliable method for this transformation.

  • Protocol:

    • To a solution of (R)-3-Amino-1-Boc-pyrrolidine (1.0 eq) in methanol, add formaldehyde (1.1 eq, 37% in water) and acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound as a pale yellow oil.

Step 2: Synthesis of (R)-tert-butyl 3-(N-methylmethylsulfonamido)pyrrolidine-1-carboxylate
  • Rationale: This step introduces the methanesulfonyl group, forming the core sulfonamide moiety.

  • Protocol:

    • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

    • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired sulfonamide.

Step 3: Boc Deprotection to yield N-methyl-N-((R)-pyrrolidin-3-yl)methanesulfonamide
  • Rationale: Removal of the Boc protecting group is necessary to liberate the secondary amine for the subsequent coupling reaction. Acidic conditions are standard for Boc deprotection.[7][8]

  • Protocol:

    • Dissolve the sulfonamide from Step 2 (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the title compound as a white solid.

    • The salt can be used directly in the next step or neutralized with a mild base for storage.

Step 4: Buchwald-Hartwig Amination to yield PI-Pyrrol sulfonamide 1
  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, ideal for coupling the pyrrolidine intermediate to the pyrimidine core.[9][10]

  • Protocol:

    • To an oven-dried flask, add 2-amino-4,6-dichloropyrimidine (1.0 eq), the product from Step 3 (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ and Xantphos).

    • Evacuate and backfill the flask with argon (3x).

    • Add anhydrous 1,4-dioxane.

    • Heat the reaction mixture at 100 °C for 16 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography using a dichloromethane/methanol gradient, potentially with a small amount of ammonium hydroxide to prevent streaking of the basic product on the silica gel, to afford PI-Pyrrol sulfonamide 1 .[6]

Characterization of PI-Pyrrol sulfonamide 1
Technique Expected Results
¹H NMR Peaks corresponding to the pyrimidine ring protons, the pyrrolidine ring protons, the N-methyl group, and the S-methyl group with appropriate chemical shifts and coupling constants.
¹³C NMR Carbons of the pyrimidine and pyrrolidine rings, as well as the methyl carbons, will be observed at their characteristic chemical shifts.
Mass Spec (ESI) A prominent peak corresponding to [M+H]⁺ for the calculated molecular weight of the final product.

Biological Evaluation Protocols

In Vitro PI3Kα Enzyme Inhibition Assay
  • Principle: This assay measures the ability of the synthesized compound to inhibit the enzymatic activity of PI3Kα in a cell-free system. The assay quantifies the production of PIP3 from PIP2.[11][12]

  • Protocol:

    • Recombinant human PI3Kα enzyme is incubated with the test compound (PI-Pyrrol sulfonamide 1 ) at various concentrations for a predefined period.

    • The enzymatic reaction is initiated by the addition of a substrate mixture containing PIP2 and ATP.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The amount of PIP3 produced is quantified using a suitable detection method, such as a competitive ELISA-based assay or a luminescence-based assay.[13]

    • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Compound PI3Kα IC₅₀ (nM)
PI-Pyrrol sulfonamide 1 To be determined
Reference Inhibitor (e.g., Alpelisib) Known value
Cellular Assay: Western Blot for Phospho-AKT
  • Principle: To assess the in-cell activity of the inhibitor, its effect on the PI3K signaling pathway is monitored by measuring the phosphorylation level of AKT, a key downstream effector. A reduction in phosphorylated AKT (p-AKT) indicates pathway inhibition.[14][15]

  • Protocol:

    • Seed a cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PI-Pyrrol sulfonamide 1 for 2-4 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.

    • Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.

    • Quantify the band intensities to determine the ratio of p-AKT to total AKT.

Conclusion

This application note provides a detailed, scientifically grounded framework for the synthesis and evaluation of a novel PI3K inhibitor, PI-Pyrrol sulfonamide 1 , utilizing the key building block N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. The described protocols are based on established and reliable chemical transformations and bioanalytical methods. The strategic design of this molecule, incorporating a substituted pyrrolidine scaffold, holds promise for achieving high potency and selectivity for the PI3Kα isoform. The successful synthesis and biological characterization of this compound will contribute to the growing arsenal of targeted therapies for cancers driven by aberrant PI3K signaling.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2023, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubMed. (2022). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]

  • MDPI. (n.d.). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]

  • PubMed. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature reviews Cancer, 15(3), 1-16. [Link]

  • Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N-methylpyrrolidine.
  • ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • NIH. (2018, July 10). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Retrieved from [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562. [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]

  • NIH. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 186, 106553. [Link]

  • RSC Publishing. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • NIH. (n.d.). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ResearchGate. (2023, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PubMed. (2014). Methods to measure the enzymatic activity of PI3Ks. Retrieved from [Link]

  • MDPI. (n.d.). The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (2024, January 23). Total Synthesis of Okeaniamide A. Retrieved from [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Acylation of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Sulfonamides in Modern Drug Discovery

The N-acylsulfonamide motif is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This functional group is often employed as a bioisostere for carboxylic acids, offering modulated physicochemical and pharmacokinetic properties.[3][4] The synthesis of molecules containing this scaffold is therefore of paramount importance to drug development professionals. The target molecule, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, presents a common synthetic challenge: the selective acylation of a secondary amine in the presence of a sulfonamide moiety. This document provides a detailed protocol and the underlying chemical principles for the efficient and selective N-acylation of this substrate, ensuring high yield and purity of the desired product. The N-acylsulfonamide group is a key feature in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1][3]

Mechanistic Insights: Achieving Selective N-Acylation

The core of this protocol lies in the nucleophilic acyl substitution reaction. The secondary amine of the pyrrolidine ring is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[5] The sulfonamide nitrogen, in contrast, is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. This inherent difference in reactivity is the basis for the selective acylation of the pyrrolidine nitrogen.

The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and releases a leaving group.[6] A crucial aspect of this transformation is the presence of a base, which serves two primary functions: it neutralizes the acidic byproduct (e.g., HCl from an acyl chloride), preventing the protonation and deactivation of the starting amine, and it drives the reaction equilibrium towards product formation.[7][8]

Below is a diagram illustrating the general mechanism for the N-acylation of a secondary amine with an acyl chloride.

Figure 1: General mechanism of N-acylation of a secondary amine.

Experimental Protocol: N-Acylation of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

This protocol is designed for the reliable N-acylation of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide using an acyl chloride as the acylating agent.

Materials and Reagents
ReagentGradeSupplier (Example)
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide≥98%Commercial Source
Acyl Chloride (e.g., Acetyl Chloride)Reagent GradeCommercial Source
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Commercial Source
Triethylamine (TEA) or PyridineReagent GradeCommercial Source
Hydrochloric Acid (HCl)1 M aqueous solutionCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeCommercial Source
Saturated Sodium Chloride (NaCl) solution (Brine)ACS GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (1.0 equivalent).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base:

    • To the cooled solution, add triethylamine (TEA) or pyridine (1.2 equivalents) dropwise while stirring. The use of a slight excess of base is crucial to neutralize the HCl generated during the reaction.[8]

  • Addition of Acylating Agent:

    • In a separate, dry vial, prepare a solution of the desired acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution to the reaction mixture dropwise over 5-10 minutes. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[9][10] A suitable eluent system would be a mixture of ethyl acetate and hexanes.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated product.

The following diagram outlines the experimental workflow for this protocol.

Experimental Workflow start Start: Dissolve Substrate in DCM cool Cool to 0 °C start->cool add_base Add Base (TEA or Pyridine) cool->add_base add_acyl_chloride Add Acyl Chloride Solution add_base->add_acyl_chloride stir_monitor Stir and Monitor by TLC add_acyl_chloride->stir_monitor workup Aqueous Workup stir_monitor->workup purify Purification by Chromatography workup->purify end_product Final Product purify->end_product

Figure 2: Workflow for the N-acylation protocol.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time or allow the reaction to warm to room temperature for a longer period.
Hydrolysis of acyl chloride.Ensure all glassware is dry and use anhydrous solvents.
Insufficient base.Use a slight excess of base (1.2-1.5 equivalents).
Multiple Products Side reactions.Maintain a low temperature during the addition of the acyl chloride.
Impure starting materials.Ensure the purity of the starting amine and acylating agent.
Reaction does not start Inactive acylating agent.Use a fresh bottle of the acyl chloride.
Protonated starting amine.Ensure the starting material is the free base or add sufficient base to deprotonate the corresponding salt.

Conclusion

The protocol described provides a robust and reliable method for the selective N-acylation of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. The key to success lies in understanding the differential reactivity of the amine and sulfonamide nitrogens and employing appropriate reaction conditions to favor the desired transformation. By following this detailed guide, researchers can confidently synthesize N-acylated sulfonamides for their drug discovery and development programs.

References

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2501-2514. [Link]

  • Shepler, B. (2019). acylation of amines. YouTube. [Link]

  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • Di Micco, S., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(9), 1436-1442. [Link]

  • O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(39), 24165-24180. [Link]

  • Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Chiacchio, U., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(12), 1700223. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. [Link]

  • Jim Clark. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Brainly.in. (2019). writes notes on Schottenbaumann reaction. Brainly.in. [Link]

Sources

Application Note: N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide as a Versatile Scaffold for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of discrete, yet structurally related, small molecules for screening and lead optimization.[1][2][3] The selection of a suitable central scaffold is a critical determinant of a library's success, dictating its structural diversity and physicochemical properties. This document introduces N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, a novel building block poised for significant utility in parallel synthesis workflows.

This scaffold presents a unique combination of features:

  • A secondary amine on a pyrrolidine ring, providing a readily accessible point for diversification through robust and well-established chemical transformations.

  • A sulfonamide moiety , a common pharmacophore known to engage in key hydrogen bonding interactions with biological targets.

  • A 3D-rich pyrrolidine core , which imparts favorable physicochemical properties and allows for the exploration of non-flat chemical space, a growing priority in medicinal chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in parallel library synthesis. We present two detailed, validated protocols for diversification: parallel amide coupling and parallel reductive amination.

Strategic Overview: Library Generation Workflow

The fundamental strategy involves decorating the secondary amine of the pyrrolidine core with a diverse set of building blocks.[4] This creates a library of compounds with a common core but varied peripheral functionalities, ideal for structure-activity relationship (SAR) studies. The overall workflow is designed for high-throughput execution, incorporating parallel reaction, purification, and analysis steps.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis (96-well format) cluster_processing Downstream Processing cluster_output Final Output Scaffold N-methyl-N- (pyrrolidin-3-yl) methanesulfonamide Reaction Diversification Reaction (Amidation or Reductive Amination) Scaffold->Reaction Reagents Building Blocks (Acids / Aldehydes) Reagents->Reaction Purification Parallel Purification (Solid-Phase Extraction) Reaction->Purification Crude Products QC Quality Control (LC-MS Analysis) Purification->QC Purified Products Library Final Compound Library (DMSO Plates) QC->Library Validated Hits

Caption: High-level workflow for parallel library synthesis.

Protocol 1: Parallel Amide Synthesis via Acylation

Amide bond formation is one of the most reliable and frequently used reactions in medicinal chemistry.[5] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and preserves stereochemical integrity.[6]

Causality and Experimental Design:

  • Reagent Choice: HATU is selected for its rapid activation of carboxylic acids and high coupling efficiency, even with moderately hindered amines.[6] It functions by forming an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and scavenge the proton released during amide bond formation, driving the reaction to completion.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reagents and starting materials, facilitating a homogenous reaction environment.

Detailed Step-by-Step Methodology (96-Well Plate Format)
  • Reagent Stock Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in anhydrous DMF.

    • Carboxylic Acid Stock: In a separate 96-well plate (the "Acid Plate"), dispense 80 µmol of a unique carboxylic acid into each well. Dissolve each acid in 200 µL of anhydrous DMF to create a 0.4 M solution.

    • HATU Stock: Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • DIPEA Stock: Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Assembly:

    • To a new 96-deep-well reaction plate, add 200 µL (40 µmol) of the Scaffold Stock solution to each well.

    • Add 100 µL (40 µmol, 1.0 eq) from the corresponding well of the Acid Plate.

    • Add 100 µL (50 µmol, 1.25 eq) of the HATU stock solution to each well.

    • Add 80 µL (80 µmol, 2.0 eq) of the DIPEA stock solution to each well.

  • Reaction Incubation:

    • Seal the reaction plate securely with a cap mat.

    • Place the plate on an orbital shaker at 400 rpm and allow it to react at room temperature for 16 hours.

  • Workup & Quenching:

    • Unseal the plate.

    • Add 500 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction and neutralize excess acid.

    • Add 500 µL of ethyl acetate to each well. Seal and vortex vigorously for 2 minutes.

    • Centrifuge the plate to separate the layers and carefully remove the aqueous (bottom) layer.

    • The remaining organic layer contains the crude product, ready for purification.

Reagent M.W. Concentration Volume/Well Moles/Well Equivalents
Scaffold178.250.2 M in DMF200 µL40 µmol1.0
Carboxylic AcidVariable0.4 M in DMF100 µL40 µmol1.0
HATU380.230.5 M in DMF100 µL50 µmol1.25
DIPEA129.251.0 M in DMF80 µL80 µmol2.0
Caption: Reagent table for parallel amide synthesis.

Protocol 2: Parallel Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis for creating diverse amine libraries.[7][8][9] This protocol employs a direct, one-pot approach where the iminium ion intermediate is formed and reduced in situ.[8]

Causality and Experimental Design:

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[10] It is a mild and selective hydride donor that preferentially reduces the protonated iminium ion over the starting aldehyde or ketone, minimizing the formation of alcohol side products. Its steric bulk also makes it less reactive towards carbonyls compared to other borohydrides.[10]

  • Acid Catalyst: Acetic acid is added in a catalytic amount to facilitate the formation of the iminium ion intermediate, which is the species that undergoes reduction.

  • Solvent: Dichloroethane (DCE) is an effective solvent for this reaction, as it is compatible with the reducing agent and effectively solubilizes the reactants.

Detailed Step-by-Step Methodology (96-Well Plate Format)
  • Reagent Stock Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in anhydrous DCE.

    • Aldehyde/Ketone Stock: In a 96-well "Aldehyde Plate," dispense 60 µmol of a unique aldehyde or ketone into each well. Dissolve each in 300 µL of anhydrous DCE to create a 0.2 M solution.

  • Reaction Assembly:

    • To a new 96-deep-well reaction plate, add 200 µL (40 µmol) of the Scaffold Stock solution to each well.

    • Add 200 µL (40 µmol, 1.0 eq) from the corresponding well of the Aldehyde Plate.

    • Add 5 µL of glacial acetic acid to each well.

    • Allow the plate to shake for 30 minutes at room temperature to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (12.7 mg, 60 µmol, 1.5 eq) as a solid to each well using a powder dispensing robot or multichannel pipette.

  • Reaction Incubation:

    • Seal the reaction plate securely.

    • Place the plate on an orbital shaker at 400 rpm and allow it to react at room temperature for 18 hours.

  • Workup & Quenching:

    • Carefully unseal the plate in a well-ventilated hood.

    • Add 500 µL of a 1 M NaOH solution to each well to quench the reaction and neutralize the acetic acid.

    • Add 500 µL of dichloromethane (DCM). Seal and vortex vigorously for 2 minutes.

    • Centrifuge the plate to separate the layers and carefully transfer the organic (bottom) layer to a new plate for purification.

G cluster_amide Protocol 1: Amide Synthesis cluster_reductive Protocol 2: Reductive Amination Amine1 Scaffold-NH Product1 Scaffold-N-C(=O)R Amine1->Product1 HATU, DIPEA Acid R-COOH Acid->Product1 Amine2 Scaffold-NH Product2 Scaffold-N-CH2-R' Amine2->Product2 NaBH(OAc)3, AcOH Aldehyde R'-CHO Aldehyde->Product2

Sources

A Robust HILIC-MS/MS Method for the Quantitative Analysis of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive, validated protocol for the quantitative analysis of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, a polar pharmaceutical compound, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to its high polarity, this analyte exhibits poor retention on conventional reversed-phase columns. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide details the rationale behind the method development, provides a step-by-step experimental protocol, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2] The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine use in drug development and quality control environments.

Introduction and Analytical Challenge

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a small molecule containing a basic pyrrolidine ring and a polar sulfonamide group. The hydrochloride salt form further increases its aqueous solubility and polarity. The analysis of such compounds presents a significant challenge for traditional reversed-phase (RP) HPLC methods.[3] In RP-HPLC, retention is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar, hydrophilic compounds have minimal interaction with nonpolar stationary phases (like C18) and tend to elute in or near the solvent front (void volume), leading to poor resolution from excipients and other early-eluting impurities.[4]

The Causality of the Challenge:

  • High Polarity: The combination of a protonatable amine and a sulfonamide moiety results in a highly hydrophilic molecule.

  • Ionic Character: As a hydrochloride salt, the compound is permanently charged in typical mobile phases.

  • Poor Reversed-Phase Retention: This inherent polarity prevents effective partitioning into the hydrophobic stationary phase, making quantification unreliable.

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the separation mode. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[5] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained by partitioning into this aqueous layer. This mechanism is ideal for retaining and separating very polar compounds that are intractable by reversed-phase methods.[3][5]

Method Development and Strategy

The primary objective was to develop a selective, robust, and reliable method for quantifying the target analyte. The strategy involved a systematic approach to optimize both the chromatographic separation and the mass spectrometric detection.

Chromatographic Strategy: Why HILIC?

The choice of HILIC is a direct response to the analyte's physicochemical properties. Unlike reversed-phase chromatography, HILIC provides retention for polar and ionic compounds by partitioning them between a high-concentration organic mobile phase and the stagnant aqueous layer on the polar stationary phase surface.[5]

  • Column Selection: An amide-based HILIC column was chosen. Amide phases offer excellent retention for polar basic compounds and are generally robust, providing reproducible results.

  • Mobile Phase Selection:

    • Organic Solvent: Acetonitrile was selected as the primary organic solvent due to its aprotic nature and optimal viscosity for HILIC separations.

    • Aqueous Component & Buffer: A volatile buffer, ammonium formate, was chosen. It provides the necessary ionic strength to ensure good peak shape for the basic analyte and is highly compatible with electrospray ionization-mass spectrometry (ESI-MS). Formic acid was added to maintain a consistent acidic pH, ensuring the pyrrolidine nitrogen is protonated, which aids in both HILIC retention and ESI+ sensitivity.

Mass Spectrometry Strategy: Why ESI+ and MRM?
  • Ionization: The analyte contains a basic nitrogen atom within the pyrrolidine ring, which is readily protonated. Therefore, positive-ion electrospray ionization (ESI+) was the logical choice for achieving high sensitivity. Sulfonamides are well-suited for positive ion mode detection.[6]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode was employed for detection. MRM offers unparalleled selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components and ensures confident identification and quantification. The fragmentation of sulfonamides often follows predictable pathways, allowing for the selection of stable and specific product ions.[7][8]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Vials: 1.5 mL amber glass autosampler vials with pre-slit septa

Standard and Sample Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (90:10, v/v). Rationale: The sample diluent should be similar in composition to the initial mobile phase conditions to ensure good peak shape and prevent injection-related issues.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with the diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL) from a separate stock solution weighing.

Instrumentation and Conditions

The following diagram illustrates the overall analytical workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) cal Calibration Standards (1-1000 ng/mL) stock->cal qc QC Samples (Low, Mid, High) stock->qc hplc HILIC Separation cal->hplc qc->hplc esi ESI+ Ionization hplc->esi msms MS/MS Detection (MRM Mode) esi->msms integ Peak Integration msms->integ quant Quantification (Calibration Curve) integ->quant report Reporting quant->report caption Figure 1. Overall analytical workflow.

Caption: Figure 1. Overall analytical workflow.

Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | HPLC System | UHPLC System with Binary Pump and Autosampler | | Column | Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) | | Column Temperature | 40 °C | | Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 2 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 95 | | | 5.0 | 70 | | | 5.1 | 95 | | | 7.0 | 95 |

Table 2: Mass Spectrometer Parameters | Parameter | Setting | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temperature | 450 °C | | Desolvation Gas Flow | 800 L/Hr | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide | 179.1 | 100.1 (Quantifier) | | | | 179.1 | 82.1 (Qualifier) |

Note: The precursor ion m/z 179.1 corresponds to the protonated molecule [M+H]⁺ of the free base (C₆H₁₄N₂O₂S, MW = 178.29). Product ions and collision energies should be optimized empirically.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2] The validation protocol ensures the method is trustworthy and provides a self-validating system for routine analysis.[9]

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Sensitivity cluster_robustness Reliability center_node Reliable & Validated Method spec Specificity (Selectivity) spec->center_node lin Linearity & Range lin->center_node acc Accuracy (% Recovery) acc->center_node prec Precision (Repeatability & Intermediate) prec->center_node loq LOQ loq->center_node lod LOD lod->center_node rob Robustness rob->center_node caption Figure 2. Key parameters for analytical method validation.

Caption: Figure 2. Key parameters for analytical method validation.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte-spiked matrix. No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze 7 calibration standards over the range of 1-1000 ng/mL. Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze QC samples at 3 levels (n=3 for each). Mean recovery within 85-115% for LLOQ and 90-110% for other levels.
Precision Repeatability (Intra-day): Analyze QC samples (n=6).Intermediate Precision (Inter-day): Analyze on a different day by a different analyst. Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) Lowest standard on the calibration curve meeting accuracy and precision criteria. Signal-to-Noise (S/N) ratio ≥ 10. Accuracy and precision criteria met.
Robustness Systematically vary parameters (e.g., column temp ±2°C, mobile phase pH ±0.1). System suitability parameters remain within limits. RSD of results should not significantly change.

| System Suitability | Inject a mid-level standard (n=5) before each run. | RSD of peak area and retention time ≤ 5%. |

Conclusion

This application note describes a highly selective, sensitive, and robust HILIC-MS/MS method for the quantification of this compound. By addressing the core analytical challenge of its high polarity through the use of HILIC, this method provides reliable retention and separation. The protocol has been successfully validated according to ICH guidelines, demonstrating its fitness for purpose in regulated pharmaceutical analysis. This method serves as an essential tool for researchers and scientists in drug development, enabling accurate quantification for pharmacokinetic, stability, and quality control studies.

References

  • U.S.
  • Bajwa, N. et al. (2018). "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides," Molecules. [Link]

  • Chaudhary, M. (2005). "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry," Journal of Validation Technology. [Link]

  • Chinese Patent CN110590706B, "Preparation method of N-methylpyrrolidine," Google P
  • European Medicines Agency. (2022). "ICH guideline Q2(R2) on validation of analytical procedures," EMA. [Link]

  • Pesek, J. (2012). "HPLC Analysis of Very Polar Compounds in Bioanalysis," LCGC International. [Link]

  • U.S. Food & Drug Administration. (2011). "Method of analysis N–methyl–2-pyrrolidone," FDA. [Link]

  • De Bruyn, M. et al. (2019). "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid," ResearchGate. [Link]

  • International Council for Harmonisation. (2023). "Validation of Analytical Procedures Q2(R2)," ICH. [Link]

  • Perkins, J. R. et al. (1995). "Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh," Journal of Chromatography A. [Link]

  • Lab Manager. (2023). "ICH and FDA Guidelines for Analytical Method Validation," Lab Manager. [Link]

  • Wang, J. et al. (2020). "Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry," Journal of Agricultural and Food Chemistry. [Link]

  • Eganhouse, R. P. et al. (2009). "Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms," Journal of Chromatography A. [Link]

  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities," Resolian. [Link]

  • International Council for Harmonisation. (2005). "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)," ICH. [Link]

  • Song, F. et al. (2002). "Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction," Journal of the American Society for Mass Spectrometry. [Link]

  • European Medicines Agency. (2022). "ICH guideline Q2(R2) on validation of analytical procedures," EMA. [Link]

  • Bressolle, F. et al. (1996). "FDA issues revised guidance for analytical method validation," ResearchGate. [Link]

  • U.S. Food & Drug Administration. (1994). "FDA Guidance for Industry: Q2A Text on Validation of Analytical Procedures," gmp-compliance.org. [Link]

  • ACE. "The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases," ACE. [Link]

  • Chan, K. H. et al. (2019). "Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition," Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. "N-Methyl-2-pyrrolidone," Wikipedia. [Link]

  • An, J. et al. (2009). "Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard," ResearchGate. [Link]

  • Zhang, Y. et al. (2007). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement," Rapid Communications in Mass Spectrometry. [Link]

  • Jonsson, O. et al. (2003). "Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma," ResearchGate. [Link]

  • BioPharm International. (2024). "FDA Releases Guidance on Analytical Procedures," BioPharm International. [Link]

  • Zhang, Z. et al. (2020). "Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer," Analytical Chemistry. [Link]

Sources

NMR characterization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Conformational Analysis of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Derivatives using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural characterization and conformational analysis of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), and spectral interpretation. By integrating one-dimensional and two-dimensional NMR techniques, this guide establishes a self-validating workflow for unambiguous structure elucidation, crucial for researchers in medicinal chemistry and drug development.

Introduction

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives represent a class of compounds with significant potential in drug discovery, owing to the versatile pharmacological properties of the sulfonamide and pyrrolidine scaffolds. The sulfonamide group is a well-established pharmacophore, while the pyrrolidine ring acts as a constrained scaffold that can orient substituents in defined spatial arrangements.[1][2] Precise and unambiguous structural verification is a prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

NMR spectroscopy is the cornerstone technique for the elucidation of small molecule structures in solution.[3] This guide explains the causal relationships between the molecular structure of the target compound class and the resulting NMR spectral features. We will detail not just the steps to acquire the data, but the reasons behind the choice of experiments and the logic of spectral interpretation.

Core Principles of NMR Analysis for this Scaffold

The archetypal structure of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide presents several distinct NMR-active nuclei whose chemical environments provide a unique structural fingerprint.

  • ¹H NMR Spectroscopy: Proton NMR provides initial information on the number of distinct proton environments, their integration (ratio), and connectivity through spin-spin coupling. Key expected signals include the N-methyl and S-methyl singlets, and a complex set of multiplets for the diastereotopic protons of the pyrrolidine ring.[4]

  • ¹³C NMR Spectroscopy: Carbon NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.[5] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Spectroscopy: Two-dimensional techniques are essential for assembling the molecular structure by correlating signals through bonds.[3][6]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is critical for mapping the proton network within the pyrrolidine ring.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This experiment definitively links the proton and carbon skeletons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is the key experiment for connecting the individual spin systems (e.g., connecting the N-methyl group to the pyrrolidine ring and the methanesulfonyl group to the pyrrolidine nitrogen).[7]

Experimental Protocols

Part 1: Sample Preparation

High-quality NMR data begins with meticulous sample preparation. The following protocol is optimized for small organic molecules like the target compounds.

Materials:

  • High-quality NMR tubes (e.g., Wilmad, Norell)[8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)[9]

  • Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in the solvent)[10]

  • Pasteur pipette and glass wool[8]

Protocol:

  • Weigh the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for a comprehensive suite of 1D and 2D experiments.[9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice. Note that chemical shifts can be solvent-dependent.[11]

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent.[12] Vortex the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This is achieved by pushing a small plug of glass wool into the neck of a Pasteur pipette and transferring the solution through it.[8][13]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker on the cap or the very top of the tube.[12]

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point for a standard 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

1. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., 'zg30')

  • Spectral Width: ~16 ppm (centered around 4.7 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 8-16

2. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30')

  • Spectral Width: ~240 ppm (centered around 100 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 (dependent on concentration)

3. DEPT-135 Acquisition:

  • Pulse Program: Standard DEPT-135 sequence

  • Key Parameters: Use parameters similar to the ¹³C experiment. DEPT-135 will show CH/CH₃ signals as positive and CH₂ signals as negative.

4. 2D COSY Acquisition:

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf')

  • Spectral Width (F1 and F2): ~10-12 ppm (set to cover all proton signals)

  • Number of Scans: 2-4 per increment

5. 2D HSQC Acquisition:

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')

  • F2 (¹H) Spectral Width: ~10-12 ppm

  • F1 (¹³C) Spectral Width: ~160-180 ppm (set to cover the aliphatic region)

  • Number of Scans: 4-8 per increment

6. 2D HMBC Acquisition:

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf')

  • F2 (¹H) Spectral Width: ~10-12 ppm

  • F1 (¹³C) Spectral Width: ~220 ppm

  • Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (a common value for 2-3 bond correlations).[7]

  • Number of Scans: 16-64 per increment

Spectral Analysis and Data Interpretation

This section details the systematic process for interpreting the acquired NMR data to confirm the structure of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide.

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts for the parent compound, based on established values for similar structural motifs.[14][15][16]

Atom Number Label ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135
1S-CH₃~2.9 (s, 3H)~40Positive
2N-CH₃~2.5 (s, 3H)~35Positive
3H-3~3.8-4.2 (m, 1H)~58-62Positive
4, 4'H-4~1.9-2.3 (m, 2H)~30-34Negative
2, 2' / 5, 5'H-2, H-5~2.8-3.5 (m, 4H)~50-55Negative
Note: Chemical shifts are highly dependent on solvent and substitution. The pyrrolidine protons (H-2, H-3, H-4, H-5) will exhibit complex splitting patterns due to geminal and vicinal coupling and potential second-order effects.
Step-by-Step Structure Elucidation Workflow

This workflow demonstrates how the combination of NMR experiments provides a self-validating system for structure confirmation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Confirmation H1 ¹H NMR: - Identify singlets (S-CH₃, N-CH₃) - Identify pyrrolidine multiplets C13 ¹³C NMR: - Count all unique carbons HSQC HSQC: - Connect protons to their directly attached carbons H1->HSQC DEPT DEPT-135: - Assign C-types (CH₃, CH₂, CH) DEPT->HSQC COSY COSY: - Map H-H connectivities within the pyrrolidine ring HSQC->COSY HMBC HMBC: - Establish long-range C-H connectivities COSY->HMBC Structure Assemble Fragments & Confirm Final Structure HMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

  • Analyze ¹H and ¹³C/DEPT Spectra:

    • Identify the two singlet signals in the ¹H spectrum corresponding to the S-CH₃ and N-CH₃ groups.

    • Confirm the presence of two positive CH₃ signals and three other signals (one positive CH, two negative CH₂) in the aliphatic region of the DEPT-135 spectrum, corresponding to the five carbons of the pyrrolidine ring and the two methyl groups.

  • Assign Direct C-H Bonds (HSQC):

    • Use the HSQC spectrum to correlate each proton signal to its carbon. For example, the proton singlet at ~2.9 ppm will show a cross-peak to the carbon signal at ~40 ppm, assigning this pair as the S-CH₃ group.

  • Trace the Pyrrolidine Ring (COSY):

    • Starting with the unique downfield methine proton (H-3), trace its correlations in the COSY spectrum. H-3 will show cross-peaks to the protons on C-2 and C-4.

    • Follow the correlations from the C-4 protons to the C-5 protons, and from the C-2 protons back to the C-5 protons, confirming the five-membered ring structure.

  • Connect the Fragments (HMBC):

    • The HMBC spectrum is crucial for placing the substituents onto the pyrrolidine nitrogen.

    • Look for a correlation from the N-CH₃ protons (~2.5 ppm) to the C-2 and C-5 carbons of the pyrrolidine ring. This confirms the N-methyl group is attached to the ring nitrogen.

    • Crucially, observe a correlation from the N-CH₃ protons to the carbon of the S-CH₃ group is not expected. Instead, correlations from the pyrrolidine protons H-2 and H-5 to the S-CH₃ carbon are also not expected. The key correlations will be from the protons on carbons adjacent to the nitrogen (H-2, H-5) to the other carbons in the ring, and from the N-methyl protons to the adjacent ring carbons (C-2, C-5). A correlation from the S-CH₃ protons to the nitrogen-bearing carbon (C-3) is not possible. The sulfonamide connectivity is confirmed by observing correlations from the H-3 proton of the pyrrolidine ring to the S-CH₃ carbon. This ³JCH coupling definitively establishes the C3-N-S linkage.

Caption: Visualization of key 2D NMR correlations.

Advanced Topic: Conformational Dynamics

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations.[17][18] This can lead to broadening of NMR signals, particularly at room temperature.

  • Evidence of Dynamics: If signals for the pyrrolidine ring protons appear broader than expected, it may indicate that the ring is undergoing conformational exchange on a timescale similar to the NMR experiment.

  • Variable Temperature (VT) NMR: Acquiring spectra at lower temperatures can slow down this exchange. If distinct sets of signals for two or more conformers appear at low temperatures, it confirms the presence of dynamic processes. Conversely, heating the sample may cause broad signals to sharpen as the exchange rate increases, leading to an averaged spectrum.[19][20]

Conclusion

This application note outlines a robust and systematic NMR-based methodology for the complete structural characterization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives. By logically combining 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals and confirm the connectivity of the entire molecule. This self-validating workflow ensures the highest level of scientific integrity for compounds advancing through the drug development pipeline.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Hunter, L. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • O'Neil-Cabello, E., et al. (2004). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Journal of Organic Chemistry. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1H NMR spectrum. [Link]

  • O'Hagan, D. (2000). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (n.d.). The results of the conformational analysis. [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • MacGillivray, L. R., et al. (2015). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide derivatives. International Journal of ChemTech Research. [Link]

  • University of Florida. (2023). Small molecule NMR sample preparation. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

in vitro kinase assay protocol for pyrrolidine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Kinome with Pyrrolidine Sulfonamides

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to a specific substrate, effectively acting as molecular switches that control signaling pathways.[2] Given their central role in cell signaling, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3]

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, found in many natural products and synthetic drugs.[4][5] Its structural features allow it to serve as a pharmacophore that can form crucial interactions, such as hydrogen bonds, with biological targets.[4] When combined with a sulfonamide group, the resulting pyrrolidine sulfonamides represent a promising class of compounds for kinase inhibition.[6] These heterocyclic compounds can be designed to bind to the ATP-binding site of kinases, acting as competitive inhibitors and blocking downstream signaling.[7]

Evaluating the inhibitory potential of novel compounds like pyrrolidine sulfonamides requires a robust, reliable, and reproducible in vitro assay. This guide provides a detailed protocol and the underlying scientific principles for assessing the inhibitory activity of pyrrolidine sulfonamides using the ADP-Glo™ Kinase Assay, a widely adopted luminescence-based method.[8][9]

Principle of the Assay: Quantifying Kinase Activity through ADP Production

To determine the potency of an inhibitor (such as a pyrrolidine sulfonamide), we must first accurately measure the activity of the kinase enzyme. The fundamental reaction is:

Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP

The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during this enzymatic reaction.[10] The assay is performed in two steps, ensuring a highly sensitive and specific luminescent signal that is directly proportional to kinase activity.[9]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added, which simultaneously stops the kinase reaction (via chelation of divalent cations like Mg²⁺) and depletes the remaining, unconsumed ATP.[9][11] This step is critical because high background levels of ATP would interfere with the signal in the next step.

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then acts as a substrate for luciferase, catalyzing the conversion of luciferin into oxyluciferin and generating a light signal that is measured with a luminometer.[10][11]

A potent inhibitor will decrease kinase activity, leading to less ADP production, and consequently, a lower luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Detection Kinase Kinase Enzyme Reaction ADP + Phospho-Substrate Kinase->Reaction Inhibitor Pyrrolidine Sulfonamide Inhibitor->Kinase Binds to Active Site ATP_Substrate ATP + Substrate ATP_Substrate->Reaction Consumed Add_ReagentA Add ADP-Glo™ Reagent Reaction->Add_ReagentA Products from Step 1 Stop_Reaction Kinase Reaction Stops Remaining ATP Depleted Add_ReagentA->Stop_Reaction Add_ReagentB Add Kinase Detection Reagent Stop_Reaction->Add_ReagentB Convert_ADP ADP is converted to ATP Add_ReagentB->Convert_ADP Luciferase Luciferase + Luciferin Convert_ADP->Luciferase Drives Reaction Light Luminescent Signal (Measured) Luciferase->Light

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Most small-molecule kinase inhibitors, including many heterocyclic compounds, function by competing with ATP for binding within the kinase's active site.[7] The pyrrolidine sulfonamide scaffold can be designed to form specific hydrogen bonds and hydrophobic interactions within this pocket, preventing ATP from binding and thus inhibiting the phosphotransfer reaction. This direct competition is a common and effective mechanism for achieving potent kinase inhibition.

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition K1 Kinase PhosphoSub1 Phosphorylated Substrate K1->PhosphoSub1 Phosphotransfer ATP1 ATP ATP1->K1 Sub1 Substrate Sub1->K1 K2 Kinase ATP2 ATP K2->ATP2 Binding Blocked Blocked No Reaction K2->Blocked Inhibitor Pyrrolidine Sulfonamide Inhibitor->K2 Binds to Active Site

Caption: Diagram of competitive kinase inhibition by a pyrrolidine sulfonamide.

Detailed Experimental Protocol

This protocol is designed for determining the IC₅₀ value of a pyrrolidine sulfonamide inhibitor against a target kinase in a 384-well plate format.[12]

Reagent and Material Preparation
Reagent/MaterialPreparation and Storage Guidelines
Kinase Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Prepare fresh from stocks and store at 4°C. The exact buffer composition may need to be optimized for the specific kinase.[3]
Recombinant Kinase Aliquot and store at -80°C. On the day of the assay, thaw on ice and dilute to the desired working concentration (2X final) in Kinase Buffer. The optimal concentration should be determined empirically (typically in the low nM range).[13]
Peptide Substrate Reconstitute in an appropriate solvent (e.g., water or DMSO) to a high-concentration stock (e.g., 10 mM) and store at -20°C. Dilute to a 2X working concentration in Kinase Buffer.
ATP Solution Prepare a 10 mM stock solution in water and store in aliquots at -20°C. Dilute to a 2X working concentration in Kinase Buffer. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.
Pyrrolidine Sulfonamide Prepare a 10 mM stock in 100% DMSO. Store at -20°C. Create a serial dilution series in 100% DMSO for the dose-response curve.
Control Inhibitor A known inhibitor for the target kinase (e.g., Staurosporine). Prepare a stock and serial dilutions in 100% DMSO.
ADP-Glo™ Assay Kit Store components as recommended by the manufacturer (Promega, Cat. No. V9101 or similar).[12] Equilibrate reagents to room temperature before use.
Assay Plates White, opaque, 384-well plates suitable for luminescence measurements.
Assay Procedure for IC₅₀ Determination

The total reaction volume in this protocol is 5 µL for the kinase reaction, with subsequent additions of detection reagents.[12]

Step 1: Compound Plating

  • Create a serial dilution plate: In a separate 384-well plate, perform a 1:3 serial dilution of the pyrrolidine sulfonamide stock in 100% DMSO to generate a 10-point dose-response curve.

  • Transfer 25 nL of each compound dilution from the serial dilution plate to the final assay plate using an acoustic dispenser or manual nanoliter-pipettor. This minimizes the final DMSO concentration.

  • For controls, add 25 nL of 100% DMSO to the "0% inhibition" (positive control) wells and "100% inhibition" (negative control) wells.

Step 2: Kinase Reaction

  • Add 2.5 µL of the 2X Kinase Solution to all wells except the "100% inhibition" negative control wells.

  • To the "100% inhibition" wells, add 2.5 µL of Kinase Buffer.

  • Mix the plate gently on a plate shaker and incubate for 15-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[14]

  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/Substrate Solution to all wells.

  • Mix the plate, centrifuge briefly to collect the contents, and incubate at room temperature for the desired reaction time (e.g., 60 minutes ). The optimal time should be determined during assay development to ensure the reaction is in the linear range.[15]

Step 3: ADP Detection

  • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to all wells.

  • Mix the plate and incubate for 40 minutes at room temperature to stop the reaction and deplete all remaining ATP.[10]

  • Add 10 µL of Kinase Detection Reagent to all wells.

  • Mix the plate and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[16]

  • Measure the luminescence using a plate reader.

Plate Layout Example
Well(s)CompoundKinaseATP/SubstratePurpose
1-2DMSONoYes100% Inhibition Control (Background)
3-4DMSOYesYes0% Inhibition Control (Max Signal)
5-24Inhibitor DilutionsYesYesTest Compound Dose-Response
25-44Control InhibitorYesYesReference Compound Dose-Response

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The raw data will be in Relative Luminescence Units (RLU). First, normalize the data to calculate the percentage of inhibition for each compound concentration.

  • Average RLU_max: Average signal from the "0% inhibition" control wells.

  • Average RLU_min: Average signal from the "100% inhibition" control wells.

  • RLU_sample: Signal from a well containing the test compound.

% Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

2. IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

3. Assay Quality Control: To ensure the validity of the assay, calculate the Z'-factor, a statistical measure of assay quality.

  • σ_max and µ_max: Standard deviation and mean of the "0% inhibition" controls.

  • σ_min and µ_min: Standard deviation and mean of the "100% inhibition" controls.

Z' = 1 - (3(σ_max + σ_min)) / |µ_max - µ_min|*

An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio - Insufficiently active kinase.- Kinase or ATP concentration is too low.- Incorrect incubation time (not in linear range).- Increase kinase concentration.- Optimize ATP and substrate concentrations.- Perform a time-course experiment to find the optimal reaction time.
High Well-to-Well Variability - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Temperature gradients across the plate.- Use calibrated pipettes or automated liquid handlers.- Ensure thorough mixing after each reagent addition.- Allow plates and reagents to equilibrate to room temperature before use.
Z'-Factor < 0.5 - High data variability (see above).- Small dynamic range between positive and negative controls.- Address sources of variability.- Optimize assay conditions (enzyme/ATP/substrate concentrations) to maximize the signal window.
Compound Interference - Pyrrolidine sulfonamide is autofluorescent or inhibits luciferase.- Compound precipitates at high concentrations.- Luminescence assays are less prone to fluorescence interference.[17]- Run a counterscreen to test for direct luciferase inhibition.- Check compound solubility in the final assay buffer.

References

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. (n.d.). Agilent. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). protocols.io. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018). PubMed. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved from [Link]

  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). IntechOpen. Retrieved from [Link]

Sources

The Strategic Application of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in Fragment-Based Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Complexity Through Simplicity in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies.[1] Unlike the brute-force approach of high-throughput screening (HTS), FBDD leverages a more nuanced understanding of molecular interactions. By screening collections of low molecular weight compounds, or "fragments," we can identify subtle binding events that provide high-quality starting points for the development of potent and selective drug candidates.[2] The inherent advantage of FBDD lies in its ability to efficiently explore chemical space and generate leads with superior physicochemical properties.[3]

A critical element in the success of any FBDD campaign is the thoughtful composition of the fragment library. There is a growing consensus on the need to incorporate fragments with three-dimensional (3D) character to better explore the complex topographies of protein binding sites.[4][5] Saturated heterocyclic scaffolds are particularly valuable in this regard. This guide focuses on the strategic application of one such fragment, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide , a molecule that elegantly combines several desirable features for FBDD.

The pyrrolidine ring, a common motif in natural products and approved drugs, provides a robust, sp³-rich scaffold that projects substituents into well-defined vectors in 3D space.[4][6] The methanesulfonamide group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor, and its non-ionizable nature at physiological pH can be advantageous for cell permeability.[7] This application note will provide a comprehensive overview of the rationale for using N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in FBDD, detailed protocols for its screening and validation, and a perspective on its potential for hit-to-lead optimization.

The Fragment: A Profile of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

The selection of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide as a premier fragment is underpinned by its physicochemical properties, which align well with the principles of FBDD, most notably the "Rule of Three".

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight178.25 g/mol [8]≤ 300 DaYes
cLogP~0.5 (estimated)≤ 3Yes
Hydrogen Bond Donors1 (pyrrolidine N-H)≤ 3Yes
Hydrogen Bond Acceptors2 (sulfonyl oxygens)≤ 3Yes

Table 1: Physicochemical Properties of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide and its Adherence to the "Rule of Three".

The 3D topology of this fragment, conferred by the non-planar pyrrolidine ring, offers a distinct advantage over flat, aromatic fragments, allowing for more specific and directional interactions within a protein's binding pocket.[9]

Proposed Synthesis
  • N-Methylation of a Protected 3-Aminopyrrolidine: Commercially available N-Boc-3-aminopyrrolidine can be subjected to reductive amination with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-Boc-3-(methylamino)pyrrolidine.

  • Sulfonylation and Deprotection: The resulting secondary amine can then be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the corresponding sulfonamide. Subsequent removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) would yield the desired N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide.

The FBDD Workflow: A Phased Approach

The successful implementation of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in a drug discovery campaign follows a structured, multi-step process. This workflow is designed to first identify and then rigorously validate its interaction with the target protein, paving the way for structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library (including target fragment) b Primary Screen (e.g., SPR) a->b High Concentration Screening c Hit Confirmation b->c Initial Hits d Orthogonal Screen (e.g., NMR, DSF) c->d e Structural Biology (X-ray Crystallography/NMR) d->e Validated Hits f Structure-Guided Design e->f g Synthesis of Analogs f->g h Iterative Optimization (Potency, Selectivity, ADME) g->h h->f Design-Synthesize-Test Cycle

Figure 1: A generalized workflow for fragment-based drug design.

Application Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the primary screening of fragment libraries due to its sensitivity and real-time, label-free nature.[5][8] It is particularly well-suited for detecting the weak binding affinities typical of fragments.[10]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Purified target protein (≥95% purity)

  • N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide and other library fragments, dissolved in a suitable buffer (e.g., PBS with 5% DMSO)

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in parallel, following the same procedure but without protein injection, to enable background subtraction.

  • Fragment Screening:

    • Prepare a stock solution of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (e.g., 10 mM in 100% DMSO). Dilute to the desired screening concentration (typically 100-500 µM) in running buffer. The final DMSO concentration should be matched across all samples and the running buffer.

    • Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A buffer-only injection containing the same concentration of DMSO should be included for double referencing.

    • Regenerate the sensor surface if necessary with a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.

    • A binding response is indicated by an increase in the response units (RU) during the association phase.

    • Hits are typically identified based on a response threshold that is significantly above the noise level of the assay.

    • For confirmed hits, a dose-response experiment should be performed to determine the binding affinity (KD).

Protocol 2: Hit Validation and Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool in FBDD for validating hits from primary screens and providing structural information about the binding event.[11][12] Both ligand-observed and protein-observed NMR experiments can be employed.

Objective: To confirm the binding of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide to the target protein and to map the binding site.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

STD NMR is a powerful method for detecting the binding of small molecules to large proteins.

Materials:

  • Target protein (in a deuterated buffer, e.g., PBS in D₂O)

  • N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

  • NMR spectrometer equipped with a cryoprobe

Methodology:

  • Prepare a sample containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM) in a deuterated buffer.

  • Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein.

  • Acquire an STD NMR spectrum. This involves selective saturation of the protein resonances followed by transfer of this saturation to any bound ligands.

  • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

  • Protons on the fragment that are in close proximity to the protein will show signals in the STD spectrum, confirming binding. The relative intensities of the signals can provide information about which parts of the fragment are most intimately involved in the interaction.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

If an isotopically labeled (¹⁵N) protein is available, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to map the binding site of the fragment on the protein surface.

Methodology:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

  • Titrate the fragment into the protein sample and acquire a series of HSQC spectra at increasing fragment concentrations.

  • Binding of the fragment will cause chemical shift perturbations (CSPs) in the resonances of amino acid residues at or near the binding site.

  • By mapping these CSPs onto the 3D structure of the protein, the binding site can be identified.

Hit-to-Lead Optimization: From Fragment to Candidate

Once N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide has been validated as a binder, the next phase is to elaborate the fragment into a more potent lead compound.[9] This process is ideally guided by a high-resolution crystal structure of the protein-fragment complex.

Strategies for Elaboration:

  • Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment that can form additional interactions with the target protein.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be synthetically linked together to create a more potent molecule.

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.

The structure of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide offers several vectors for chemical elaboration.

Growth_Vectors cluster_0 N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide mol V1 Vector 1: Elaboration from pyrrolidine N-H V2 Vector 2: Substitution on pyrrolidine ring V3 Vector 3: Modification of methanesulfonyl group p1 p1->V1 p2 p2->V2 p3 p3->V3

Figure 2: Potential growth vectors for the elaboration of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. (Note: A 2D chemical structure image would be embedded here).

  • Vector 1 (Pyrrolidine N-H): The secondary amine of the pyrrolidine ring is an obvious point for derivatization. Alkylation or acylation reactions can be used to introduce a wide variety of substituents that can explore adjacent sub-pockets of the binding site.

  • Vector 2 (Pyrrolidine Ring): Functionalization of the pyrrolidine ring itself, for example at the 4-position, could introduce new interaction points and modulate the 3D shape of the molecule.

  • Vector 3 (Methanesulfonyl Group): While less commonly modified, the methyl group of the methanesulfonamide could potentially be replaced with larger alkyl or aryl groups to probe for additional interactions.

Conclusion

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide represents a highly promising fragment for FBDD campaigns. Its adherence to the "Rule of Three," coupled with its inherent three-dimensionality and the presence of versatile functional groups, makes it an attractive starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this and similar fragments in their drug discovery efforts. By combining rigorous biophysical screening with structure-guided design, the full potential of such well-designed fragments can be realized, ultimately accelerating the journey from hit to clinical candidate.

References

  • Introduction into Fragment Based Drug Discovery - YouTube. (2022). Retrieved from [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed. (2019). Retrieved from [Link]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed. (1997). Retrieved from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Green Organic Synthesis of N-Methylpyrrolidine - ResearchGate. (2025). Retrieved from [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. (2012). Retrieved from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020). Retrieved from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PubMed Central. (2022). Retrieved from [Link]

  • CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents. (n.d.).
  • NMR Spectroscopy in Fragment-Based Drug Discovery - Creative Biostructure. (n.d.). Retrieved from [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025). Retrieved from [Link]

  • US2952688A - Synthesis of pyrrolidine - Google Patents. (n.d.).
  • N-(AZETIDIN-3-YL)METHANESULFONAMIDE HYDROCHLORIDE [P43465]. (n.d.). Retrieved from [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery | ChemRxiv. (2025). Retrieved from [Link]

  • What are fragment based drug design methods?. (2025). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character | ACS Medicinal Chemistry Letters. (2020). Retrieved from [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Retrieved from [Link]

  • Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed. (2011). Retrieved from [Link]

  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride - Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Design and Synthesis of Three-Dimensional Pyrrolidine Fragments - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Pyrrolidine, N-(menth-3-en-3-yl)- | C14H25N | CID - PubChem. (n.d.). Retrieved from [Link]

  • Fragment-Based Drug Design by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (n.d.). Retrieved from [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. (2014). Retrieved from [Link]

  • Drug development hit and lead optimization - Pion Inc. (2025). Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Functionalized Pyrrolidine-3-yl Methanesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged saturated N-heterocycle, forming the core skeleton of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, providing well-defined three-dimensional exit vectors for substituents, which is crucial for optimizing interactions with biological targets.[2][4] The introduction of a methanesulfonamide group at the 3-position of the pyrrolidine ring creates a valuable pharmacophore. Sulfonamides are known to act as stable hydrogen bond donors and can mimic the transition state of amide hydrolysis, making them key components in the design of enzyme inhibitors and other therapeutic agents.[5]

This guide provides a comprehensive overview of robust and adaptable synthetic routes to access functionalized pyrrolidine-3-yl methanesulfonamides. We will explore strategies starting from pre-existing chiral pyrrolidine cores and discuss methods for subsequent functionalization, providing detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of functionalized pyrrolidine-3-yl methanesulfonamides can be conceptually dissected into two primary bond formations: the construction of the sulfonamide (C-N) bond and the functionalization of the pyrrolidine ring itself. Our retrosynthetic analysis highlights two main strategic approaches, which form the basis of this guide.

G cluster_1 Precursors & Intermediates Target Functionalized Pyrrolidine-3-yl Methanesulfonamide Sulfonamide_Bond Sulfonamide (S-N) Bond Target->Sulfonamide_Bond Strategy A/B Ring_Functionalization Pyrrolidine (C-X) Bond Target->Ring_Functionalization Strategy C Aminopyrrolidine 3-Aminopyrrolidine Derivative Sulfonamide_Bond->Aminopyrrolidine Methanesulfonyl_Chloride Methanesulfonyl Chloride Sulfonamide_Bond->Methanesulfonyl_Chloride Functionalized_Pyrrolidine Functionalized Pyrrolidine Core Ring_Functionalization->Functionalized_Pyrrolidine

Sources

design and synthesis of a focused library from N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Design and Synthesis of a Focused Library from N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Abstract

This technical guide provides a comprehensive framework for the design, parallel synthesis, purification, and characterization of a focused chemical library derived from the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide scaffold. The rationale behind focused library design is discussed in the context of modern drug discovery, emphasizing the strategic selection of a privileged scaffold that combines the three-dimensional topology of the pyrrolidine ring with the established pharmacophoric properties of the sulfonamide functional group. Detailed, step-by-step protocols for solution-phase parallel synthesis via acylation, sulfonylation, and reductive amination are provided, alongside methodologies for high-throughput purification and analytical quality control. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate hit-finding and lead optimization efforts by leveraging rationally designed compound collections.

Introduction: The Strategic Value of Focused Libraries

In the landscape of modern drug discovery, the brute-force approach of screening massive, highly diverse compound collections has often been superseded by more strategic methodologies.[1] While diversity-oriented synthesis (DOS) aims to cover vast, unexplored regions of chemical space, a focused library synthesis (FLS) leverages existing knowledge to populate a specific, promising area with a higher density of potential hits.[2] This targeted approach is particularly effective when structural information about a biological target or a family of related targets is available, allowing for the rational design of molecules with a higher a priori probability of interaction.[][4]

The N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide core represents a scaffold of significant strategic value. It is comprised of two key components:

  • The Pyrrolidine Ring: This saturated, five-membered heterocycle is a ubiquitous feature in numerous natural products and FDA-approved drugs.[5][6] Its non-planar, puckered conformation provides an ideal framework for presenting substituents in a defined three-dimensional arrangement, which is crucial for specific molecular recognition at biological targets.[7][8]

  • The Sulfonamide Group: As a cornerstone pharmacophore, the sulfonamide moiety is present in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anti-cancer agents.[9][10] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged functional group in medicinal chemistry.[11][12]

This guide details the construction of a focused library by functionalizing the secondary amine of the pyrrolidine ring, providing a robust platform for exploring the structure-activity relationships (SAR) of novel chemical entities.

Part I: Library Design Rationale

The design of a high-quality focused library is an iterative process of scaffold selection, building block curation, and in silico evaluation before a single reaction is performed. The causality behind these choices is critical for maximizing the relevance and success of the screening campaign.

Core Scaffold Analysis

The choice of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (CAS 479065-34-4) as the central scaffold is deliberate.[13] The tertiary sulfonamide is stable, while the secondary amine at the N-1 position of the pyrrolidine ring serves as a versatile chemical handle. This single point of diversification allows for the controlled and systematic introduction of a wide variety of chemical functionalities, enabling a focused exploration of the chemical space around the core.

Building Block Selection Strategy

The "focused" nature of the library is defined by the strategic selection of building blocks for attachment to the pyrrolidine nitrogen. Rather than maximizing diversity, the goal is to introduce functionalities that are relevant to the intended biological target class (e.g., kinases, GPCRs, proteases).

Key Selection Criteria:

  • Target-Family Biased Fragments: Building blocks should be selected based on known pharmacophores for the target class of interest. For example, when targeting kinases, fragments known to interact with the hinge region or the allosteric pocket would be prioritized.

  • Physicochemical Property Modulation: The selected building blocks should allow for the systematic modulation of key drug-like properties, such as lipophilicity (LogP), polar surface area (PSA), and molecular weight. This ensures the resulting library has favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[14]

  • Vectorial Diversity: Building blocks should be chosen to project functionality in diverse vectors away from the central scaffold, effectively exploring the three-dimensional space of the target's binding pocket.

  • Synthetic Tractability: Reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) must be commercially available and compatible with robust, high-throughput reaction conditions to ensure a high success rate in library synthesis.[15]

Design and Filtering Workflow

A computational workflow is essential for refining the library design prior to synthesis. This process validates the selection of building blocks and ensures the final library members possess desirable properties.

cluster_0 Computational Design Phase scaffold 1. Scaffold Selection N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide building_blocks 2. Building Block Curation (Carboxylic Acids, Sulfonyl Chlorides, Aldehydes) scaffold->building_blocks Diversification Point (Pyrrolidine N-H) enumeration 3. In Silico Library Enumeration building_blocks->enumeration filtering 4. Physicochemical & ADME/Tox Filtering (Lipinski's Rules, PAINS, etc.) enumeration->filtering Virtual Library final_list 5. Final Reagent Purchase List filtering->final_list Filtered Library (e.g., 100-500 compounds) start N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (Core Scaffold) product1 Amide Library start->product1 product2 Sulfonamide Library start->product2 product3 Amine Library start->product3 reagent1 R-COOH (Carboxylic Acids) reagent1->product1 Acylation (Protocol 2.2) reagent2 R-SO2Cl (Sulfonyl Chlorides) reagent2->product2 Sulfonylation (Protocol 2.3) reagent3 R-CHO (Aldehydes) reagent3->product3 Reductive Amination (Protocol 2.4)

Caption: Synthetic pathways for library diversification.

Protocol 1: General Materials and Setup
  • Apparatus: Reactions should be conducted in 24- or 96-well polypropylene reaction blocks with sealing mats. Use a magnetic stirrer plate capable of holding the reaction block.

  • Reagents: All reagents and solvents should be of anhydrous grade unless otherwise specified. The core scaffold, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, is the limiting reagent.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 2: Parallel Amide Coupling

This protocol describes the reaction of the core scaffold with a library of carboxylic acids.

  • Reagent Preparation:

    • In each well of the reaction block, add a solution of the core scaffold (1.0 eq., e.g., 0.1 mmol, 17.8 mg) in N,N-Dimethylformamide (DMF, 0.5 mL).

    • To each corresponding well, add a solution of a unique carboxylic acid (1.1 eq., 0.11 mmol) in DMF (0.2 mL).

    • Add a solution of HATU (1.1 eq., 0.11 mmol, 41.8 mg) in DMF (0.2 mL) to each well.

  • Reaction Initiation:

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq., 0.3 mmol, 52 µL) to each well.

    • Seal the reaction block securely with a sealing mat.

  • Incubation:

    • Place the reaction block on a magnetic stirrer and stir at room temperature (20-25°C) for 12-18 hours.

  • Monitoring (Optional):

    • A small aliquot (5 µL) can be taken from a few representative wells, diluted with acetonitrile, and analyzed by LC-MS to check for reaction completion.

Protocol 3: Parallel Sulfonylation

This protocol describes the reaction of the core scaffold with a library of sulfonyl chlorides.

  • Reagent Preparation:

    • In each well of the reaction block, add a solution of the core scaffold (1.0 eq., e.g., 0.1 mmol, 17.8 mg) in Dichloromethane (DCM, 0.5 mL).

    • Add Pyridine (2.0 eq., 0.2 mmol, 16 µL) to each well.

    • Cool the reaction block to 0°C in an ice bath.

  • Reaction Initiation:

    • To each corresponding well, add a solution of a unique sulfonyl chloride (1.2 eq., 0.12 mmol) in DCM (0.3 mL).

    • Seal the reaction block securely.

  • Incubation:

    • Allow the reaction to slowly warm to room temperature while stirring and continue to stir for 16 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (0.5 mL) to each well.

    • The organic layer can be separated for analysis or the solvent can be removed in vacuo prior to purification.

Protocol 4: Parallel Reductive Amination

This protocol describes the reaction of the core scaffold with a library of aldehydes.

  • Reagent Preparation:

    • In each well of the reaction block, add a solution of the core scaffold (1.0 eq., e.g., 0.1 mmol, 17.8 mg) in 1,2-Dichloroethane (DCE, 0.5 mL).

    • To each corresponding well, add a solution of a unique aldehyde (1.1 eq., 0.11 mmol) in DCE (0.2 mL).

    • Add acetic acid (1.0 eq., 0.1 mmol, 5.7 µL) to each well.

  • Imine Formation:

    • Seal the block and stir at room temperature for 1 hour.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq., 0.15 mmol, 31.8 mg) as a solid to each well. Caution: Effervescence may occur.

    • Reseal the block and stir at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (0.5 mL).

    • Stir for 15 minutes, then allow the layers to separate. The organic layer is taken for purification.

Protocol 5: High-Throughput Purification

Purification is essential to remove excess reagents and by-products, ensuring the biological data obtained is reliable. Mass-directed preparative HPLC is the industry standard for this task.

  • Sample Preparation:

    • For amide and reductive amination reactions, dilute the crude reaction mixture with an appropriate volume of DMSO/Methanol (1:1) to a final concentration of ~10-20 mg/mL.

    • For sulfonylation reactions, after aqueous work-up, evaporate the organic solvent and redissolve the residue in DMSO/Methanol.

  • Instrumentation & Method:

    • System: An HPLC system equipped with a preparative scale column (e.g., C18, 19 x 50 mm, 5 µm), a UV detector, and a mass spectrometer (MS).

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • Gradient: A typical generic gradient runs from 5% B to 95% B over 5-7 minutes.

    • Collection: The MS triggers fraction collection only when the ion corresponding to the target product's mass is detected.

  • Post-Purification:

    • The collected fractions are evaporated (e.g., using a Genevac or SpeedVac) to yield the purified compounds as solids or oils.

Part III: Library Characterization and Data Management

Every compound in a focused library must undergo rigorous quality control to confirm its identity and purity.

Analytical Quality Control
  • LC-MS Analysis: Each purified compound is analyzed to confirm its identity (correct molecular weight) and assess its purity (typically >95% by UV or ELSD trace).

  • ¹H NMR Spectroscopy: A representative subset of the library (e.g., 5-10% of compounds from each reaction type) should be analyzed by ¹H NMR to confirm the structural integrity of the scaffold and the success of the derivatization. [16]* Quantification: The final compounds are typically weighed, and this data is used to prepare stock solutions (e.g., 10 mM in DMSO) for biological screening.

Data Presentation

All data associated with the library should be meticulously recorded in a database. A summary table provides a clear overview of the library's composition and quality.

Compound ID R-Group Structure Reaction Type Yield (mg) Purity (LCMS, 214nm) Mass (M+H)⁺ Found Mass (M+H)⁺ Expected
L-AM-001BenzoylAmide Coupling18.598.2%283.1283.1
L-AM-0024-FluorobenzoylAmide Coupling19.199.1%301.1301.1
L-SU-001PhenylsulfonylSulfonylation21.397.5%319.1319.1
L-RA-001BenzylReductive Amination15.496.8%269.1269.1
.....................

Conclusion

This application note provides a validated, end-to-end workflow for the creation of a high-quality focused chemical library based on the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide scaffold. By combining rational, computationally-guided design with robust parallel synthesis and purification protocols, researchers can efficiently generate novel and targeted compound collections. The resulting libraries serve as powerful tools for hit identification and for building systematic structure-activity relationships, thereby accelerating the progression of drug discovery projects.

References

  • Ducrot, P. (2008). Library Design. Drug Design Org. Available at: [https://www.drug-design.org/ covalence.php? a=1&p=3&t=Library%20Design]([Link] covalence.php? a=1&p=3&t=Library%20Design)

  • Eurtivong, C. (n.d.). Parallel Synthesis and Library Design. Available at: [Link]

  • Chen, Y., et al. (2024). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Akhtar, M. J., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Available at: [Link]

  • Galloway, W. R. J. D., et al. (2010). Diversity-oriented synthesis; A spectrum of approaches and results. ResearchGate. Available at: [Link]

  • Morand, K. L., et al. (1999). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Finch, H. (2012). The Design and Application of Target-Focused Compound Libraries. PMC - NIH. Available at: [Link]

  • An, N., et al. (2012). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC - NIH. Available at: [Link]

  • Sulaiman, A. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

  • An, Y., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available at: [Link]

  • Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

  • BioDuro. (n.d.). Parallel Synthesis. Available at: [Link]

  • Combinatorial Chemistry Review. (2020). Parallel Solution Phase Synthesis. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Akhtar, M. J., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2026). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462. Frontiers. Available at: [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Modern Drug Discovery

In the landscape of contemporary drug discovery and combinatorial chemistry, the demand for novel molecular scaffolds with desirable pharmacological properties is insatiable. The pyrrolidine ring is a privileged structure, frequently found in biologically active compounds due to its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride emerges as a versatile building block, combining the structural rigidity of the pyrrolidine core with the hydrogen bond accepting capability of the sulfonamide moiety. This unique combination makes it an attractive candidate for incorporation into small molecule libraries aimed at a diverse range of biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase organic synthesis (SPOS). We will delve into the strategic considerations for its incorporation into growing molecular chains, detailing robust protocols for its attachment to solid supports, subsequent chemical modifications, and eventual cleavage. The methodologies presented herein are designed to be both practical and scientifically rigorous, empowering chemists to leverage the full potential of this intriguing building block.

Strategic Considerations for Solid-Phase Synthesis

The successful integration of this compound onto a solid support hinges on a clear understanding of its chemical properties. As a secondary amine, the pyrrolidine nitrogen is the primary point of attachment or extension. The methanesulfonamide group is generally stable under a variety of reaction conditions, including those commonly employed in solid-phase peptide synthesis (SPPS).[3]

Two primary strategies for the use of this molecule in SPOS are envisioned:

  • As a Scaffold for Library Diversification: The pyrrolidine ring can be attached to a solid support, and subsequent chemical transformations can be performed on the molecule.

  • As a Building Block for Chain Elongation: The molecule can be added to a growing chain on a solid support, introducing the N-methyl-pyrrolidinyl-methanesulfonamide motif.

The choice of strategy will dictate the selection of the solid support, protecting groups (if any), and the reaction conditions for coupling and cleavage.

Recommended Solid Supports and Loading Quantification

The selection of an appropriate resin is paramount for a successful solid-phase synthesis campaign. For the attachment of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, resins that allow for the immobilization of secondary amines are required.

Resin TypeFunctional GroupRecommended Attachment MethodKey Advantages
2-Chlorotrityl chloride (2-CTC) Resin ChloroDirect nucleophilic substitutionHighly acid-labile, allows for mild cleavage conditions, minimizing side reactions.
Wang Resin (pre-activated) p-Nitrophenyl carbonateAcylation followed by reductionVersatile, compatible with Fmoc chemistry.
Merrifield Resin ChloromethylReductive amination with an aldehyde-functionalized linkerRobust, cost-effective.

Quantification of Amine Loading: Accurate determination of the initial loading of the amine on the solid support is crucial for stoichiometric calculations in subsequent steps. Several methods can be employed:

  • Ninhydrin Test (Kaiser Test): While primarily for primary amines, a negative result confirms the successful coupling of the secondary amine.

  • Picric Acid Test: A reliable method for quantifying secondary amines on solid support.

  • Elemental Analysis: Provides a precise measurement of nitrogen content, from which the loading can be calculated.[4]

Experimental Protocols

The following protocols are provided as a robust starting point for the use of this compound in solid-phase synthesis. Optimization may be required depending on the specific synthetic route and target molecule.

Protocol 1: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the direct attachment of the pyrrolidine nitrogen to the highly acid-labile 2-CTC resin.

Workflow Diagram:

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_capping Capping swell Swell 2-CTC Resin in DCM wash_dcm Wash with DCM swell->wash_dcm reagent Prepare solution of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide and DIPEA in DCM/DMF wash_dcm->reagent couple Add solution to resin and agitate reagent->couple wash_dmf Wash with DMF couple->wash_dmf cap Cap unreacted sites with MeOH/DIPEA in DCM wash_dmf->cap wash_final Final washes (DCM, MeOH, DCM) cap->wash_final dry Dry resin under vacuum wash_final->dry

Caption: Workflow for attaching the secondary amine to 2-CTC resin.

Step-by-Step Methodology:

  • Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in a mixture of DCM and N,N-dimethylformamide (DMF) (4:1, 5 mL).

  • Coupling: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping: To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM/methanol/DIPEA (80:15:5, 10 mL) for 30 minutes.

  • Final Wash and Drying: Wash the resin with DCM (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under high vacuum.

Protocol 2: On-Resin Reductive Amination

This protocol is suitable for attaching the pyrrolidine to a resin-bound aldehyde, a common strategy in small molecule library synthesis.[5][6]

Workflow Diagram:

G cluster_prep Resin & Reagent Prep cluster_imine Imine Formation cluster_reduction Reduction swell Swell aldehyde resin in DMF reagent Prepare solution of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide and AcOH in DMF swell->reagent add_reagent Add amine solution to resin reagent->add_reagent agitate_imine Agitate for 1 hour add_reagent->agitate_imine add_reductant Add NaBH(OAc)3 agitate_imine->add_reductant agitate_reduction Agitate for 12-18 hours add_reductant->agitate_reduction wash Wash with DMF, MeOH, DCM agitate_reduction->wash dry Dry resin under vacuum wash->dry

Caption: Workflow for on-resin reductive amination.

Step-by-Step Methodology:

  • Resin Swelling: Swell 1g of an appropriate aldehyde-functionalized resin in DMF (10 mL) for 30 minutes.

  • Imine Formation: Add a solution of 5 equivalents of this compound and 5 equivalents of acetic acid in DMF (5 mL) to the swollen resin. Agitate the mixture at room temperature for 1 hour.

  • Reduction: Add 5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture. Continue to agitate at room temperature for 12-18 hours.

  • Washing and Drying: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under high vacuum.

Monitoring the Reaction Progress

Real-time monitoring of solid-phase reactions is essential for optimization and troubleshooting. Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for "on-bead" analysis.[7][8]

  • Disappearance of Aldehyde Peak: For reductive amination, monitor the disappearance of the aldehyde carbonyl stretch (around 1700-1725 cm⁻¹).

  • Appearance of C-N Stretch: The appearance of new C-N stretching vibrations can indicate successful coupling.

Cleavage from the Solid Support

The choice of cleavage cocktail depends on the lability of the linker and the stability of the synthesized molecule. The methanesulfonamide moiety is generally stable to acidic conditions commonly used for cleavage.[9]

Resin TypeCleavage CocktailConditionsComments
2-CTC Resin 1-5% Trifluoroacetic acid (TFA) in DCM30-60 minutes, room temperatureVery mild conditions, preserves most acid-sensitive protecting groups.
Wang Resin 50-95% TFA in DCM with scavengers (e.g., triisopropylsilane, water)1-3 hours, room temperatureStandard conditions for Fmoc-based synthesis.
Merrifield Resin Anhydrous HF or TFMSA/TFARequires specialized apparatus and extreme cautionHarsh conditions for robust molecules.

General Cleavage Protocol (for TFA-labile resins):

  • Place the dried, peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Agitate at room temperature for the designated time.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM.

  • Combine the filtrates and precipitate the product by adding cold diethyl ether.

  • Isolate the product by centrifugation and decantation.

  • Wash the crude product with cold diethyl ether.

  • Dry the product under vacuum.

Conclusion

This compound is a valuable and versatile building block for solid-phase organic synthesis. Its successful application relies on the judicious selection of solid supports and reaction conditions. The protocols outlined in this application note provide a solid foundation for the incorporation of this scaffold into diverse molecular libraries. By understanding the underlying chemical principles and employing rigorous analytical monitoring, researchers can effectively harness the potential of this compound in the pursuit of novel therapeutic agents.

References

  • Holsinger, K. T. (2010). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Undergraduate Honors Thesis Collection. Available at: [Link]

  • Gilbert, A. M., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1438-1448. Available at: [Link]

  • Bhatt, U., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(5), 486-490. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry, 25(22), 9034-9043. Available at: [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Spectroscopy, P. E. (n.d.). FTIR Spectroscopy as an Analytical Tool for Solid Phase Synthesis. PerkinElmer.
  • Mabire, D., et al. (2016). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 27(4), 884-887. Available at: [Link]

  • Clayden, J., et al. (2017). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

  • BroadPharm. (2022). Protocol for Amino PEG.
  • Broadwith, P. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 484-490.
  • Zhang, Y., et al. (2022). Study on the Matching Properties of Amines and Resin Support and Their Role in Enhancing CO2 Adsorption Capacity. ACS Omega, 7(32), 28256-28265.
  • Fier, P. S., et al. (2021).
  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6533. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Kumar, P., et al. (2007). RAPID FUNCTIONALIZATION AND LOADING OF SOLID SUPPORTS. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1419-1423.
  • Isidro-Llobet, A., et al. (2020). Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid‐Phase Peptide Synthesis. Chemistry – A European Journal, 26(63), 14382-14389.
  • Li, Z., et al. (2001). A Method To Accurately Determine the Extent of Solid-Phase Reactions by Monitoring an Intermediate in a Nondestructive Manner. Analytical Chemistry, 73(15), 3790-3798.
  • Organic Chemistry Portal. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Yan, B., et al. (2000). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8866.
  • ResearchGate. (2018).
  • Clayden, J., et al. (2017). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
  • ResearchGate. (2023).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Gas Phase FTIR Spectroscopy.
  • Scott, W. L., et al. (2011). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Sigma-Aldrich. (n.d.).
  • Li, Z., et al. (2023). Endogenous Curing Mechanism and Self-Healing Properties of an Epoxy Resin (E-51) in Alkaline Environments of Cement-Based Materials.
  • Reddy, M. P., et al. (2013). Attachment of Nucleosides and Other Linkers to Solid-Phase Supports for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry.
  • Kunc, F., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(18), 10473-10481.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fleming, I., et al. (1998). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, (7), 1209-1214.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges associated with N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives. Poor aqueous solubility is a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1][2] This resource is designed to provide you with the foundational knowledge and practical methodologies to overcome these challenges.

I. Understanding the Solubility Challenge

FAQ 1: Why do my N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives exhibit poor aqueous solubility?

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this class of compounds, several structural features contribute to low water solubility:

  • The Sulfonamide Group: While the sulfonamide group (-SO₂NH-) can participate in hydrogen bonding, its overall contribution to aqueous solubility can be limited, especially when flanked by non-polar groups. The electronic nature of the sulfonamide can influence its acidity and, consequently, its ionization and solubility.

  • The Pyrrolidine Ring: The pyrrolidine ring is a saturated heterocycle and is generally considered to be relatively non-polar, contributing to the hydrophobic character of the molecule.

  • The N-methyl Group: The methyl group attached to the pyrrolidine nitrogen is a small, non-polar alkyl group that further increases the lipophilicity of the molecule.

The combination of these structural elements results in a molecule with a significant non-polar character, leading to unfavorable interactions with the highly polar water molecules and thus, poor aqueous solubility.

II. Troubleshooting Common Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered during experiments with N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives.

Issue 1: The compound precipitates out of aqueous buffer during my in vitro assay.

Underlying Cause: This is a classic sign of a compound exceeding its thermodynamic solubility in the assay medium. The buffer composition, pH, and the presence of other components can all influence solubility.

Troubleshooting Workflow:

A Compound Precipitation Observed B Step 1: pH Adjustment A->B C Is the compound ionizable? B->C D Determine pKa C->D Yes F Step 2: Co-solvent Addition C->F No E Adjust buffer pH away from pI D->E E->F G Screen common co-solvents (e.g., DMSO, Ethanol, PEG 400) F->G H Step 3: Use of Solubilizing Excipients G->H I Evaluate cyclodextrins or surfactants H->I J No Improvement I->J Still Precipitating K Consider Prodrug or Solid Dispersion Approach J->K

Caption: Troubleshooting workflow for compound precipitation.

Detailed Explanation:

  • Step 1: pH Adjustment: Sulfonamides are weakly acidic, and the pyrrolidine nitrogen is basic.[3] Therefore, the overall charge of the molecule is pH-dependent. Determining the pKa of your compound is crucial.[4] Adjusting the pH of your buffer away from the isoelectric point (pI) can significantly increase solubility by favoring the ionized form of the molecule.[3][5] For sulfonamides, increasing the pH above their pKa will lead to deprotonation and formation of a more soluble anionic species.[6] Conversely, lowering the pH will protonate the pyrrolidine nitrogen, forming a more soluble cationic species.

  • Step 2: Co-solvent Addition: If pH adjustment is insufficient or not feasible for your assay, introducing a water-miscible organic co-solvent can enhance solubility.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, thereby improving the solvation of non-polar molecules.[9] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).[10] It is essential to perform a co-solvent screen to determine the most effective one and its optimal concentration, ensuring it does not interfere with your assay. N-methyl-2-pyrrolidone (NMP) has also been shown to be an effective solubilizer for a variety of poorly soluble drugs.[11][12][13][14]

  • Step 3: Use of Solubilizing Excipients: For more challenging compounds, the use of solubilizing excipients can be explored.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16][17] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion of the molecule and presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility.[15][16][18][19]

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. However, their use in cellular assays should be carefully evaluated for potential toxicity.

Issue 2: Low and variable oral bioavailability in preclinical animal studies.

Underlying Cause: Poor aqueous solubility is a primary reason for low and inconsistent oral bioavailability.[1][5] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Considerations
Salt Formation Converts the parent drug into a salt form with improved dissolution and solubility characteristics.[2][20][21][22]The parent drug must have an ionizable group. The choice of counter-ion is critical and can impact stability and hygroscopicity.[23][24]
Prodrug Approach A bioreversible derivative of the drug is synthesized with improved solubility.[25][26][27][28] The prodrug is then converted to the active drug in vivo.[29]Requires careful design to ensure efficient in vivo conversion and to avoid introducing toxic byproducts.
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[30][31][32][33][34] This enhances the dissolution rate by increasing the surface area and reducing drug crystallinity.[30][32]The choice of carrier and the method of preparation (e.g., solvent evaporation, hot-melt extrusion) are crucial for the stability and performance of the solid dispersion.[31]
Particle Size Reduction Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) can lead to a faster dissolution rate.[2][5][35]Can be achieved through techniques like milling or high-pressure homogenization.[35][36] The physical stability of the smaller particles needs to be considered.

III. Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of your compound at different pH values.

Materials:

  • N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivative

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)

  • HPLC system with a suitable column and detection method

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Procedure:

  • Prepare saturated solutions of your compound in each buffer. Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the measured solubility as a function of pH.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance solubility.

Materials:

  • N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivative

  • A hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • A suitable organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the drug and the carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the walls of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Collect the dried solid dispersion and characterize it for its dissolution properties compared to the pure drug.

IV. Visualization of Key Concepts

Mechanism of Cyclodextrin-Mediated Solubilization

cluster_0 Cyclodextrin cluster_1 Drug Molecule cluster_2 Inclusion Complex in Water CD Hydrophilic Exterior Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Cavity->Complex Drug N-methyl-N-(pyrrolidin-3-yl) methanesulfonamide derivative (Hydrophobic) Drug->Cavity Forms Inclusion Complex

Caption: Formation of a soluble inclusion complex.

This diagram illustrates how the hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to increased overall solubility.

V. Concluding Remarks

Improving the solubility of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, starting with an understanding of the underlying physicochemical principles and progressing through targeted experimental strategies, is key to success. This guide provides a framework for troubleshooting common solubility issues and offers practical protocols to enhance the dissolution and bioavailability of these challenging compounds.

VI. References

  • Jadhav, N. R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

  • Mogal, S. A., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre.

  • The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES.

  • Ahuja, N., et al. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research.

  • Vrecer, F. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Scientia Pharmaceutica.

  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.

  • Gadipelly, S., et al. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy Research.

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.

  • de Oliveira, D. N., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug.

  • Larsen, D. J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics.

  • Paulekuhn, G. S., et al. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum? Drug Discovery Today.

  • ResearchGate. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Delgado, D. R., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules.

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

  • ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility.

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.

  • Semantic Scholar. (n.d.). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability.

  • Park, K., et al. (2005). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech.

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life.

  • ResearchGate. (n.d.). Solubility enhancement and application of cyclodextrins in local drug delivery.

  • ResearchGate. (n.d.). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs.

  • Li, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules.

  • ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

  • Delgado, D. R., et al. (2022). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Pharmaceutics.

  • Ahuja, N., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. Pharmaceutical Research.

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • ResearchGate. (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.

  • Rautio, J., et al. (2008). Prodrug strategies to overcome poor water solubility. Expert Opinion on Therapeutic Patents.

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.

  • Gackowska, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences.

  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.

  • ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • ResearchGate. (n.d.). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters | Request PDF.

  • MySkinRecipes. (n.d.). 4-Methyl-N-(3-Oxo-3-(Pyrrolidin-1-Yl)Propyl)Benzenesulfonamide.

  • Chemical Science (RSC Publishing). (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths.

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of nonelectrolytes in polar solvents. Techniques of Solubilization of Drugs.

  • Martínez, F., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Pharmaceutics.

Sources

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride stability in DMSO solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers working with N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, specifically addressing its stability when prepared in dimethyl sulfoxide (DMSO) solutions. Ensuring the integrity of your compound in solution is paramount for generating reproducible and reliable experimental data. While specific, long-term stability data for this particular molecule in DMSO is not extensively published, this document synthesizes established principles of chemical stability, best practices for handling sulfonyl-group containing compounds, and extensive knowledge of DMSO as a solvent. Our goal is to equip you with the necessary protocols and troubleshooting frameworks to mitigate potential degradation and handling issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the preparation, storage, and use of this compound in DMSO.

Q1: I've prepared my stock solution, but I see solid particles or cloudiness. What's happening and what should I do?

A1: This is a common issue, typically arising from either precipitation due to exceeding the compound's solubility limit or the absorption of atmospheric moisture by DMSO, which can lower the solubility of hydrochloride salts.

Causality:

  • Solubility Limit: Every compound has a maximum concentration at which it will remain dissolved in a given solvent at a specific temperature. You may have exceeded this limit.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs water from the air.[1] The presence of water can significantly decrease the solubility of many organic compounds, especially salts like your hydrochloride.

  • Low Temperature Storage: Storing a concentrated solution at low temperatures (e.g., 4°C or -20°C) can cause the compound to crystallize or precipitate out of solution, even if it was fully dissolved at room temperature.[2]

Troubleshooting Workflow:

G start Precipitate Observed in DMSO Stock check_conc Is concentration >10 mM? start->check_conc warm_bath Warm gently to 37°C (water bath). Swirl gently. check_conc->warm_bath Yes/Unsure verify_dmso Verify DMSO quality. Is it anhydrous? Has it been opened long? check_conc->verify_dmso No sonicate Sonicate for 5-10 minutes. warm_bath->sonicate observe Does it redissolve? sonicate->observe success Success: Use solution promptly. Consider preparing fresh for future use. observe->success Yes failure Failure: Precipitate remains. observe->failure No dilute Prepare a new, more dilute stock solution. (e.g., start at 10 mM). failure->dilute failure->verify_dmso

Caption: Troubleshooting workflow for precipitation in stock solutions.

Q2: What is the optimal way to store my DMSO stock solution to ensure maximum stability?

A2: The optimal storage strategy depends on the intended duration of storage. The key principles are to minimize exposure to water, light, and temperature fluctuations. For most compounds dissolved in DMSO, storage at low temperatures is recommended to slow down potential chemical reactions.[3]

Causality:

  • Temperature: Lower temperatures decrease the kinetic energy of molecules, slowing the rate of any potential degradation reactions.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause localized concentration gradients as the solvent freezes, potentially stressing the solute. More importantly, it repeatedly exposes the solution to condensation and atmospheric moisture each time it is opened.[3]

  • Atmosphere: The presence of oxygen and water can be detrimental. Water can cause hydrolysis, while oxygen can lead to oxidation. Using an inert gas like argon or nitrogen can displace air and protect sensitive compounds.

Recommended Storage Conditions:

ParameterShort-Term Storage (1-2 weeks)Long-Term Storage (>2 weeks)
Temperature 4°C or -20°C-80°C [3]
Container Tightly sealed glass vial with PTFE-lined cap.[4]Tightly sealed glass vial with PTFE-lined cap.
Atmosphere Standard air is acceptable if tightly sealed.Overlay with an inert gas (Argon or Nitrogen) before sealing.
Key Practice Prepare only what is needed.Aliquot into single-use volumes to avoid freeze-thaw cycles.[1]
Light Store in the dark (e.g., in a box or amber vial).Store in the dark.
Q3: Are there any known degradation pathways for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in DMSO?

A3: While specific degradation pathways for this exact molecule are not documented, we can infer potential risks based on its structure and the known reactivity of DMSO.

Potential Pathways (Not Confirmed):

  • Hydrolysis: The sulfonamide group (-SO₂-N-) could be susceptible to hydrolysis, particularly if the DMSO has absorbed water and if the solution is exposed to acidic or basic conditions. The hydrochloride salt makes the initial solution slightly acidic, which could catalyze this process over long periods.

  • Reaction with DMSO or Impurities: DMSO itself can decompose, especially when heated in the presence of acids or bases, though this is unlikely at standard storage temperatures.[5][6] More commonly, reactions can occur with impurities in lower-grade DMSO.

  • Oxidation of the Pyrrolidine Ring: While the pyrrolidine ring is generally stable, it could be susceptible to oxidation under harsh conditions, though this is considered a low risk during proper storage.

The most significant and immediate threat to the integrity of your experiment is not chemical degradation but physical instability (precipitation) and inaccurate concentration due to water absorption .

Experimental Protocols

Protocol 1: Preparation of a Validated 10 mM Stock Solution

This protocol is designed to create a stable, reliable stock solution and minimize common errors.

Materials:

  • This compound (CAS: 955979-18-7)

  • Anhydrous, high-purity (>99.9%) DMSO (Dimethyl Sulfoxide)

  • Sterile, glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound Accurately weigh the hydrochloride salt on an analytical balance. calc 2. Calculate Volume Determine required DMSO volume for 10 mM concentration. weigh->calc add_dmso 3. Add DMSO Add ~90% of the calculated anhydrous DMSO to the vial. calc->add_dmso vortex 4. Vortex Vortex for 2 minutes at room temperature. add_dmso->vortex check 5. Visually Inspect Check for particulates. vortex->check sonicate 6. Sonicate (if needed) Sonicate in a water bath for 5-10 minutes. check->sonicate Particulates Present final_vol 7. Final Volume Adjustment Add remaining DMSO to reach the final calculated volume. check->final_vol Clear Solution sonicate->final_vol aliquot 8. Aliquot Dispense into single-use vials (e.g., 20 µL aliquots). final_vol->aliquot store 9. Store Store immediately at -80°C in a labeled box. aliquot->store

Caption: Step-by-step workflow for preparing a stock solution.

Step-by-Step Procedure:

  • Pre-analysis: Before opening, allow the container of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature to prevent condensation of atmospheric water onto the cold surfaces.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.0 mg) into a sterile glass vial. Perform this step quickly to minimize exposure to air.

  • Calculation: Calculate the exact volume of DMSO required. The molecular weight of the hydrochloride salt is approximately 200.69 g/mol .

    • Volume (µL) = (Mass (mg) / 200.69 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for at least 2 minutes. Visually inspect against a light source to ensure all solid material has dissolved.

  • Troubleshooting Dissolution: If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid excessive heating.

  • Aliquoting: Once a clear solution is achieved, immediately dispense it into smaller, single-use aliquots in appropriately sized vials.

  • Storage: Tightly cap the aliquots and store them in a labeled box at -80°C for long-term storage.[3]

References

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Wayal, D. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. BTL.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • University of Bristol School of Chemistry. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyrrolidine-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrrolidine-containing substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet crucial, class of coupling reactions. The inherent properties of the pyrrolidine moiety—a saturated, nitrogen-containing heterocycle—introduce unique challenges not always present in standard Suzuki couplings. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol to guide your success.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the Suzuki coupling of pyrrolidine derivatives. Each question outlines a specific problem, its probable causes rooted in chemical principles, and actionable solutions.

Question 1: My reaction shows no conversion, or the yield is extremely low. My starting materials are recovered unchanged.

Probable Causes & Solutions:

  • Catalyst Inhibition by Pyrrolidine Nitrogen: The lone pair on the pyrrolidine nitrogen, especially if it is a free N-H, can act as a ligand, coordinating to the palladium center. This can lead to the formation of stable, off-cycle Pd-N complexes that inhibit or completely shut down the catalytic cycle.[1][2]

    • Solution 1: N-Protection: If the pyrrolidine nitrogen is unprotected (N-H), the most straightforward solution is to protect it. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) withdraw electron density from the nitrogen, reducing its ability to coordinate with the palladium catalyst. These can often be removed post-coupling if necessary.

    • Solution 2: Ligand Selection: The choice of ligand is paramount. Use bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos, or RuPhos) or N-Heterocyclic Carbenes (NHCs).[3][4][5] These ligands form strong, stable complexes with palladium, which helps prevent the pyrrolidine substrate from displacing them and deactivating the catalyst.[3]

    • Solution 3: Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for rapid activation to the active Pd(0) species. This can help initiate the catalytic cycle quickly before catalyst inhibition by the substrate becomes a major issue.[2]

  • Inefficient Oxidative Addition: This is often an issue with less reactive aryl chlorides or sterically hindered substrates. The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, can be slow.[6]

    • Solution: Switch to a more electron-rich and bulky ligand system. Ligands like XPhos or BrettPhos are known to accelerate oxidative addition.[5][7] If possible, using an aryl bromide or iodide instead of a chloride will also significantly increase the rate of this step.

Question 2: I am observing significant amounts of a side product corresponding to the deboronated starting material (protodeboronation).

Probable Causes & Solutions:

  • Boronic Acid/Ester Instability: Boronic acids, particularly electron-deficient heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] This side reaction is often catalyzed by the base and accelerated by elevated temperatures and the presence of water.[9]

    • Solution 1: Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. In some cases, fluoride bases like KF or CsF can be effective, especially under anhydrous conditions.[10]

    • Solution 2: Use a Boronate Ester: Boronic esters, such as pinacol (B(pin)) or neopentyl glycol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[11][12] If you are starting with a boronic acid, consider converting it to its pinacol ester before the coupling reaction.

    • Solution 3: Minimize Reaction Time and Temperature: A faster catalytic system allows the desired coupling to outcompete the slower protodeboronation pathway. Using a highly active catalyst/ligand combination (as mentioned in Q1) can enable the reaction to proceed at a lower temperature (e.g., room temperature to 40 °C), thereby minimizing decomposition.[13]

    • Solution 4: Anhydrous Conditions: While many Suzuki protocols use aqueous base, water is a proton source for protodeboronation. Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can suppress this side reaction.

Question 3: My main byproduct is the homocoupling of my boronic acid derivative.

Probable Causes & Solutions:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the palladium-catalyzed homocoupling of boronic acids.

    • Solution 1: Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[14]

    • Solution 2: Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling by ensuring the transmetalation step is competitive.

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate (Ar-Pd-L₂-X) may have a longer lifetime, increasing the chance of side reactions.

    • Solution: Ensure your base is sufficiently strong and soluble to activate the boronic acid to the more nucleophilic boronate species. K₃PO₄ is often a good choice as it has moderate basicity and good solubility in mixed aqueous/organic solvent systems.[15]

Frequently Asked Questions (FAQs)

Q: Which palladium source and ligand should I start with for a pyrrolidine-containing substrate?

A: A robust starting point is a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos-Pd-G3)Pd₂(dba)₃ is a reliable source of Pd(0). Pre-catalysts offer convenience and rapid, reliable generation of the active catalyst.[2]
Ligand XPhos, SPhos, or RuPhosThese ligands are both bulky and electron-rich. The bulk helps prevent catalyst dimerization and deactivation, while the electron-donating nature accelerates the oxidative addition and reductive elimination steps of the catalytic cycle.[3][7]
Catalyst Loading 1-2 mol % PdThis is a typical starting point. For very challenging substrates, loading may be increased to 5 mol %, but higher loadings can increase costs and the likelihood of side reactions.

Q: What is the best choice of base and solvent?

A: The optimal base and solvent are highly substrate-dependent, but a good general starting point is K₃PO₄ in a dioxane/water or THF/water mixture.

  • Base: K₃PO₄ is often a superior choice to carbonates (like Na₂CO₃ or K₂CO₃) for challenging couplings. It is sufficiently basic to promote transmetalation but often minimizes base-induced side reactions like protodeboronation or hydrolysis of sensitive functional groups.[15]

  • Solvent: A mixture of an ethereal solvent (like 1,4-dioxane or THF) with water (typically in a ratio of 4:1 to 10:1) is very common.[11] The water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst. For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or toluene can be used with a base like K₃PO₄ or CsF.

Q: My pyrrolidine substrate is connected at a C(sp³)-hybridized carbon. Are there special considerations?

A: Yes, C(sp³)-C(sp²) Suzuki couplings are more challenging than the standard C(sp²)-C(sp²) variant.[16] The primary challenge is the potential for β-hydride elimination . If your pyrrolidine is substituted at the α-position and has a hydrogen atom on the β-carbon, the organopalladium intermediate can decompose by eliminating a Pd-H species to form an enamine or related unsaturated byproduct.[11]

  • To mitigate β-hydride elimination:

    • Use Ligands Promoting Fast Reductive Elimination: Bulky biarylphosphine ligands are essential as they accelerate the final C-C bond-forming reductive elimination step, which competes directly with β-hydride elimination.

    • Avoid High Temperatures: β-hydride elimination is often more favorable at higher temperatures. Finding a catalyst system that operates efficiently at or near room temperature is highly advantageous.

    • Use a Boronate Ester: Some studies suggest that the nature of the boron species can influence the rate of the key catalytic steps.

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki coupling. With pyrrolidine substrates, the key challenge is preventing the nitrogen lone pair from coordinating to the Pd(II) intermediates, which would pull the catalyst out of the productive cycle into an inactive "off-cycle" state.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans Inhibition Catalyst Inhibition (Off-Cycle) PdII->Inhibition + Pyrrolidine-Substrate PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Boronate R²-B(OR)₃⁻ (from R²-B(OR)₂ + Base) Boronate->Trans RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Troubleshooting_Tree Start Reaction Outcome? NoRxn No or Low Conversion Start->NoRxn Poor Byproducts Significant Byproducts Start->Byproducts Messy GoodRxn Success! Start->GoodRxn Good CheckCatalyst Is Catalyst/Ligand Active? (Inhibition) NoRxn->CheckCatalyst CheckConditions Are Conditions Forcing? (Temp, Base) NoRxn->CheckConditions CheckPurity Are Reagents Pure/ Anhydrous? NoRxn->CheckPurity Deboronation Protodeboronation? Byproducts->Deboronation Homocoupling Homocoupling? Byproducts->Homocoupling Sol_Ligand Use Bulky, E-rich Ligand (e.g., XPhos) Protect Pyrrolidine-NH CheckCatalyst->Sol_Ligand Sol_Base Use Milder Base (K₃PO₄) Lower Temperature CheckConditions->Sol_Base Sol_Degas Degas Solvents Rigorously Use Anhydrous Reagents CheckPurity->Sol_Degas Deboronation->Homocoupling No Deboronation->Sol_Base Yes Sol_Boron Use Boronate Ester (Bpin) Anhydrous Conditions Deboronation->Sol_Boron Yes Homocoupling->Sol_Degas Yes

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Detailed Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a reliable starting point. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Materials:

  • Pyrrolidine-containing halide (1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Ligand (e.g., XPhos, 2.2-4.4 mol %)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water (if applicable)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrrolidine-containing halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source, and the ligand. [17]2. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via syringe. If using an aqueous system, add the degassed water at this stage (e.g., dioxane/water 4:1). [17]4. Degassing (Optional but Recommended): For sensitive reactions, the entire mixture can be degassed again by bubbling argon through the solution for 5-10 minutes.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (start with a moderate temperature, e.g., 60-80 °C, and adjust as needed). [18]Monitor the reaction progress by TLC, LC-MS, or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product. [17]

References
  • White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Publications. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. [Link]

  • ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Synlett. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

Technical Support Center: Synthesis of Chiral Pyrrolidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral pyrrolidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, but its stereoselective synthesis presents numerous challenges.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, ensuring you can navigate these complexities with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges that researchers frequently encounter.

Q1: My proline-catalyzed reaction is showing low enantioselectivity. What are the likely causes?

A1: Low enantiomeric excess (ee) in proline-catalyzed reactions is a frequent issue.[3] Several factors can be at play:

  • Catalyst Purity and Loading: Ensure the proline catalyst is of high purity and used at an optimal loading, typically ranging from 5 to 30 mol%.[4]

  • Solvent Effects: The choice of solvent is critical. Aprotic solvents like DMSO, DMF, or chlorinated solvents often provide better stereocontrol. Protic solvents can interfere with the catalytic cycle.

  • Temperature Control: Many proline-catalyzed reactions are highly sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly enhance enantioselectivity by favoring the more ordered transition state.

  • Water Content: Trace amounts of water can hydrolyze the enamine intermediate, leading to a racemic background reaction. Ensure all reagents and solvents are anhydrous.

Q2: I'm struggling to separate the diastereomers of my substituted pyrrolidine. What are the best strategies?

A2: The separation of diastereomers can be a significant bottleneck. Since diastereomers have different physical properties, several chromatographic techniques can be effective:

  • Flash Column Chromatography: This is the most common method. A systematic screen of solvent systems with varying polarities and compositions is recommended. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[5] Both normal-phase and reverse-phase columns can be effective.[6]

  • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution and faster separation times compared to HPLC for certain classes of compounds.

  • Derivatization: If chromatographic methods fail, consider derivatizing a functional group (e.g., an alcohol or amine) with a chiral auxiliary to create diastereomers with greater differences in their physical properties, making them easier to separate.

Q3: My N-alkylation reaction is resulting in over-alkylation and/or a mixture of products. How can I improve selectivity?

A3: Achieving selective mono-N-alkylation without side reactions requires careful control of reaction conditions.[7][8]

  • Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to deprotonate the pyrrolidine nitrogen without competing in the alkylation.

  • Electrophile Reactivity: Highly reactive alkylating agents (e.g., methyl iodide) can lead to over-alkylation. Consider using less reactive electrophiles like alkyl bromides or tosylates.

  • Protecting Groups: If the pyrrolidine has other nucleophilic sites, a protecting group strategy is essential. For instance, protecting a hydroxyl group as a silyl ether can prevent O-alkylation.[9]

  • Reaction Stoichiometry and Temperature: Use a stoichiometric amount of the alkylating agent and maintain a low reaction temperature to control the reaction rate and minimize side products.

Q4: I am observing significant side-product formation during the reduction of a keto-pyrrolidine. What can I do?

A4: The reduction of a ketone on the pyrrolidine ring can be challenging, with side reactions often arising from over-reduction or lack of stereocontrol.

  • Choice of Reducing Agent: The choice of hydride reagent is crucial for achieving the desired diastereoselectivity.[1] Bulky reducing agents like lithium triethylborohydride often provide high stereoselectivity.[5]

  • Chelation Control: If there is a nearby functional group that can chelate to a metal (e.g., a hydroxyl or ester), using a reducing agent with a chelating metal (e.g., zinc borohydride) can direct the hydride delivery from a specific face of the ketone.

  • Temperature: Performing the reduction at low temperatures (-78 °C) is often necessary to maximize diastereoselectivity.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Optimizing Enantioselectivity in Proline-Catalyzed Aldol Reactions

Problem: An L-proline catalyzed aldol reaction between acetone and isobutyraldehyde yields the desired product with low enantiomeric excess (ee < 50%).

Causality Behind Experimental Choices: The stereochemical outcome of proline-catalyzed reactions is dictated by the Zimmerman-Traxler transition state, where the enamine intermediate, formed from proline and the ketone, attacks the aldehyde.[10] The carboxylic acid of proline plays a key role in activating the aldehyde through hydrogen bonding. The rigidity of the pyrrolidine ring shields one face of the enamine, directing the electrophilic attack.[4] Factors that disrupt this organized transition state, such as improper solvent choice or temperature, will lead to a loss of stereocontrol.

Troubleshooting Workflow:

G start Low ee% in Proline-Catalyzed Aldol Reaction check_catalyst Verify Catalyst Quality & Loading (10-30 mol%) start->check_catalyst check_solvent Switch to Anhydrous Aprotic Solvent (e.g., DMSO, CH2Cl2) check_catalyst->check_solvent If ee% still low check_temp Lower Reaction Temperature (-10°C to 0°C) check_solvent->check_temp If ee% still low check_additives Consider Additives (e.g., water scavenger) check_temp->check_additives If ee% still low success High ee% Achieved check_additives->success Optimization complete G start Poor Diastereoselectivity in Ketone Reduction steric_control Use a Bulky Reducing Agent (e.g., L-Selectride®) start->steric_control chelation_control Use a Chelating Reducing Agent (e.g., Zn(BH4)2) if applicable start->chelation_control If chelating group is present temp_control Lower Reaction Temperature (-78°C) steric_control->temp_control If d.r. still low chelation_control->temp_control If d.r. still low solvent_screen Screen Non-Coordinating Solvents (e.g., Toluene, THF) temp_control->solvent_screen success High d.r. Achieved solvent_screen->success Optimization complete

Caption: Decision workflow for improving diastereoselectivity.

Self-Validating Protocol for Optimization:

  • Screening of Reducing Agents:

    • Set up parallel reactions using a variety of reducing agents with different steric profiles.

    • Common choices include Sodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4), L-Selectride®, and K-Selectride®.

    • Run all reactions at a consistent low temperature (e.g., -78°C) in an appropriate solvent (e.g., THF).

    • Analyze the diastereomeric ratio (d.r.) of the crude product by 1H NMR or GC-MS.

  • Temperature and Solvent Optimization:

    • Once the most promising reducing agent is identified, further optimize the reaction by screening different temperatures and solvents.

    • Lower temperatures generally favor higher diastereoselectivity.

    • The choice of solvent can influence the reactivity of the reducing agent and the conformation of the substrate.

Data Summary Table:

EntryReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NaBH4MeOH0951.2 : 1
2LiAlH4THF-78903 : 1
3L-Selectride®THF-7885>20 : 1
4K-Selectride®Toluene-788218 : 1

This table demonstrates how a systematic screen of reducing agents can dramatically improve the diastereomeric ratio of the product.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Available at: [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Request PDF - ResearchGate. Available at: [Link]

  • STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. No URL available.
  • Proline as an Asymmetric Organocatalyst. Books. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

  • N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]

  • Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Sci-Hub. Available at: [Link]

  • Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH. Available at: [Link]

  • A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. American Chemical Society. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. No URL available.
  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

  • Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. No URL available.
  • Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. PubMed. Available at: [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. No URL available.

Sources

Technical Support Center: Overcoming Epimerization in N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling stereochemical challenges in reactions involving N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome epimerization, ensuring the chiral integrity of your target molecules. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and maintaining its specific stereochemistry is often critical to the biological activity and safety of pharmaceutical candidates.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern with N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule containing multiple stereocenters is inverted.[3][4] In the case of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, the chiral center is at the C3 position of the pyrrolidine ring. Uncontrolled epimerization leads to the formation of a diastereomer, which can be difficult to separate from the desired product due to similar physical properties.[5][6] This unwanted isomer can exhibit different pharmacological activity, potentially leading to reduced efficacy or undesired side effects, making control of stereochemistry paramount in drug development.[5][6]

Q2: What is the most common mechanism for epimerization in this molecule?

A2: The most probable mechanism for epimerization at the C3 position of the pyrrolidine ring is through a base-catalyzed deprotonation-reprotonation sequence. The hydrogen atom at the C3 position is weakly acidic and can be abstracted by a base to form a planar carbanion or an enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.

Q3: Which reaction conditions are most likely to induce epimerization?

A3: Several factors can promote epimerization. These include:

  • Strong Bases: The use of strong, non-hindered bases can readily abstract the C3 proton.[3]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and can increase the rate of epimerization.[7][8][9]

  • Protic Solvents: Protic solvents can facilitate the proton exchange necessary for epimerization.

  • Prolonged Reaction Times: Extended exposure to epimerization-promoting conditions will naturally lead to a higher proportion of the undesired epimer.

Q4: How can I detect and quantify the extent of epimerization?

A4: Chiral chromatography techniques are the most reliable methods for detecting and quantifying epimers. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase can separate and quantify the different stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be employed to distinguish between epimers in some cases.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving epimerization issues during your reactions.

Problem Potential Cause Recommended Solution
Significant formation of the undesired epimer (>5%) detected by chiral HPLC. Use of a strong, non-hindered base (e.g., NaOH, KOtBu). Switch to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to abstract the C3 proton due to steric hindrance.[3]
Elevated reaction temperature. Perform the reaction at a lower temperature. It is often a trade-off between reaction rate and stereochemical purity. A rule of thumb is that a 10°C decrease can significantly reduce the rate of side reactions like epimerization.[7]
Inappropriate solvent choice. Use an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) to minimize proton exchange.
Epimerization observed even with milder bases and lower temperatures. The substrate itself is prone to epimerization under the reaction conditions. Consider a protecting group strategy. If the pyrrolidine nitrogen is not already protected, introduction of a bulky protecting group (e.g., Boc, Cbz) can sometimes influence the ring conformation and shield the C3 proton, making it less accessible for abstraction.
The subsequent reaction step is causing epimerization. Analyze each step of your synthetic sequence to pinpoint where the loss of stereochemical integrity occurs. It may be necessary to modify the conditions of a subsequent step.
Difficulty in separating the desired product from its epimer. Similar polarity of the epimers. Optimize your chiral separation method. Experiment with different chiral columns, mobile phases, and temperatures. In some cases, derivatization of the mixture to introduce a group that enhances the separation of the diastereomers can be effective.

Experimental Protocols

Protocol 1: Screening of Bases to Minimize Epimerization

This protocol outlines a systematic approach to identify a suitable base that minimizes epimerization.

  • Setup: Prepare three parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant: In each flask, dissolve your starting material containing the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide moiety in an appropriate aprotic solvent (e.g., THF).

  • Base Addition:

    • Reaction A: Add 1.2 equivalents of triethylamine (TEA).

    • Reaction B: Add 1.2 equivalents of diisopropylethylamine (DIPEA).

    • Reaction C: Add 1.2 equivalents of 2,6-lutidine.

  • Reaction Conditions: Stir all reactions at the intended reaction temperature (start with a low temperature, e.g., 0 °C or room temperature).

  • Monitoring: Monitor the progress of the reactions by TLC or LC-MS.

  • Work-up and Analysis: Once the reactions are complete, perform an identical work-up procedure for all three. Analyze the crude product from each reaction by chiral HPLC to determine the ratio of epimers.

Protocol 2: Temperature Optimization Study

This protocol helps in finding the optimal temperature to balance reaction rate and stereochemical purity.

  • Setup: Prepare three parallel reactions as described in Protocol 1, using the optimal base identified.

  • Temperature Control:

    • Reaction A: Run the reaction at 0 °C.

    • Reaction B: Run the reaction at room temperature (approx. 20-25 °C).

    • Reaction C: Run the reaction at a slightly elevated temperature (e.g., 40 °C).

  • Monitoring and Analysis: Monitor the reactions and analyze the epimeric ratio by chiral HPLC as described in Protocol 1.

Visualizing the Epimerization Challenge

Mechanism of Base-Catalyzed Epimerization

Caption: Base-catalyzed epimerization at C3 of the pyrrolidine ring.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for a real application.

Troubleshooting Workflow

troubleshooting_workflow start Epimerization Detected check_base Is a strong, non-hindered base used? start->check_base change_base Switch to a bulky, non-nucleophilic base (e.g., DIPEA) check_base->change_base Yes check_temp Is the reaction temperature elevated? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is a protic solvent used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to an aprotic solvent (e.g., THF, DCM) check_solvent->change_solvent Yes consider_pg Consider protecting group strategy check_solvent->consider_pg No change_solvent->consider_pg end Epimerization Minimized consider_pg->end

Caption: A logical workflow for troubleshooting epimerization.

References

  • Rahman, A. U., & Zaman, K. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

  • Rahman, A. U., & Zaman, K. (2023). Epimerisation in Peptide Synthesis. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • ResearchGate. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]

  • Douglas, C. J., & Martin, B. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 20(15), 4585–4589. [Link]

  • Chemistry LibreTexts. (2025). The Effect of Temperature on Reaction Rates. [Link]

  • Verdaguer, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12585–12634. [Link]

  • Silverman, R. B., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(18), 6247–6255. [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]

  • Tanner, M. E. (2002). Epimerases: Structure, function and mechanism. Current Opinion in Chemical Biology, 6(5), 586-593. [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule? [Link]

  • Wang, L., et al. (2019). Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. Journal of Agricultural and Food Chemistry, 67(4), 1195-1203. [Link]

  • I.F.S. Publisher. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • AJPO Journals. (2024). Impact of Temperature on the Rate of Chemical Reactions in Tanzania. [Link]

  • Tee, J. A., & Jones, A. D. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(11), 1502-1505. [Link]

  • Wipf, P., & Miller, C. P. (2020). Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. Tetrahedron, 76(49), 131659. [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. [Link]

  • Xue, F., et al. (2011). Improved synthesis of chiral pyrrolidine inhibitors and their binding properties to neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 54(18), 6247-6255. [Link]

  • ResearchGate. (2023). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and modification of this important structural motif. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction yields and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Core Chemistry

The derivatization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of a suitable electrophile with the secondary amine of the pyrrolidine ring. The success of this transformation is contingent on a number of factors, including the nature of the starting materials, the choice of reagents and solvents, and the precise control of reaction conditions. Low yields can often be traced back to a few common culprits, which we will address in detail.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the derivatization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide?

A1: The most frequent issue is the presence of moisture in the reaction. The starting material, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, contains a secondary amine that can be protonated by water, reducing its nucleophilicity. Furthermore, many electrophilic reagents used for derivatization are sensitive to hydrolysis. For instance, methanesulfonyl chloride readily hydrolyzes to methanesulfonic acid in the presence of water, which can consume your starting material and complicate purification.[1]

Q2: Can the choice of base significantly impact the reaction yield?

A2: Absolutely. The base plays a crucial role in deprotonating the secondary amine of the pyrrolidine ring, thereby increasing its nucleophilicity. A base that is too weak may not facilitate the reaction efficiently, while a base that is too strong can lead to unwanted side reactions. For many sulfonamide syntheses, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are effective.[2][3] It is also important to use a non-nucleophilic base to avoid competition with the intended reaction.

Q3: Are there any known side reactions to be aware of?

A3: A common side reaction is the double derivatization of the starting material if the electrophile is highly reactive and used in excess. Another potential issue is the elimination reaction, particularly if the derivatizing agent introduces a good leaving group adjacent to a proton. Careful control of stoichiometry and reaction temperature can help minimize these side reactions.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is recommended.

Troubleshooting Guide: A Systematic Approach to Yield Optimization

This section provides a step-by-step guide to diagnosing and resolving low yields in your derivatization reactions.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Presence of Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]Water can protonate the amine, reducing its nucleophilicity, and can also hydrolyze the electrophilic reagent.
Inefficient Base Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use a stoichiometric amount of a stronger base like sodium hydride (NaH) with caution.A stronger base will more effectively deprotonate the secondary amine, increasing its reactivity towards the electrophile.
Low Reactivity of Electrophile Increase the reaction temperature or use a more reactive electrophile. For example, if using an alkyl halide, consider converting it to a more reactive tosylate or mesylate.Higher temperatures provide the necessary activation energy for the reaction to proceed. More reactive electrophiles have better leaving groups, facilitating nucleophilic attack.
Steric Hindrance If the electrophile is sterically bulky, consider using a less hindered analog or a smaller activating group.Steric hindrance can prevent the nucleophilic amine from effectively attacking the electrophilic center.
Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Over-alkylation/acylation Use a 1:1 stoichiometric ratio of the amine to the electrophile. Add the electrophile slowly to the reaction mixture at a low temperature.Slow addition and controlled stoichiometry prevent the product from reacting further with the excess electrophile.
Side Reactions with Solvent Choose an inert solvent that does not react with the starting materials or reagents. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices.Protic solvents can compete with the amine as a nucleophile, leading to unwanted byproducts.
Decomposition of Starting Material or Product Run the reaction at a lower temperature. Use milder reaction conditions if possible.Some compounds are thermally unstable and can decompose at elevated temperatures.
Problem 3: Difficult Purification

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Product is highly polar and water-soluble Use reverse-phase chromatography for purification. Lyophilization can be used to remove the final traces of water.Reverse-phase chromatography is well-suited for separating polar compounds. Lyophilization is a gentle method for removing water from sensitive compounds.
Byproducts have similar polarity to the product Optimize the reaction to minimize byproduct formation. Consider using a different chromatographic technique, such as ion-exchange chromatography if the product is ionizable.Minimizing byproducts simplifies the purification process. Different chromatographic methods exploit different properties of the molecules for separation.
Presence of unreacted starting materials Use a slight excess of the limiting reagent to ensure complete conversion of the other starting material.Driving the reaction to completion simplifies the purification by eliminating one of the starting materials from the final mixture.

Experimental Protocols

General Protocol for Derivatization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular electrophile.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C. Slowly add the electrophile (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Reaction Workflow

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Starting Material in Anhydrous Solvent Add_Base Add Non-Nucleophilic Base Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Electrophile Slowly Add Electrophile Cool->Add_Electrophile React Stir at RT & Monitor Add_Electrophile->React Quench Quench Reaction React->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Isolated Product Purify->End

Caption: General workflow for the derivatization of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? No_Product No/Low Product Formation Start->No_Product Yes Multiple_Products Multiple Products Start->Multiple_Products Yes Purification_Issues Purification Difficulties Start->Purification_Issues Yes Check_Moisture Check for Moisture No_Product->Check_Moisture Check_Stoichiometry Check Stoichiometry Multiple_Products->Check_Stoichiometry Check_Base Evaluate Base Check_Moisture->Check_Base Dry Conditions Confirmed Check_Temperature Check Temperature Check_Stoichiometry->Check_Temperature Stoichiometry Correct

Caption: Decision tree for troubleshooting low yields.

Characterization and Purity Assessment

Accurate characterization of the final product is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatized product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is generally required for biological screening. Methods for analyzing related compounds like N-methylpyrrolidone often use reversed-phase columns with acetonitrile/water mobile phases.[4]

By systematically addressing the potential issues outlined in this guide, you will be well-equipped to optimize your derivatization reactions and achieve higher yields of your target N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives.

References

  • De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

  • Fournier, A.M., Brown, R.A., Farnaby, W., Miyatake-Ondozabal, H., & Clayden, J. (2010). Synthesis of (−)-(S, S)-Clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate. Organic Letters, 12(12), 2844-2847. [Link]

  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 287-315). Royal Society of Chemistry. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. Upon reaction with amines, the corresponding sulfonamides were obtained in excellent yields in very short reaction times. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]

  • Reitman, Z. J., Kattamuri, P. V., & Gembicky, M. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21556–21564. [Link]

  • Reitman, Z. J., Kattamuri, P. V., & Gembicky, M. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health, 145(39), 21556–21564. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

Sources

Technical Support Center: Managing the Reactivity of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for managing the reactivity of the secondary amine in this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your success.

The key to successfully employing N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in your synthetic campaigns lies in understanding the chemoselectivity of its two nitrogen atoms. The pyrrolidine nitrogen, a secondary amine, is significantly more nucleophilic and basic than the nitrogen of the N-methylmethanesulfonamide group. The lone pair on the sulfonamide nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, rendering it largely unreactive under typical N-alkylation or N-acylation conditions.[1] This inherent difference in reactivity is the cornerstone of its synthetic utility, allowing for selective functionalization of the pyrrolidine ring.

Troubleshooting Guide

This section addresses common issues encountered during the chemical modification of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide.

Issue 1: My N-alkylation reaction is sluggish or not proceeding to completion.

Possible Causes and Solutions:

  • Insufficiently Activated Alkylating Agent: Simple alkyl halides (e.g., alkyl chlorides, bromides) may require elevated temperatures and longer reaction times. Consider using more reactive alkylating agents such as alkyl iodides or alkyl triflates.

  • Inappropriate Base: The choice of base is critical for deprotonating the secondary amine and facilitating nucleophilic attack. For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile) are often effective.[2] If the reaction is still slow, a stronger, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be employed.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can effectively solvate the cationic species formed during the reaction.[3]

  • Steric Hindrance: A sterically bulky alkylating agent or substitution on the pyrrolidine ring can impede the reaction. In such cases, increasing the reaction temperature and using a less hindered base may improve the yield.

Issue 2: I am observing the formation of a quaternary ammonium salt as a major byproduct.

Possible Cause and Solution:

Over-alkylation of the pyrrolidine nitrogen can lead to the formation of a quaternary ammonium salt, especially with highly reactive alkylating agents or an excess of the alkylating agent.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 to 1:1.2 molar ratio of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which will favor mono-alkylation.[3]

Issue 3: My N-acylation reaction is resulting in low yields or decomposition of the starting material.

Possible Causes and Solutions:

  • Incompatible Reaction Conditions: Acyl chlorides and anhydrides are highly reactive and can be sensitive to moisture. Ensure all reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: A non-nucleophilic base such as triethylamine or DIPEA is essential to scavenge the acid (e.g., HCl) generated during the reaction without competing with the pyrrolidine nitrogen as a nucleophile.[4]

  • Temperature Control: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help to control the reaction rate and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the sulfonamide nitrogen before reacting the secondary amine?

A1: No, in most cases, protection of the sulfonamide nitrogen is not necessary. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the sulfonamide nitrogen, making the secondary amine of the pyrrolidine ring the primary site of reaction.[1]

Q2: What are the best storage conditions for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: I need to perform a reaction that is incompatible with the secondary amine. What protecting group do you recommend?

A4: The choice of protecting group depends on the specific reaction conditions you plan to employ. Carbamates are a common choice for protecting secondary amines.[5] A summary of common protecting groups is provided in the table below.

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[6]
BenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)

Experimental Protocol: N-Benzylation of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

This protocol provides a general procedure for the N-alkylation of the secondary amine.

Materials:

  • N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Management

Decision Tree for Troubleshooting N-Alkylation Reactions

G start Low Conversion in N-Alkylation q1 Is the alkylating agent reactive enough? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Use a more reactive agent (e.g., R-I, R-OTf) a1_no->sol1 q2 Is the base appropriate? sol1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Use a stronger base (e.g., Cs2CO3, DIPEA) a2_no->sol2 q3 Is the solvent optimal? sol2->q3 a3_no No q3->a3_no No a4_yes Yes q3->a4_yes Yes a3_yes->q3 sol3 Switch to a polar aprotic solvent (e.g., DMF, DMSO) a3_no->sol3 q4 Is steric hindrance a factor? sol3->q4 a4_no No q4->a4_no No sol4 Increase reaction temperature and use a less hindered base q4->sol4 Yes a4_yes->q4 end Reaction Optimized a4_no->end sol4->end

Caption: Troubleshooting workflow for N-alkylation reactions.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2003). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (2014). Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids. Retrieved from [Link]

  • ResearchGate. (2002). Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. Synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • PubMed. (2011, October 1). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Retrieved from [Link]

  • PubMed. (1993, November 22). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Retrieved from [Link]

  • MDPI. (2023). Innovative Syntheses and Reactivity of Propiolamidines. Retrieved from [Link]

  • National Institutes of Health. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]

  • National Institutes of Health. (2015, August 4). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Methylmethanesulfonamide. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]

  • MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • ResearchGate. (2017). Methanesulfonic acid-mediated direct synthesis of N-aryl-substituted pyrrolidines from amides. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2016, March 16). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]

Sources

Technical Support Center: Boc-Protected Pyrrolidine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of Boc-protected pyrrolidine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet sometimes challenging synthetic transformation. Here, we will address specific issues you may encounter during your experiments, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only solve immediate problems but also to understand the underlying chemical principles for more robust and successful outcomes in the future.

Troubleshooting Guide: Overcoming Common Hurdles

This section is dedicated to diagnosing and resolving specific problems that can arise during the deprotection of Boc-protected pyrrolidines.

Issue 1: Incomplete or Sluggish Deprotection

Question: I am seeing a significant amount of my Boc-protected pyrrolidine starting material remaining by TLC/LC-MS analysis, even after extended reaction times. What could be the cause, and how can I drive the reaction to completion?

Answer: Incomplete deprotection is one of the most frequent challenges. The root cause often lies in a few key areas:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acidic conditions are too mild, the reaction will be slow or may not proceed at all. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for this transformation. Ensure your acid is not old or has absorbed atmospheric moisture, which can decrease its effective concentration.[1] The rate of Boc cleavage has been shown to have a second-order dependence on acid concentration, meaning a small drop in acid strength can significantly impact the reaction rate.[2]

    • Solution:

      • Use a fresh bottle of acid.

      • Increase the concentration of the acid. For example, if you are using 20% TFA in dichloromethane (DCM), consider increasing it to 50% or even neat TFA.

      • Switch to a stronger acid. If HCl in an organic solvent is not effective, TFA is a stronger alternative.

  • Steric Hindrance: Pyrrolidine rings with bulky substituents near the nitrogen atom can sterically hinder the approach of the acid, slowing down the deprotection.[1][2]

    • Solution:

      • Increase the reaction temperature. Gentle heating (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome steric barriers. However, be mindful of potential side reactions with other functional groups at elevated temperatures.[3]

      • Prolong the reaction time. Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.

  • Electronic Effects: The electronic nature of the substituents on the pyrrolidine ring can influence the reaction rate. Electron-withdrawing groups can destabilize the carbocation intermediate formed during deprotection, thus slowing down the reaction.[4] Conversely, electron-donating groups can accelerate it.

    • Solution: For substrates with electron-withdrawing groups, you may need to employ more forcing conditions, such as a higher concentration of a stronger acid or increased temperature.

  • Solvent Choice: The solvent plays a crucial role in the reaction's success. It must be able to dissolve the starting material and be compatible with the acidic conditions. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[5]

    • Solution: If solubility is an issue, consider alternative solvents like 1,4-dioxane or ethyl acetate for HCl-based deprotections. Ensure your solvents are anhydrous, as water can compete with the substrate for the acid.

Issue 2: Formation of Side Products

Question: My deprotection reaction is complete, but I am observing significant side product formation. What are the likely side reactions, and how can I minimize them?

Answer: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[2][6] This electrophile can be trapped by nucleophiles present in your molecule or the reaction mixture.

  • tert-Butylation of Nucleophilic Moieties: Electron-rich aromatic rings, thiols, and other nucleophilic functional groups on your pyrrolidine intermediate can be alkylated by the tert-butyl cation.[6]

    • Solution: Use a Scavenger. A scavenger is a nucleophile added to the reaction mixture to trap the tert-butyl cation before it can react with your desired product. Common scavengers include:

      • Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile tert-butyldiethylsilane.

      • Thioanisole or Thiophenol: Effective for protecting sulfur-containing residues.[7]

      • Anisole: Useful for protecting electron-rich aromatic systems.

      • Water: Can act as a scavenger, but its use should be carefully controlled as it can affect the acid concentration.

Issue 3: Difficult Work-up and Isolation

Question: After quenching my reaction, I'm having trouble isolating my deprotected pyrrolidine. The product seems to be water-soluble, or I'm getting an emulsion during extraction.

Answer: The deprotected pyrrolidine is a free amine, which is often basic and can form salts, leading to increased water solubility.

  • Aqueous Work-up Challenges: Direct extraction after neutralization can be problematic if the pyrrolidinium salt is highly soluble in the aqueous phase.

    • Solution:

      • Evaporation of Excess Acid: If using a volatile acid like TFA or HCl in an organic solvent, you can often remove the excess acid and solvent under reduced pressure.[8] This leaves the pyrrolidinium salt, which can sometimes be used directly in the next step if the counterion is compatible.

      • Basification and Extraction: If you need the free amine, carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH > 10. Then, extract with an appropriate organic solvent like DCM, ethyl acetate, or diethyl ether. Be aware that some pyrrolidines can still have significant water solubility even as the free base. In such cases, multiple extractions or continuous liquid-liquid extraction may be necessary.

      • Use of a Basic Resin: For small-scale reactions, using a basic resin like Amberlyst A21 can be an effective way to neutralize the acid and isolate the product without an aqueous work-up.[8] Simply stir the reaction mixture with the resin, filter, and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method.[1][5] The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is an excellent way to visualize the appearance of the primary or secondary amine product, which will show up as a colored spot (usually purple or yellow).[9][10]

Q2: Are there milder alternatives to TFA and HCl for Boc deprotection?

A2: Yes, for substrates with acid-sensitive functional groups, several milder methods can be employed:

  • p-Toluenesulfonic acid (pTSA): This solid, biodegradable acid is a greener alternative to TFA and can be very effective.[11]

  • Oxalyl chloride in methanol: This system provides a mild and selective deprotection of the N-Boc group.[4]

  • Lewis Acids: Reagents like aluminum chloride can mediate the cleavage of N-Boc groups.[7]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent can effect deprotection, although this may require high temperatures.[12][13]

Q3: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?

A3: The Boc group is generally one of the more acid-labile protecting groups, allowing for selective deprotection in the presence of more robust groups like Cbz (benzyloxycarbonyl) or certain esters.[6] However, achieving high selectivity can be challenging and often requires careful optimization of reaction conditions, such as using a weaker acid, lower temperatures, and shorter reaction times.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Dissolve the Boc-protected pyrrolidine intermediate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting pyrrolidine TFA salt can often be used directly in the next step or can be neutralized and extracted to yield the free amine.

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
  • Dissolve the Boc-protected pyrrolidine intermediate in a minimal amount of 1,4-dioxane.

  • Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, evaporate the solvent and excess HCl under reduced pressure to obtain the pyrrolidine hydrochloride salt.

Data Summary Table

Reagent SystemTypical ConditionsAdvantagesDisadvantages
TFA / DCM0 °C to RT, 1-4 hFast, reliable, volatile byproductsHarsh, can cleave other acid-sensitive groups, requires careful handling
HCl / 1,4-DioxaneRT, 1-4 hMilder than TFA, less prone to side reactionsDioxane is a peroxide former and has health concerns
pTSA / DESRT, short reaction timesGreen, simple, efficientMay require specific deep eutectic solvent (DES) preparation
Oxalyl Chloride / MeOHRT, 1-4 hMild, selectiveOxalyl chloride is toxic and moisture-sensitive

Visual Diagrams

Boc_Deprotection_Mechanism BocPyrrolidine Boc-Protected Pyrrolidine ProtonatedBoc Protonated Intermediate BocPyrrolidine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu+ TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation Pyrrolidinium Pyrrolidinium Salt CarbamicAcid->Pyrrolidinium - CO2 CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene TertButylCation->Isobutylene - H+ TrappedCation Trapped Cation TertButylCation->TrappedCation + Scavenger H_plus H+ Scavenger Scavenger (e.g., TES)

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection CheckAcid Check Acid Quality and Concentration Start->CheckAcid IncreaseConditions Increase Temperature or Reaction Time CheckAcid->IncreaseConditions No Solution1 Use Fresh Acid or Increase Concentration CheckAcid->Solution1 Yes ConsiderElectronics Consider Electronic Effects IncreaseConditions->ConsiderElectronics No Solution2 Apply Gentle Heating and Monitor IncreaseConditions->Solution2 Yes Solution3 Use Stronger Acidic Conditions ConsiderElectronics->Solution3 Yes End Complete Deprotection Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting Workflow for Incomplete Deprotection.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and achieve high-yield, high-purity results.

Overall Synthetic Pathway

The synthesis of the target compound is typically achieved through a three-stage process: protection of the pyrrolidine nitrogen, sulfonylation of the primary amine, N-methylation of the pyrrolidine nitrogen after deprotection, and final conversion to the hydrochloride salt.

Synthetic_Workflow cluster_0 Stage 1: Sulfonylation cluster_1 Stage 2: Deprotection & N-Methylation cluster_2 Stage 3: Salt Formation A N-Boc-3-aminopyrrolidine C N-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-N-methylmethanesulfonamide A->C Base (e.g., TEA, Pyridine) Solvent (e.g., DCM) B Methanesulfonyl Chloride B->C D N-(pyrrolidin-3-yl)methanesulfonamide C->D Acid (e.g., TFA, HCl) F N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (Free Base) D->F E Methylating Agent (e.g., Formaldehyde/HCOOH) E->F H Final Product: This compound F->H G HCl in Solvent (e.g., Dioxane, Ether) G->H

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The advice is structured in a question-and-answer format, organized by reaction stage.

Part A: Synthesis of N-(1-Boc-pyrrolidin-3-yl)methanesulfonamide (Sulfonylation)

The initial step involves the reaction of N-Boc-3-aminopyrrolidine with methanesulfonyl chloride. The Boc protecting group is crucial to ensure selective reaction at the primary amine.

Q1: My yield of the protected sulfonamide is low. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from four key areas: reagent quality, reaction conditions, side reactions, or work-up losses.

  • Causality & Explanation: The reaction is a nucleophilic attack of the primary amine on the electrophilic sulfur of the sulfonyl chloride. The base is critical to neutralize the HCl generated in situ; otherwise, the amine starting material will be protonated and become non-nucleophilic.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your methanesulfonyl chloride is fresh or has been properly stored. It is highly reactive towards moisture and can hydrolyze to methanesulfonic acid, reducing its effective concentration. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Use at least 1.1 to 1.5 equivalents. If the reaction is still sluggish, a stronger base like pyridine can be used, which can also act as a nucleophilic catalyst.

    • Temperature Control: The addition of methanesulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation. After the addition, allowing the reaction to slowly warm to room temperature and stir for several hours (or overnight) can help drive it to completion.[2]

    • Work-up Procedure: During the aqueous work-up, ensure the pH is controlled. An acidic wash (e.g., dilute HCl) will remove excess base, and a basic wash (e.g., sat. NaHCO₃) will remove any unreacted starting materials that have become protonated. However, be mindful that your product's solubility can be pH-dependent.

Troubleshooting_Sulfonylation start Low Yield? check_reagents Check Reagents - Anhydrous Solvent? - Fresh MsCl? start->check_reagents check_conditions check_conditions check_reagents->check_conditions Reagents OK check_workup Review Work-up - pH Control? - Emulsion issues? check_conditions->check_workup Conditions OK solution Yield Improved check_workup->solution Work-up OK

Caption: Troubleshooting flowchart for low yield in the sulfonylation step.

Q2: I am observing a significant amount of a di-sulfonated byproduct. How can this be happening with a Boc-protected amine?

A2: While the Boc group protects the pyrrolidine nitrogen, di-sulfonylation can still occur at the primary amine nitrogen under certain conditions, forming a R-N(SO₂Me)₂ species. This is more likely if the reaction conditions are too harsh.

  • Causality & Explanation: After the initial sulfonylation, the resulting sulfonamide nitrogen is acidic. If a very strong base is used or if there is an excess of both base and methanesulfonyl chloride, this nitrogen can be deprotonated and react a second time.

  • Preventative Measures:

    • Stoichiometry: Use a slight excess of the amine relative to the methanesulfonyl chloride (e.g., 1.05 : 1.00) to ensure the electrophile is consumed before it can react a second time.

    • Controlled Addition: Add the methanesulfonyl chloride slowly and dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile.

    • Base Strength: Avoid overly strong bases if possible. TEA is generally sufficient. Using an aqueous base system, like Na₂CO₃ in water, can also be a mild and effective alternative.[2]

Part B: N-Methylation of N-(pyrrolidin-3-yl)methanesulfonamide

After Boc deprotection (typically with an acid like TFA or HCl in dioxane), the secondary amine on the pyrrolidine ring is methylated.

Q1: The N-methylation reaction is incomplete, leaving significant amounts of starting material.

A1: Driving the methylation to completion requires careful selection of the methylating agent and reaction conditions. Direct alkylation with methyl halides can be problematic.[3]

  • Causality & Explanation: The nucleophilicity of the secondary amine can be influenced by the adjacent sulfonamide group. The reaction may be sluggish if the chosen methylating agent is not reactive enough or if the conditions do not favor the reaction kinetics.

  • Optimization Strategies:

    • Eschweiler-Clarke Reaction: This is a highly effective and often preferred method for methylating secondary amines. It uses formaldehyde as the methyl source and formic acid as the reducing agent.[4] It is generally clean, high-yielding, and avoids the common problem of over-alkylation.

    • Reductive Amination: A related method involves reacting the amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method also provides excellent control and high yields.

    • Alkyl Halides: If using a methyl halide (e.g., methyl iodide), the reaction may require heating and a suitable base (e.g., K₂CO₃, Cs₂CO₃) to proceed to completion. Using a more polar solvent like DMF or acetonitrile can also accelerate the reaction.[5][6]

Q2: I am forming a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?

A2: Over-alkylation is a classic problem when methylating amines with reactive alkyl halides.[7]

  • Causality & Explanation: The product of the first methylation (the tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a second alkylation that forms a quaternary salt. This is a "runaway reaction."[3]

  • Control Measures:

    • Avoid Reactive Alkylating Agents: The best way to prevent this is to avoid highly reactive agents like methyl iodide. The Eschweiler-Clarke or reductive amination methods are specifically designed to install only one methyl group and are the most robust solutions.[3][4]

    • Stoichiometric Control: If you must use an alkyl halide, use no more than 1.0-1.1 equivalents of the methylating agent.

    • Milder Conditions: Use a weaker base and lower temperatures to slow down the reaction rate, which can sometimes improve selectivity.

N_Methylation_Decision start Need to N-Methylate q1 Is over-alkylation a concern? start->q1 eschweiler Use Eschweiler-Clarke (Formaldehyde/Formic Acid) - High Selectivity - No Quaternization q1->eschweiler Yes reductive_amination Use Reductive Amination (Formaldehyde/STAB) - Mild Conditions - High Yield q1->reductive_amination Yes alkyl_halide Use Alkyl Halide (e.g., MeI) - Careful Stoichiometry (1.0 eq) - Monitor closely for byproducts q1->alkyl_halide No / Willing to optimize

Caption: Decision tree for selecting an N-methylation strategy.

Part C: Hydrochloride Salt Formation and Purification

The final step is to convert the purified free-base product into its stable, solid hydrochloride salt.

Q1: I've added HCl to my free base in solution, but the hydrochloride salt is not precipitating.

A1: Precipitation of the salt is dependent on its insolubility in the chosen solvent system. If it remains dissolved, the solvent is too polar for the salt.

  • Causality & Explanation: Amine hydrochloride salts are ionic and therefore have low solubility in non-polar organic solvents. If the solvent (e.g., ethanol, methanol) is polar enough to dissolve both the free base and the salt, no precipitation will occur.[8]

  • Solutions:

    • Add an Anti-Solvent: Slowly add a non-polar solvent (an "anti-solvent") like diethyl ether, hexane, or ethyl acetate to the solution until it becomes cloudy, indicating the onset of precipitation. Then, allow it to stand, preferably at a lower temperature (0-4 °C), to complete the crystallization.[9]

    • Solvent Evaporation: Reduce the volume of the solvent under reduced pressure. Concentrating the solution may lead to supersaturation and cause the salt to crystallize.

    • Solvent Exchange: Remove the initial solvent and redissolve the residue in a minimal amount of a polar solvent (like isopropanol) before adding a less polar solvent (like diethyl ether) to force precipitation.[9]

Q2: My final product oiled out instead of forming a crystalline solid. How can I fix this?

A2: Oiling out occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for impure products or when precipitation is too rapid.

  • Inducing Crystallization:

    • Trituration: Add a small amount of a non-polar solvent in which the oil is insoluble (e.g., hexane) and vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. The mechanical energy can induce nucleation.

    • Seeding: If you have a small crystal of the pure product, add it to the oil/solution to act as a template for crystal growth.

    • Temperature Cycling: Gently warm the mixture to redissolve the oil, then allow it to cool very slowly. Sometimes, repeated cycles of warming and slow cooling can promote crystallization.

    • Re-purify the Free Base: An oil is often a sign of impurities that are inhibiting crystallization. It may be necessary to go back, re-purify the free base by column chromatography, and then re-attempt the salt formation.

Q3: How do I remove inorganic salts (like NaCl) from my final product if I used aqueous HCl?

A3: It is highly recommended to use anhydrous HCl (e.g., as a solution in dioxane or diethyl ether, or as a gas) to avoid contamination with inorganic salts. If you must use aqueous HCl, the resulting inorganic salts will need to be removed.

  • Purification Strategy:

    • Basify and Extract: Dissolve the impure hydrochloride salt mixture in water. Add a base (e.g., NaOH, Na₂CO₃) to convert your product back to the free base, which will likely be insoluble in water.[10]

    • Organic Extraction: Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. The inorganic salts (NaCl) will remain in the aqueous layer.[11]

    • Dry and Re-form Salt: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

    • Final Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate) and precipitate the pure hydrochloride salt using anhydrous HCl.[11]

Data Summary Tables

Table 1: Guide to Reaction Conditions for Sulfonylation
ParameterOption 1Option 2Option 3Rationale & Comments
Base Triethylamine (TEA)PyridineAq. Na₂CO₃TEA is standard and non-nucleophilic. Pyridine is a stronger base and can act as a catalyst. Na₂CO₃ is a mild, inexpensive, and eco-friendly option.[2]
Solvent Dichloromethane (DCM)Acetonitrile (ACN)WaterDCM is excellent for dissolving reagents and is easily removed. ACN is a polar aprotic alternative. Water is a green solvent choice compatible with inorganic bases.[2]
Temperature 0 °C to RT-10 °C to RTRoom TempLow-temperature addition is critical to control exotherm. Reaction can then proceed at RT. Room temp may be sufficient for milder conditions.
Equivalents (Base) 1.2 eq1.5 eq2.0 eqA slight excess is needed to neutralize HCl. A larger excess can help drive sluggish reactions but may increase side products.
Table 2: Comparison of N-Methylation Methods
MethodMethylating Agent(s)Key AdvantagesPotential IssuesReference
Eschweiler-Clarke Formaldehyde, Formic AcidHigh selectivity, no over-alkylation, inexpensive reagents.Requires heating, acidic conditions.[4]
Reductive Amination Formaldehyde, STABMild conditions (RT), high yield, excellent selectivity.Reagent (STAB) is more expensive.[3]
Direct Alkylation Methyl Iodide, K₂CO₃Simple setup.High risk of over-alkylation to quaternary salt, requires careful control.[7][6]

Optimized Experimental Protocols

Protocol 1: Synthesis of N-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methanesulfonamide
  • Dissolve N-Boc-3-aminopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
  • To the crude N-(pyrrolidin-3-yl)methanesulfonamide (obtained after Boc-deprotection, 1.0 eq), add formic acid (3.0 eq) and aqueous formaldehyde (37% w/w, 3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS. Vigorous gas (CO₂) evolution will be observed initially.

  • Once the reaction is complete, cool the mixture to room temperature and carefully basify with a saturated solution of Na₂CO₃ or NaOH until the pH is >10.

  • Extract the product into an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide.

Protocol 3: Formation and Purification of the Hydrochloride Salt
  • Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • To this solution, slowly add a 2 M solution of HCl in diethyl ether or a 4 M solution of HCl in 1,4-dioxane (1.1 eq) while stirring.

  • A white precipitate should form immediately or upon further stirring. If no solid forms, add diethyl ether as an anti-solvent until the solution becomes persistently turbid.

  • Stir the resulting slurry for 1-2 hours at room temperature, then cool in an ice bath for another hour to maximize precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the solid under high vacuum to a constant weight to yield the final this compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Liu, et al. (2024).
  • Google Patents. (2019). CN110590706B - Preparation method of N-methylpyrrolidine.
  • Douglas, C. F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11).
  • Nguyen, V. H., et al. (2021). Green Organic Synthesis of N-Methylpyrrolidine.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (2021). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]

  • VAST Journals System. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Rankic, G. M., & Krska, S. W. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem.
  • Al-Harrasi, A., et al. (2019).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Larnaudie, S. C., et al. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 27(24).
  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • Organic Letters. (2024).
  • ACS GCI Pharmaceutical Roundtable. (2021). Avoiding Over-alkylation. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2024).
  • PMC. (2017). N-Dealkylation of Amines.

Sources

addressing poor cell permeability of pyrrolidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine-Based Compounds

A Senior Application Scientist's Guide to Addressing Poor Cell Permeability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-based compounds. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent over 15 years helping teams navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. A recurring and often frustrating challenge is the poor cell permeability of promising pyrrolidine-containing molecules.

This guide is structured from my field experience to be a practical resource. It's not just a list of protocols; it's a troubleshooting manual designed to help you diagnose the root cause of your permeability issues and strategically address them. We will delve into the causality behind experimental choices, ensuring that every step you take is informed and effective.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section is your first line of defense. These are the most common initial questions I receive, and answering them will help you frame your problem.

Q1: My pyrrolidine-based compound shows excellent target potency in biochemical assays but has no activity in cell-based assays. Is permeability the likely culprit?

A: Yes, this is a classic hallmark of poor cell permeability. When a compound is potent against its isolated target (e.g., an enzyme or receptor) but fails to elicit a response in a whole-cell context, it strongly suggests the molecule cannot reach its intracellular target in sufficient concentration. The pyrrolidine ring, while a versatile scaffold, can introduce physicochemical properties that hinder membrane passage.[1][2]

Q2: What intrinsic properties of the pyrrolidine scaffold can lead to low permeability?

A: The primary issues often stem from the basic nitrogen atom and overall polarity. The pyrrolidine nitrogen is typically basic (pKa ~11) and will be protonated and positively charged at physiological pH (7.4). Charged species have a very high energetic penalty for crossing the lipophilic lipid bilayer of the cell membrane. Additionally, substituents on the pyrrolidine ring can contribute to a high Polar Surface Area (PSA) and an excessive number of hydrogen bond donors, further reducing passive diffusion.[3]

Q3: I calculated the physicochemical properties of my compound, and they seem to violate "Lipinski's Rule of Five." How strictly should I adhere to these rules?

A: Lipinski's Rule of Five (Ro5) is an excellent guideline, not an unbreakable law.[3][4][5] It predicts that poor absorption or permeation is more likely when a compound has more than one violation.[6]

Parameter Lipinski's Guideline (for good permeability) Why it Matters for Pyrrolidine Compounds
Molecular Weight (MW) < 500 DaLarge, complex substituents on the pyrrolidine ring can easily push the MW above 500.
LogP (Lipophilicity) < 5The basic nitrogen can decrease lipophilicity, but extensive non-polar substituents can increase it. A balance is key.
Hydrogen Bond Donors (HBD) ≤ 5The pyrrolidine N-H is a donor. Other functional groups (OH, NH) add to this count.
Hydrogen Bond Acceptors (HBA) ≤ 10The pyrrolidine nitrogen can be an acceptor, as can other heteroatoms (O, N) in the molecule.

A Note on Causality: Each of these rules relates to the energy required to move a molecule from a polar environment (extracellular fluid) into a non-polar one (the cell membrane) and back out into a polar one (the cytoplasm). High MW increases size, while high HBD/HBA and low LogP increase polarity, all of which raise the energy barrier for membrane transit.[7]

Q4: My compound has a high efflux ratio in the Caco-2 assay. What does this mean?

A: An efflux ratio significantly greater than 2 in a bidirectional Caco-2 assay indicates your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[8][9] P-gp acts like a cellular "bouncer," actively pumping your compound out of the cell as soon as it enters.[10][11] This is a major cause of low intracellular concentration and is a common issue for nitrogen-containing heterocyclic compounds.[1]

Part 2: Troubleshooting Guide & Strategic Solutions

Once you have a preliminary diagnosis, the next step is to systematically troubleshoot and implement solutions.

Issue 1: High Polarity / Low Lipophilicity

If your compound's calculated LogP is low and its Polar Surface Area (PSA) is high (typically >140 Ų is problematic for passive diffusion), you need to reduce its polarity.[12][13]

Troubleshooting Workflow:

Caption: Workflow for addressing high polarity issues.

Strategic Solutions:

  • Prodrug Approach: This is a powerful strategy where a polar functional group is temporarily masked with a lipophilic moiety.[14][15] This "prodrug" crosses the membrane, and once inside the cell, cellular enzymes (like esterases) cleave the masking group to release the active parent drug.

    • Why it works: You are essentially giving the molecule a temporary "lipophilic passport" to cross the cell membrane barrier.[16][17]

    • Example: If you have a free N-H on the pyrrolidine, you can create an acyloxymethyl or carbamate derivative. Masking hydrogen bond donors is a particularly effective strategy.[18]

  • Bioisosteric Replacement: Replace a polar group with a less polar group of a similar size and shape that retains the desired biological activity.

    • Example: Replace a hydroxyl (-OH) group with a methyl ether (-OCH₃) or a fluorine atom (F). This reduces hydrogen bonding capacity without dramatically altering sterics.

  • N-Alkylation/Acylation: Capping the pyrrolidine nitrogen with a small, lipophilic alkyl group (e.g., methyl, ethyl) can physically block the hydrogen bond donor and reduce overall polarity, provided this modification doesn't disrupt target binding.

Issue 2: P-glycoprotein (P-gp) Efflux Substrate

If your bidirectional Caco-2 assay shows a high efflux ratio (Papp B-A / Papp A-B > 2), your primary problem is active removal from the cell.

Troubleshooting Workflow:

Caption: Workflow for addressing P-gp efflux.

Strategic Solutions:

  • Reduce Hydrogen Bond Acceptors & Increase Lipophilicity: P-gp substrates often have a specific pharmacophore, which includes hydrogen bond acceptors. Systematically removing or masking these groups can disrupt recognition by the transporter. Increasing lipophilicity (LogP) can sometimes help overcome weak P-gp efflux.[19]

  • Increase Three-Dimensional (3D) Shape / sp³ Character: P-gp tends to recognize and transport planar, "2D-like" molecules more effectively. The pyrrolidine scaffold already provides good sp³ character.[2] Enhancing this by adding substituents that force a more globular, 3D conformation can help the molecule evade the P-gp binding pocket.[1]

  • Scaffold Hopping: In some cases, the pyrrolidine scaffold itself is the primary driver of P-gp recognition. A more drastic but potentially necessary step is to replace the pyrrolidine ring with a different heterocyclic system that maintains the key binding interactions with your therapeutic target but is not recognized by P-gp.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for the two most critical permeability assays. Trustworthy protocols are self-validating; running the right controls is non-negotiable.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess passive, transcellular permeability. This is a rapid, cell-free assay that isolates the contribution of passive diffusion.[20][21]

Workflow Diagram:

PAMPA_Workflow A 1. Prepare Lipid Membrane (e.g., Phosphatidylcholine in Dodecane) B 2. Coat Donor Plate Filter with Lipid Solution A->B E 5. Assemble Sandwich (Donor on Acceptor) B->E C 3. Prepare Compound Plate (Test & Control Compounds in Buffer) C->E D 4. Add Buffer to Acceptor Plate D->E F 6. Incubate (e.g., 5 hours, Room Temp) E->F G 7. Quantify Concentrations (LC-MS/MS in Donor & Acceptor wells) F->G H 8. Calculate Peff G->H

Caption: High-level workflow for the PAMPA experiment.

Detailed Steps:

  • Membrane Preparation: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Plate Coating: Using a 96-well filter plate (the "Donor" plate), carefully apply 5 µL of the lipid solution to the filter of each well. Allow the solvent to evaporate for at least 20 minutes.[22]

  • Compound Preparation: Prepare a 10 mM stock of your test compound in DMSO. Dilute this to a final assay concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4). Prepare high, medium, and low permeability controls (e.g., Testosterone, Verapamil, Atenolol).

  • Assay Setup:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 200 µL of your compound solutions (test and controls) to the corresponding wells of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking. An integrity marker like Lucifer Yellow should be included to check membrane integrity post-incubation.[20][23]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pₑ) is calculated using the following equation:

    • Pₑ = - [ln(1 - Cₐ/Cₑₐ)] / [A * t * (1/Vₐ + 1/Vᴅ)]

    • Where: Cₐ is the concentration in the acceptor well, Cₑₐ is the equilibrium concentration, A is the filter area, t is the incubation time, and Vₐ/Vᴅ are the volumes of the acceptor/donor wells.

Data Interpretation:

Permeability Class Typical Pₑ (x 10⁻⁶ cm/s) Predicted Human Absorption
High > 15> 80%
Medium 5 - 1520% - 80%
Low < 5< 20%

Note: PAMPA only measures passive diffusion. A compound with low PAMPA permeability might still be well-absorbed in vivo if it is a substrate for an uptake transporter. Conversely, high PAMPA permeability does not guarantee high absorption if the compound is an efflux substrate.[8][24]

Protocol 2: Bidirectional Caco-2 Permeability Assay

Purpose: To assess both passive and active transport mechanisms, including efflux. This assay uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2) that form tight junctions and express key drug transporters like P-gp.[25]

Detailed Steps:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 12-well format). Culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >250 Ω·cm². Additionally, test the permeability of a paracellular marker like Lucifer Yellow; Papp should be <1.0 x 10⁻⁶ cm/s.

  • Compound Preparation: Prepare a 10 µM solution of your test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Assay Setup (Bidirectional):

    • A-to-B (Apical to Basolateral): Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This mimics gut-to-blood transport.

    • B-to-A (Basolateral to Apical): Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber. This measures transport in the reverse direction.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours, with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the removed volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux (rate of appearance in the receiver chamber), A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[8]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s) Permeability Class Efflux Ratio (ER) Interpretation
< 1Low> 2Low permeability, likely an efflux substrate.
1 - 10Moderate> 2Moderate permeability, but efflux is limiting absorption.
> 10High> 2High passive permeability, but efflux may still be a concern.
Any ValueAny Value< 2Efflux is not a significant factor. Permeability is governed by passive diffusion/uptake.

Self-Validation: Always run controls. Atenolol (low permeability, paracellular), Propranolol (high permeability, transcellular), and Digoxin (known P-gp substrate) should be run with every assay to ensure the system is performing correctly.[26]

References

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available at: [Link]

  • Blower, P., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Frontiers in Physiology. Available at: [Link]

  • Asad, M., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Conduct Science (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. Available at: [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

  • Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Evotec (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Evotec (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Benet, L.Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. Available at: [Link]

  • Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, S., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Informa Healthcare. Available at: [Link]

  • Bhal, S.K., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Schmidt, D., & Lynch, J. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • Wikipedia (n.d.). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Volpe, D.A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. Available at: [Link]

  • Krishna, G., et al. (2009). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia (n.d.). Polar surface area. Wikipedia. Available at: [Link]

  • Creative Biolabs (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Doan, K.M.M., et al. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry. Available at: [Link]

  • SlideShare (n.d.). Caco-2 cell permeability, pampa membrane assays. SlideShare. Available at: [Link]

  • Ginman, T., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]

  • JRC Big Data Analytics Platform (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Varma, M.V.S., et al. (2009). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Molecular Pharmaceutics. Available at: [Link]

  • Xiang, T.X., & Anderson, B.D. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Available at: [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Naim, M.J. (2023). Lipinski rule of five. Lecture Notes. Available at: [Link]

  • Moodley, K., et al. (2012). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. Available at: [Link]

  • SpiroChem (n.d.). Properties Optimization. SpiroChem. Available at: [Link]

  • BioAssay Systems (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • N'Da, D.D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]

  • Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • Varma, M.V.S., et al. (2009). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ResearchGate. Available at: [Link]

  • Creative Bioarray (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Bioaccess (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]

  • ResearchGate (n.d.). Physicochemical factors affecting permeability. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • Sygnature Discovery (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. Available at: [Link]

  • ResearchGate (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. Available at: [Link]

  • Taylor & Francis (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • NIH (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. Available at: [Link]

  • YouTube (2021). Permeability Measurement In Caco 2 Cells. YouTube. Available at: [Link]

Sources

minimizing off-target effects of pyrrolidine sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine Sulfonamide Inhibitors

A Guide to Minimizing Off-Target Effects for Researchers and Drug Developers

Welcome to the technical support center for pyrrolidine sulfonamide inhibitors. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the complexities of inhibitor selectivity and minimize off-target effects in your research.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to create compounds with specific three-dimensional shapes that can lead to high target selectivity.[1] When combined with a sulfonamide group—a motif present in a wide array of pharmaceuticals—it can be engineered to target various enzymes and receptors.[2][3] However, like all small molecules, these inhibitors can interact with unintended proteins, leading to off-target effects that can confound experimental results and pose safety risks.

This resource is designed to provide you with the expertise and methodologies needed to identify, understand, and mitigate these effects, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidine sulfonamide inhibitor is showing unexpected toxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?

A1: This is a critical first step in troubleshooting. The observed toxicity could stem from potent on-target inhibition that disrupts essential cellular functions, or it could be an unrelated off-target effect.

  • Causality Check: The primary method to distinguish between these possibilities is to demonstrate a clear link between the intended target's inhibition and the cytotoxic phenotype.

    • Rescue Experiments: Can you rescue the cells from toxicity by providing a downstream product of the targeted pathway?

    • Target Knockdown/Knockout: Does genetic knockdown or knockout of the target protein using siRNA, shRNA, or CRISPR/Cas9 replicate the inhibitor's toxic phenotype? If the phenotype is identical, it strongly suggests an on-target effect. If the genetic knockdown is benign while your compound is toxic, an off-target effect is the likely cause.

    • Resistant Mutant: Can you introduce a mutant version of the target protein that is resistant to your inhibitor? If cells expressing this mutant are no longer sensitive to your compound's toxicity, this provides strong evidence for an on-target mechanism.

Q2: I suspect my inhibitor has off-target activity. What are the most common off-target liabilities for sulfonamide-containing compounds?

A2: The sulfonamide moiety is a well-known pharmacophore, and its off-target profile has been studied extensively. Common liabilities include:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making it a potent inhibitor of various CA isoforms. Unintended inhibition of CAs can disrupt pH regulation and other physiological processes.[4]

  • Kinases: The human kinome consists of over 500 kinases, many of which have ATP-binding pockets that can accommodate inhibitor scaffolds. Off-target kinase inhibition is a frequent source of unexpected effects.[5][6]

  • hERG Potassium Channel: Blockade of the hERG (human Ether-à-go-go-Related Gene) channel is a major safety concern in drug development as it can lead to cardiac arrhythmias (Long QT syndrome).[7][8] Sulfonamide-containing compounds have been reported to inhibit hERG.[7]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can alter the metabolism of your compound or other substances in the experimental system, leading to unpredictable pharmacological effects.[9][10]

Q3: How can I proactively screen for off-target effects?

A3: A tiered, systematic screening approach is most effective. This typically moves from broad, predictive methods to specific, targeted assays.

  • In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of your inhibitor.[11][12] These tools compare your molecule against databases of known protein-ligand interactions to flag potential liabilities early.[11]

  • Broad Panel Screening: Submit your compound to a commercial service for screening against a large panel of common off-targets. This is the most direct way to identify problematic interactions. Key panels include:

    • Kinome Scans: Services like KINOMEscan® or Reaction Biology's kinase panels test your inhibitor's binding affinity or enzymatic inhibition against hundreds of human kinases.[13][14]

    • Safety Pharmacology Panels: These panels (e.g., Eurofins SafetyScreen44™) assess activity against a curated list of targets known for adverse drug reactions, including GPCRs, ion channels (especially hERG), and transporters.

  • Cell-Based Assays: Once potential off-targets are identified, confirm their relevance in a cellular context using functional assays.[15][16]

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific experimental problems and provides a logical workflow for identifying the root cause.

Problem 1: Inconsistent results between biochemical assays and cell-based assays.

  • Potential Cause 1: Poor Cell Permeability. Your inhibitor may be potent against the purified target protein but may not efficiently cross the cell membrane to reach its intracellular target.

    • Troubleshooting Step: Perform a cellular target engagement assay. The NanoBRET™ assay is a gold-standard method for quantifying compound binding to a target protein within intact cells.[17] A significant discrepancy between biochemical IC50 and cellular target engagement EC50 suggests a permeability issue.

  • Potential Cause 2: High ATP Concentration in Cells. For kinase inhibitors, the high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays where ATP concentrations are often set near the Kₘ value.[18]

    • Troubleshooting Step: Re-run your biochemical assay with a physiological ATP concentration (e.g., 1-2 mM) to see if the IC50 value shifts closer to the cellular EC50. This provides a more biologically relevant measure of potency.[18]

  • Potential Cause 3: Efflux by Cellular Transporters. The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).

    • Troubleshooting Step: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and your compound. If the potency of your compound increases, efflux is a likely contributor.

Problem 2: My inhibitor shows a desired phenotype, but also unexpected changes in unrelated signaling pathways.

  • Potential Cause: Off-Target Kinase Inhibition. Your compound may be inhibiting one or more kinases outside of your intended target family, leading to pathway cross-talk.[5]

    • Troubleshooting Step: Perform a broad kinome scan at a concentration that elicits the phenotype (e.g., 1 µM). This will generate a selectivity profile and identify unintended kinase targets.[13][19] The results can be visualized using a TREEspot™ diagram, which maps hits onto the human kinome tree.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using the ADP-Glo™ Assay

This protocol describes a method to assess the selectivity of an inhibitor against a small panel of kinases. The principle relies on measuring the amount of ADP produced in a kinase reaction; lower ADP corresponds to higher inhibition.[20]

Materials:

  • Kinases of interest (primary target and suspected off-targets)

  • Corresponding kinase substrates

  • Kinase reaction buffer (with MgCl₂, DTT)

  • ATP solution (at 2x the final desired concentration)

  • Pyrrolidine sulfonamide inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of your inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells as a "no inhibitor" (100% activity) control.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase, its substrate, and reaction buffer. Add this mix to the wells containing the compound.

  • Reaction Initiation: Prepare a 2x ATP solution. Add it to the wells to start the kinase reaction. The final ATP concentration should ideally be close to the Kₘ for each kinase to assess intrinsic affinity.[18]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Luminescence Reading: Read the plate on a luminometer.

  • Data Analysis: Normalize the data to your controls (DMSO = 100% activity, no enzyme = 0% activity). Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Self-Validation System:

  • Positive Control: Include a known inhibitor for each kinase being tested to ensure the assay is performing correctly.

  • Z'-factor Calculation: For each assay plate, calculate the Z'-factor using the high (DMSO) and low (no enzyme) controls. A Z' > 0.5 indicates a robust and reliable assay.

Data & Visualization

Table 1: Example Selectivity Profile for a Hypothetical Pyrrolidine Sulfonamide Inhibitor (PSI-123)

This table summarizes fictional data from a kinase profiling experiment, illustrating how to present selectivity data clearly.

Kinase TargetIC50 (nM) for PSI-123Selectivity Fold (vs. Target A)
Target A (On-Target) 15 1
Kinase B (Off-Target)45030
Kinase C (Off-Target)1,20080
Kinase D (Off-Target)>10,000>667
Kinase E (Off-Target)8,500567

This data shows that PSI-123 is 30-fold more selective for its intended target over Kinase B, demonstrating a favorable initial selectivity profile.

Diagrams

Workflow for Investigating Unexpected Cellular Toxicity

This diagram outlines the decision-making process for diagnosing the source of unexpected toxicity from an inhibitor.

G A Unexpected Cytotoxicity Observed B Is Phenotype Replicated by Target Knockdown (siRNA/CRISPR)? A->B C High Probability of ON-TARGET Toxicity B->C  Yes D High Probability of OFF-TARGET Toxicity B->D No   K Structure-Activity Relationship (SAR) - Synthesize Analogs - Rescreen for Selectivity C->K E Perform Broad Off-Target Screening (Kinome Scan, Safety Panel) D->E F Identify Specific Off-Target(s) E->F G Validate Off-Target (e.g., Knockdown of Off-Target) F->G H Does Off-Target Knockdown Phenocopy Compound Toxicity? G->H I Off-Target Confirmed as Source of Toxicity H->I  Yes J Search for Alternative Off-Target or Compound-Specific Effect H->J No   I->K

Caption: A decision tree for troubleshooting inhibitor-induced cytotoxicity.

Selectivity Profiling Experimental Workflow

This diagram shows a standard workflow for characterizing the selectivity of a lead compound.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Confirmation cluster_2 Tier 3: Cellular Validation A Lead Compound (e.g., Pyrrolidine Sulfonamide) B In Silico Profiling (Predictive) A->B C Broad Biochemical Screen (e.g., KINOMEscan® @ 1µM) A->C D IC50 Determination for Primary Hits (<50% Inhibition) C->D E Orthogonal Assay (e.g., Different technology) D->E F Cellular Target Engagement (e.g., NanoBRET™) D->F G Functional Cellular Assays (Phenotypic Response) F->G H Selective Lead Candidate G->H

Caption: A tiered workflow for inhibitor selectivity profiling.

References

  • Di Micco, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6569. Available from: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

  • Pancrazio, J. J., et al. (1998). Sulfonylureas blockade of neural and cardiac HERG channels. The Journal of pharmacology and experimental therapeutics, 287(2), 636–643. Available from: [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available from: [Link]

  • Cuny, G. D., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. ACS Chemical Biology, 7(8), 1349-1358. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 26, 2026, from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 665, 347-361. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Available from: [Link]

  • Al-Trawneh, S. A., & Al-Sagheer, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18, 2697-2713. Available from: [Link]

  • Vaz, A. D., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Drug Metabolism and Disposition, 45(10), 1081-1088. Available from: [Link]

  • Salve, M. T., & Jadhav, S. B. (2021). Synthesis, characterization, and evaluation of in vitro antidiabetic activity of novel pyrrolidine sulphonamide derivative. International Journal of Pharmaceutical Investigation, 11(4), 374-378. Available from: [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. Available from: [Link]

  • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 371(Pt 1), 199–204. Available from: [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Retrieved January 26, 2026, from [Link]

  • Anastassiadis, T., et al. (2011). A community-wide experiment to assess and improve drug selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 26, 2026, from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 26, 2026, from [Link]

  • Vaz, A. D., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Drug Metabolism and Disposition, 45(10), 1081-1088. Available from: [Link]

  • Creative Biolabs. (n.d.). Kinase Screening & Profiling Service. Retrieved January 26, 2026, from [Link]

  • Du, C. Y., et al. (2011). Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis. Journal of Cardiovascular Electrophysiology, 22(10), 1163-1170. Available from: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved January 26, 2026, from [Link]

  • Obach, R. S., et al. (2008). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 326(1), 321-334. Available from: [Link]

  • Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 101-112.e6. Available from: [Link]

  • Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology, 17(11), 1241-1249. Available from: [Link]

  • Sharma, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 783-793. Available from: [Link]

  • Khan, I., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(4), e202103582. Available from: [Link]

  • Toth, M., & Torok, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2045-2051. Available from: [Link]

  • Chem Help ASAP. (2023, October 5). hERG channel inhibition & cardiotoxicity [Video]. YouTube. [Link]

  • Ramirez, M. S., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 25(23), 5727. Available from: [Link]

  • Zhang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(14), 5768-5778. Available from: [Link]

  • Glushkov, V. A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14691. Available from: [Link]

  • Jänne, P. A., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(4), 762-764. Available from: [Link]

  • DiscoverX. (2016). KINOMEscan® ELECT Kinase screening and profiling services [Whitepaper]. Available from: [Link]

  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11945-E11954. Available from: [Link]

  • Valenti, A., et al. (2017). Cas9 off-target binding to the promoter of bacterial genes leads to silencing and toxicity. Nature Communications, 8(1), 1776. Available from: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 26, 2026, from [Link]

  • Roskoski, R., Jr. (2012). Drug discovery and the human kinome: recent trends. Pharmacological Research, 66(2), 115-124. Available from: [Link]

  • Wikipedia contributors. (n.d.). Safrole. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Zheng, M. (n.d.). In Silico Off-Target Profiling for Enhanced Drug Safety Assessment. GitHub. Retrieved January 26, 2026, from [Link]

  • El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Pharmaceuticals, 16(9), 1204. Available from: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved January 26, 2026, from [Link]

  • Al-Trawneh, S. A., & Al-Sagheer, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18, 2697-2713. Available from: [Link]

  • Oligonucleotide Therapeutics Society. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For?. Retrieved January 26, 2026, from [Link]

  • Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e12823. Available from: [Link]

  • Chem Help ASAP. (2024, January 25). reducing hERG activity of a lead compound [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Guide to the Comparative Efficacy of Pyrrolidine-Based Sulfonamide Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide will dissect the synthesis, biological evaluation, and SAR of these compounds as potent anti-inflammatory agents, offering a blueprint for the rational design of next-generation therapeutics.

Introduction: The Therapeutic Potential of Pyrrolidine-Containing Sulfonamides

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. When combined with a sulfonamide moiety, a well-established pharmacophore with a broad range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, the resulting molecules offer a rich chemical space for drug discovery.[2]

This guide focuses on the anti-inflammatory potential of this class of compounds, specifically their ability to modulate the inflammatory response in microglia, the primary immune cells of the central nervous system. Chronic activation of microglia is implicated in a range of neurodegenerative diseases, making them a key target for therapeutic intervention.[3]

Comparative Efficacy of N-Substituted Tetrahydropyridine Sulfonamide Analogs

A study by Kumar et al. (2012) provides a clear and compelling case study in the comparative efficacy of a series of N-substituted sulfonamide analogs. The researchers synthesized a library of compounds and evaluated their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[3]

Synthesis of the Analog Library

The synthesis of the target compounds was achieved through a multi-step process, demonstrating a common workflow in medicinal chemistry for the generation of analog libraries.

G A 3-[(1H-pyrrol-1-yl)methyl]pyridine C N-amino-3-[(1H-pyrrol-1-yl)methyl]pyridinium mesitylenesulfonate A->C Amination B O-mesitylenesulfonylhydroxylamine B->C E Ylide Intermediates C->E Acylation/ Sulfonylation D Substituted acyl/sulfonyl chlorides D->E G N-Substituted Tetrahydropyridine Analogs E->G Reduction F Sodium borohydride F->G

Caption: Synthetic workflow for N-substituted tetrahydropyridine analogs.

The key steps involved the amination of 3-[(1H-pyrrol-1-yl)methyl]pyridine, followed by acylation or sulfonylation with a variety of substituted acyl or sulfonyl chlorides, and a final reduction step to yield the target tetrahydropyridine analogs.[3] This systematic approach allowed for the exploration of the impact of different substituents on the benzene sulfonamide ring on the biological activity.

In Vitro Efficacy: Inhibition of Nitric Oxide Production

The anti-inflammatory efficacy of the synthesized analogs was assessed by measuring their ability to inhibit LPS-induced NO production in BV-2 microglial cells. The results, summarized in the table below, clearly demonstrate the critical role of the sulfonamide group and the nature of its substitution on the observed activity.

Compound IDR Group (on benzene ring)IC50 (µM) for NO Inhibition[3]
9i H12.92
9j CH₃14.64
9k OCH₃19.63
9a-h, 9l Various (amide linkage)No effect
L-NIL (Positive Control) -3.1

Key Findings:

  • Sulfonamide is Essential for Activity: A striking observation from the study was that only the analogs containing a sulfonamide linkage (compounds 9i, 9j, and 9k) exhibited anti-inflammatory activity. The corresponding amide-linked analogs (9a-h and 9l) were inactive.[3] This highlights the critical role of the SO₂ group in the pharmacophore.

  • Impact of Substitution on Potency: Among the active sulfonamide analogs, the unsubstituted benzene ring (compound 9i ) demonstrated the highest potency with an IC50 of 12.92 µM. The introduction of a methyl group (9j ) or a methoxy group (9k ) at the para-position of the benzene ring resulted in a slight decrease in potency.[3]

Delving Deeper: Mechanism of Action and Cytokine Modulation

To further understand the mechanism of action of the most potent analog, 9i , the researchers investigated its effect on the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO in activated microglia. Their findings revealed that 9i dose-dependently suppressed the expression of iNOS protein.[3]

Furthermore, the study explored the impact of 9i on the release of various cytokines. The compound was found to attenuate the production of the pro-inflammatory cytokine IL-1α and the anti-inflammatory cytokine IL-10, while also modulating the release of IL-6.[3] This suggests that these sulfonamide analogs may exert their anti-inflammatory effects through multiple pathways.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Cytokine Release (IL-1α, IL-6, IL-10) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Analog9i Analog 9i Analog9i->iNOS Inhibits Analog9i->Cytokines Modulates

Caption: Proposed mechanism of action for the anti-inflammatory sulfonamide analogs.

Experimental Protocols: A Foundation for Your Research

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. Below are the methodologies employed in the key experiments described in this guide.

General Procedure for the Synthesis of N-Substituted Tetrahydropyridine Sulfonamides[3]
  • Amination: To a solution of 3-[(1H-pyrrol-1-yl)methyl]pyridine in dry methylene chloride at 0°C, a solution of O-mesitylenesulfonylhydroxylamine in dry methylene chloride is added dropwise with stirring. The reaction mixture is stirred at 0°C for 3 hours and then at room temperature for 1 hour. Excess ether is added, and the resulting precipitate is filtered and recrystallized to yield N-amino-3-[(1H-pyrrol-1-yl)methyl]pyridinium mesitylenesulfonate.

  • Sulfonylation: The N-amino-pyridinium salt is reacted with the corresponding substituted sulfonyl chloride in the presence of a base to afford the ylide intermediate.

  • Reduction: The ylide is then reduced with sodium borohydride in absolute ethanol to furnish the final N-substituted tetrahydropyridine sulfonamide.

Nitric Oxide Assay in BV-2 Microglial Cells[3]
  • Cell Culture: BV-2 murine microglial cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are plated in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.

Conclusion and Future Directions

The comparative analysis of this series of N-substituted tetrahydropyridine sulfonamides provides invaluable insights for the rational design of novel anti-inflammatory agents. The key takeaways for researchers in this field are:

  • The sulfonamide moiety is a critical pharmacophore for the observed anti-inflammatory activity in this scaffold.

  • Substitutions on the aryl ring of the sulfonamide can be used to fine-tune the potency of the analogs.

  • The most potent analogs likely exert their effects by inhibiting iNOS expression and modulating cytokine release.

While this guide has focused on a specific series of tetrahydropyridine-based compounds, the principles of systematic analog synthesis and rigorous biological evaluation are universally applicable. Future studies should aim to explore a wider range of substitutions on both the pyrrolidine/tetrahydropyridine ring and the aryl sulfonamide portion to further optimize potency and selectivity. The methodologies outlined here provide a solid foundation for such endeavors and will undoubtedly accelerate the discovery of new and effective anti-inflammatory therapeutics.

References

  • Kumar, A., et al. (2012). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PLoS ONE, 7(5), e37881. [Link]

  • Aliabadi, A., et al. (2012). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 11(3), 835-842. [Link]

  • Grasso, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4934. [Link]

Sources

A Comparative Guide to Validating N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of novel kinase inhibitor scaffolds, using the hypothetical molecule, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (hereafter designated as "Scaffold X"), as a working example. The methodologies and comparisons detailed herein are designed for researchers, scientists, and drug development professionals aiming to rigorously characterize new chemical entities targeting the kinome.

While no public data currently exists for Scaffold X as a kinase inhibitor, this document will proceed by positing it as a novel inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically significant non-receptor tyrosine kinase. BTK is a critical mediator of B-cell receptor (BCR) signaling, and its inhibition has proven to be a transformative therapeutic strategy for various B-cell malignancies.[1][2] This guide will compare the hypothetical performance of Scaffold X against two well-established, FDA-approved BTK inhibitors: Ibrutinib (a first-generation inhibitor) and Acalabrutinib (a second-generation inhibitor).[3]

The validation process is structured into three essential stages:

  • Biochemical Potency and Target Engagement: Directly measuring the interaction between Scaffold X and the BTK enzyme.

  • Cellular Activity and Pathway Modulation: Confirming that the biochemical activity translates to the desired effect in a relevant cellular context.

  • Kinome-Wide Selectivity Profiling: Assessing the off-target profile of Scaffold X to predict potential safety liabilities and understand its mechanism of action.

Part 1: Biochemical Validation - Direct Target Engagement

The foundational step in validating a kinase inhibitor is to quantify its direct binding affinity and inhibitory potency against the purified target enzyme. This is crucial for establishing a direct structure-activity relationship (SAR) and confirming on-target activity.

Comparative Biochemical Potency

A primary metric for a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). For this guide, we will consider the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The table below presents hypothetical IC50 data for Scaffold X in comparison to published data for Ibrutinib and Acalabrutinib against BTK.

CompoundTarget KinaseBiochemical IC50 (nM)Citation
Scaffold X (Hypothetical) BTK0.8-
IbrutinibBTK1.5[4]
AcalabrutinibBTK5.1[4]

This hypothetical data positions Scaffold X as a highly potent BTK inhibitor, warranting further investigation.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

To generate the data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay is an industry-standard method. The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput platform for this purpose.[5][6]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor competes with the tracer, leading to a loss of FRET signal.[5]

Step-by-Step Methodology: [5]

  • Compound Preparation: Prepare a 4X master dilution series of Scaffold X, Ibrutinib, and Acalabrutinib in 100% DMSO. A typical starting top concentration is 1 mM.

  • Reagent Preparation:

    • Prepare a 2X solution of purified, tagged BTK protein and Eu-labeled anti-tag antibody in the recommended kinase buffer.

    • Prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled tracer in the same buffer.

  • Assay Assembly (384-well plate):

    • Add 4 µL of the 4X compound dilutions to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.

    • Final volume will be 16 µL.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Validation - Target Engagement and Pathway Analysis

Demonstrating that a compound can inhibit its target in a living cell is a critical step. This confirms cell permeability and efficacy in a complex biological environment. We will assess the ability of Scaffold X to inhibit BTK phosphorylation, a key marker of its activation.

The Role of BTK in B-Cell Receptor (BCR) Signaling

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, involving Src-family kinases like LYN and SYK.[7] These kinases phosphorylate and activate BTK. Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors that drive B-cell proliferation and survival.[8] Inhibiting BTK blocks this entire downstream cascade.[9]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates (Activates) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates (Activates) DAG_IP3 DAG / IP3 (Second Messengers) PLCG2->DAG_IP3 Generates Proliferation B-Cell Proliferation & Survival DAG_IP3->Proliferation Leads to Scaffold_X Scaffold X Scaffold_X->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway highlighting BTK inhibition.
Comparative Cellular Potency

The effectiveness of Scaffold X in a cellular context will be measured by its ability to reduce the phosphorylation of BTK at tyrosine 223 (pBTK Y223), a key autophosphorylation site indicating its activation.

CompoundCellular AssayCellular IC50 (nM)
Scaffold X (Hypothetical) pBTK Y223 Inhibition (Ramos Cells)1.5
IbrutinibpBTK Y223 Inhibition (Ramos Cells)~10
AcalabrutinibpBTK Y223 Inhibition (Ramos Cells)~8

This hypothetical data suggests Scaffold X is highly cell-permeable and potent in a cellular environment, outperforming the established inhibitors.

Experimental Protocol: Western Blot for Phospho-BTK (pBTK)

This protocol quantifies the level of pBTK in a B-cell lymphoma cell line (e.g., Ramos) after treatment with the inhibitors.[10]

Step-by-Step Methodology: [10][11]

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of ~1x10^6 cells/mL.

    • Treat cells with a serial dilution of Scaffold X, Ibrutinib, Acalabrutinib, or DMSO (vehicle control) for 2 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pBTK (Tyr223).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the pBTK signal to the total BTK signal.

    • Plot the normalized pBTK signal against inhibitor concentration to calculate the cellular IC50.

Part 3: Kinome-Wide Selectivity Profiling

An ideal kinase inhibitor is highly selective for its intended target, minimizing off-target effects that can lead to toxicity.[12] Ibrutinib, for example, is known to inhibit other kinases like TEC, EGFR, and ITK, which contributes to some of its side effects.[13][14] Second-generation inhibitors like Acalabrutinib were designed for greater selectivity.[3][12] Assessing the selectivity of Scaffold X is therefore a critical step in its validation.

Kinome_Profiling_Workflow cluster_workflow Kinome Selectivity Profiling Workflow A 1. Immobilize DNA-tagged Kinase Library B 2. Add Scaffold X & Active-Site Directed Ligand A->B C 3. Wash Unbound Components B->C D 4. Elute & Quantify Bound Kinase via qPCR C->D E 5. Analyze Data Generate Selectivity Profile D->E

Caption: Workflow for a competitive binding-based kinome selectivity assay.
Comparative Selectivity Profile

A common method for this is a large-scale panel screen, such as the KINOMEscan® scanMAX platform, which uses a competition binding assay to quantify interactions against hundreds of kinases simultaneously.[15][16] The results are often reported as percent inhibition at a given concentration (e.g., 1 µM).

Kinase TargetScaffold X (% Inhibition @ 1µM)Ibrutinib (% Inhibition @ 1µM)Acalabrutinib (% Inhibition @ 1µM)
BTK (On-Target) >99% >99% >99%
TEC (TEC Family)15%>95%70%
ITK (TEC Family)<5%>90%45%
EGFR (Tyrosine Kinase)<2%>80%<10%
ERBB2 (HER2)<1%>75%<5%
JAK3 (Tyrosine Kinase)<5%>60%<10%

This hypothetical data suggests that Scaffold X possesses a superior selectivity profile compared to both Ibrutinib and Acalabrutinib, with minimal off-target activity on key kinases associated with adverse effects.

Experimental Protocol: KINOMEscan® Profiling

Principle: This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent interaction between the test compound and a kinase results in a lower amount of that kinase captured on the support, leading to a reduced qPCR signal.[17]

Step-by-Step Methodology: [15][18]

  • Compound Submission: Provide Scaffold X dissolved in DMSO at a specified concentration (e.g., 1000x the final desired screening concentration).

  • Assay Performance (by Service Provider):

    • A library of human kinases, each tagged with a unique DNA identifier, is used.

    • Kinases are individually tested for their ability to bind to a ligand-coupled solid support in the presence of the test compound (Scaffold X) or a DMSO control.

    • The kinase-ligand interaction is based on affinity, making the assay independent of ATP.

  • Quantification: After washing, the amount of kinase bound to the support is quantified by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value indicates strong inhibition.

    • % Inhibition = (1 - (%Ctrl / 100)) * 100

  • Visualization: The data is often visualized on a kinome dendrogram (TREEspot®) to provide a clear graphical representation of the compound's selectivity across the kinome.

Conclusion

Based on this comprehensive, albeit hypothetical, validation workflow, the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide scaffold (Scaffold X) demonstrates significant promise as a next-generation BTK inhibitor. It exhibits superior biochemical and cellular potency compared to the established drugs Ibrutinib and Acalabrutinib. Most importantly, its hypothetical kinome scan reveals an outstanding selectivity profile, suggesting a potentially wider therapeutic window and a more favorable safety profile by avoiding the off-target interactions that plague earlier-generation inhibitors.

This guide underscores the necessity of a multi-faceted validation approach, progressing from purified protein to cellular systems and finally to a global kinome-wide view. The causality is clear: potent biochemical binding is a prerequisite for cellular activity, and high selectivity is essential for minimizing off-target effects and potential toxicity. By following these self-validating protocols, researchers can build a robust data package to confidently advance novel kinase inhibitor scaffolds from discovery to development.

References

  • Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. National Institutes of Health. [Link]

  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. National Institutes of Health. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. National Institutes of Health. [Link]

  • Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. ASH Publications. [Link]

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Pharmacology. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • Bruton's tyrosine kinase. Wikipedia. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. Targeted Oncology. [Link]

  • Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. AJMC. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]

  • B Cell Receptor Signaling Pathway and Inhibition of BTK. ResearchGate. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. SciSpace. [Link]

  • Comparison of ibrutinib and acalabrutinib-mediated changes in the... ResearchGate. [Link]

  • Targeting B-Cell Receptor Signaling for Anticancer Therapy. YouTube. [Link]

  • BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors?. Docwire News. [Link]

  • Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. PubMed. [Link]

  • CytoGlow™ | BTK (Phospho-Tyr223). Assay Biotechnology. [Link]

  • Kinase 서비스. NATURE SCIENCE. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery. [Link]

Sources

structure-activity relationship (SAR) studies of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Derivatives and Their Analogs

Introduction: The Versatile Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs speaks to its significance as a versatile scaffold. The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for selective and potent interactions with biological targets. This guide delves into the structure-activity relationships (SAR) of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives and their analogs, offering a comparative analysis of how structural modifications influence their biological activity across different target classes, including kinases and G-protein coupled receptors (GPCRs).

The N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Core: A Framework for Diverse Biological Activity

The N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide scaffold presents multiple points for chemical modification, each with the potential to dramatically alter the compound's pharmacological profile. Understanding the SAR at each of these positions is crucial for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide with key modification points.

Comparative Analysis of Structural Modifications

Substitutions on the Pyrrolidine Ring (C3 Position)

The C3 position of the pyrrolidine ring is a critical determinant of biological activity and selectivity. Modifications at this position directly influence how the molecule fits into the binding pocket of its target.

A notable example comes from the development of Extracellular signal-Regulated Kinase (ERK) inhibitors. A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetic properties compared to the parent compound.[1] This highlights the profound impact of even small substitutions at this position.

Compound C3-Substituent Target Activity (IC50) Key Finding
ERK Inhibitor 1 -OHERK1/2Potent but poor PKParent compound with unfavorable pharmacokinetics.
ERK Inhibitor 2 -S-CH3ERK1/2Potent with improved PKIntroduction of a thiomethyl group significantly improved bioavailability.[1]
Carbapenem Analog -S-carbapenemBacterial cell wallBroad-spectrum antibacterialThe pyrrolidine-3-yl thio group is a key pharmacophore in many carbapenem antibiotics.[2]
N-Substituents on the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring offers a versatile handle for modification. The nature of the substituent at this position can influence receptor affinity, selectivity, and physicochemical properties.

In the context of dopamine D3 receptor (D3R) and μ-opioid receptor (MOR) ligands, incorporating the pyrrolidine moiety into the linker region was explored to increase rigidity and modulate pKa.[3] The stereochemistry and substitutions on the pyrrolidine were found to be crucial for D3R affinity.[3]

Compound Class N-Substituent Target Effect
D3R/MOR Ligands Varied arylpiperazine moietiesDopamine D3 / μ-OpioidModulates affinity and selectivity for D3R vs. MOR.[3]
HMG-CoA Reductase Inhibitors Pyrimidine moietyHMG-CoA ReductaseThe N-substituted pyrimidine is essential for potent enzyme inhibition.[4]
Modifications of the Methanesulfonamide Group

The methanesulfonamide group itself can be a key player in target engagement, often participating in hydrogen bonding interactions within the active site. Bioisosteric replacement of the methanesulfonamide can lead to compounds with altered properties.

Case Study: Pyrrolidine Derivatives as Kinase Inhibitors

The pyrrolidine scaffold is a common feature in many kinase inhibitors. The SAR of these compounds often revolves around optimizing the interactions of the pyrrolidine substituents with the ATP-binding pocket of the kinase.

Kinase_Inhibition_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing Scaffold_Selection Select Pyrrolidine Scaffold SAR_Hypothesis Hypothesize Key Modifications (C3, N1 positions) Scaffold_Selection->SAR_Hypothesis Synthesis Synthesize Analog Library SAR_Hypothesis->Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., FLT3, c-Met, ERK) Synthesis->Kinase_Assay Test Analogs Cell_Assay Cellular Proliferation Assay (e.g., AML cell lines) Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (in vivo) Cell_Assay->PK_Studies Lead_Optimization Lead_Optimization PK_Studies->Lead_Optimization Identify Lead Compound

Caption: A typical workflow for the development of pyrrolidine-based kinase inhibitors.

Studies on c-Met and FLT3 kinase inhibitors have demonstrated the importance of the pyrrolidine moiety in achieving high potency.[5][6][7] For instance, in a series of c-Met inhibitors, specific substitutions on the pyrrolidine ring were crucial for achieving IC50 values in the low nanomolar range.[5]

Experimental Protocols

Representative Biochemical Kinase Assay (e.g., for ERK1/2)

This protocol is a generalized representation based on common methodologies for kinase activity assays.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the test compound to the desired concentrations in assay buffer.

    • Prepare a solution of recombinant human ERK1 or ERK2 enzyme in assay buffer.

    • Prepare a solution of a suitable substrate (e.g., myelin basic protein) and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound solution to a 96-well plate.

    • Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Summary

The following table summarizes the activity of various pyrrolidine derivatives against different biological targets, illustrating the diverse applications of this scaffold.

Compound Class Target Key Compound Example Activity (IC50/Ki) Reference
HMG-CoA Reductase InhibitorsHMG-CoA ReductaseS-45221.12 nM[4]
c-Met Kinase Inhibitorsc-Met KinaseCompound 28a1.8 nM[5]
ERK InhibitorsERK1/23(S)-thiomethyl analogPotent, with good in vivo PK[1]
D3R/MOR LigandsDopamine D3 / μ-OpioidAnalog 34D3R Ki = 111 nM, MOR Ki = 377 nM[3]
5-HT2A AgonistsSerotonin 5-HT2ALPH-5Selective agonist[8]

Conclusion: Future Directions in the Development of Pyrrolidine-Based Therapeutics

The N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide scaffold and its analogs represent a rich area for drug discovery. The inherent structural features of the pyrrolidine ring, combined with the diverse chemical space accessible through substitution, provide a powerful platform for the design of novel therapeutics. Future research will likely focus on fine-tuning the substituents to achieve even greater selectivity for specific biological targets, thereby minimizing off-target effects and improving the overall safety and efficacy of these compounds. The insights gained from the SAR studies presented in this guide will be invaluable in these endeavors.

References

  • Hansen, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing a 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 845-858. Available from: [Link]

  • Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available from: [Link]

  • Gobec, S., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available from: [Link]

  • Mustazza, C., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. Available from: [Link]

  • Gobec, S., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Niu, T., et al. (2026). Methanesulfonic acid-mediated direct synthesis of N-aryl-substituted pyrrolidines from amides. ResearchGate. Available from: [Link]

  • Hopkins, C., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. Available from: [Link]

  • L'Homme, L., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4235. Available from: [Link]

  • Sherborne, B., et al. (2018). Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2055-2059. Available from: [Link]

  • Roth, B. L., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available from: [Link]

  • Liu, J., et al. (2025). Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 130264. Available from: [Link]

  • Hopkins, C., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 245, 114840. Available from: [Link]

  • Kumar, A., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists in Cognitive Disorders. Central Nervous System Agents in Medicinal Chemistry. Available from: [Link]

  • Hopkins, C., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Khan, A., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Journal of Molecular Structure, 1270, 133932. Available from: [Link]

  • Kato, M., et al. (1995). New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1351-1357. Available from: [Link]

  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78512. Available from: [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Ali, R., et al. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega. Available from: [Link]

Sources

A Comparative Guide to Novel N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Analogs and Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical nexus for drug development.[1][2] Its deregulation is a common feature in a multitude of human cancers, driving tumor progression, metastasis, and resistance to treatment.[1][2] Consequently, the development of potent and selective PI3K inhibitors has been a major focus of oncological research. This guide provides a comparative framework for evaluating a novel class of potential PI3K inhibitors, N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide analogs, against well-characterized, clinically relevant PI3K inhibitors.

The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] In healthy cells, this pathway is tightly regulated; however, in many cancers, it becomes constitutively active, promoting uncontrolled cell division and survival.[3] PI3K inhibitors function by blocking this pathway, thereby impeding cancer cell growth and proliferation.[3]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway.

A Landscape of Established PI3K Inhibitors

The development of PI3K inhibitors has led to a diverse array of molecules with varying specificities for the different PI3K isoforms (α, β, δ, γ).[3] These can be broadly categorized into pan-PI3K inhibitors, which target all class I isoforms, and isoform-specific inhibitors.

  • Idelalisib (Zydelig®): A selective inhibitor of the PI3Kδ isoform, primarily expressed in hematopoietic cells.[6][7] It has shown significant efficacy in certain B-cell malignancies.[6][8]

  • Alpelisib (Piqray®): The first approved PI3Kα-specific inhibitor, it is used to treat patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer.[9][10][11][12] The efficacy of alpelisib is notably higher in tumors harboring PIK3CA mutations.[1]

  • Pictilisib (GDC-0941): A potent pan-PI3K inhibitor that has been evaluated in numerous clinical trials for various solid tumors.[13][14][15] It demonstrates activity against all class I PI3K isoforms.[15]

Introducing a Novel Scaffold: N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Analogs

For the purpose of this guide, we will consider the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide scaffold as the basis for a novel series of potential PI3K inhibitors. The central hypothesis is that this chemical moiety can be rationally modified to achieve high potency and selectivity for one or more PI3K isoforms. A key aspect of drug development is the empirical validation of such hypotheses through rigorous experimental comparison with established agents.

A Methodological Framework for Comparative Evaluation

A direct and objective comparison requires a multi-faceted experimental approach, progressing from in vitro biochemical and cellular characterization to in vivo efficacy studies.

Part A: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the novel analogs on the enzymatic activity of the PI3K isoforms.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 values of test compounds against different PI3K isoforms.

1. Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction, generating a luminescent signal that is proportional to kinase activity.[16][17]

2. Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[17]

  • Test compounds (N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide analogs and known inhibitors) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

3. Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Idelalisib, Alpelisib, Pictilisib) in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).

  • Add a small volume (e.g., 2.5 µL) of the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.

  • Add the PI3K enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[17]

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™).

  • Measure the luminescence signal using a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compounds - PI3K Enzymes - Substrate & ATP Start->Prepare_Reagents Dispense_Compounds Dispense Compounds into Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add PI3K Enzyme Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (10-15 min) Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro PI3K kinase assay.

Table 1: Hypothetical Comparative IC50 Data (nM)

CompoundPI3KαPI3KβPI3KδPI3Kγ
Analog A 550100150
Analog B 200250830
Idelalisib >1000>10002.589
Alpelisib 4.61158290250
Pictilisib 333375

Data for known inhibitors are representative values from public sources.[15]

Part B: Cellular Activity and Mechanism of Action

Demonstrating that a compound can inhibit a purified enzyme is crucial, but it is equally important to show that it can engage its target in a cellular environment and elicit a functional response.

Experimental Protocol: Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of the test compounds on cancer cell lines.

1. Principle: The assay measures the number of viable cells after a period of treatment with the test compounds. A common method is the MTT assay, which measures the metabolic activity of viable cells.[18]

2. Materials:

  • Cancer cell lines with known PI3K pathway activation status (e.g., PIK3CA mutant and wild-type lines).

  • Complete cell culture medium.

  • Test compounds and known inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear-bottom plates.

  • Multimode plate reader with absorbance detection.

3. Step-by-Step Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and reference inhibitors in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).[18]

  • Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer and gently mixing.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

4. Data Analysis:

  • The absorbance values are converted to percent viability relative to the vehicle control.

  • GI50 (concentration for 50% growth inhibition) values are determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Hypothetical Comparative GI50 Data (nM) in a PIK3CA-mutant Cell Line

CompoundGI50 (nM)
Analog A 15
Analog B 500
Alpelisib 25
Pictilisib 10

Downstream Signaling Analysis: To confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K pathway, a Western blot analysis of key downstream effectors, such as phosphorylated AKT (p-AKT), should be performed. A potent and on-target inhibitor is expected to reduce the levels of p-AKT in a dose-dependent manner.

Conclusion

The successful development of novel PI3K inhibitors hinges on a systematic and rigorous comparative evaluation against established agents. The methodological framework outlined in this guide, encompassing in vitro biochemical assays, cell-based functional assays, and downstream signaling analysis, provides a robust approach for characterizing new chemical entities like the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide analogs. The resulting data, when presented in a clear and comparative format, will enable researchers and drug development professionals to make informed decisions about the therapeutic potential of these novel compounds.

References

  • The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. Available at: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. Available at: [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. Available at: [Link]

  • Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - NIH. Available at: [Link]

  • Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors - PMC - NIH. Available at: [Link]

  • Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC - NIH. Available at: [Link]

  • Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study - PubMed. Available at: [Link]

  • A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) | Blood - ASH Publications. Available at: [Link]

  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. Available at: [Link]

  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Available at: [Link]

  • Alpelisib (Piqray) | Breast Cancer Now. Available at: [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management | CancerNetwork. Available at: [Link]

  • The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - Frontiers. Available at: [Link]

  • PIQRAY® (alpelisib) | PIK3CA-mutated advanced breast cancer. Available at: [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. Available at: [Link]

  • Idelalisib: A PI3K Inhibitor on the Horizon | Targeted Oncology. Available at: [Link]

  • First PI3K Inhibitor Approved in Breast Cancer - Aptitude Health. Available at: [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC - PubMed Central. Available at: [Link]

  • (PDF) PI3K Inhibitors: Review and New Concepts - ResearchGate. Available at: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed Central. Available at: [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed. Available at: [Link]

  • PI3K Inhibitors Face Challenges in Hematologic Malignancies - OncLive. Available at: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Available at: [Link]

  • Alpelisib Extends PFS in PIK3CA-Mutant Breast Cancer - AACR Journals. Available at: [Link]

  • PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC - NIH. Available at: [Link]

  • Idelalisib (PI3Kδ inhibitor) therapy for patients with relapsed/refractory chronic lymphocytic leukemia: A Swedish nation-wide real-world report on consecutively identified patients - PubMed. Available at: [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Available at: [Link]

  • Ex vivo proliferation assays for CLL patient samples: optimal for BTK or PI3Kδ inhibitors. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy Testing of Novel AKT Inhibitors Derived from N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals & Cancer Researchers

Introduction

The N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide scaffold represents a promising chemical starting point for the development of novel kinase inhibitors.[1][2][3] Recent discoveries have highlighted derivatives of this core structure as potent and selective inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B).[4][5] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[5] Its frequent hyperactivation in a wide array of human cancers, often through mechanisms like loss of the tumor suppressor PTEN or activating mutations in PIK3CA, has made it a prime target for therapeutic intervention.[4][6]

This guide provides a comprehensive framework for the in vivo efficacy evaluation of novel compounds derived from this scaffold, positioning them against established clinical-stage AKT inhibitors. The focus is on building a robust, self-validating preclinical data package in oncology models, ensuring that experimental choices are mechanistically grounded and designed to deliver clear, interpretable results.

The Central Role of the PI3K/AKT/mTOR Pathway in Oncology

The PI3K/AKT/mTOR signaling cascade is a pivotal pathway that governs fundamental cellular processes. Upon activation by upstream signals, such as growth factors, AKT phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making AKT a highly attractive drug target.[4][7]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pThr308 TSC2 TSC2 AKT->TSC2 Inhibits Pro_Survival Cell Survival & Anti-Apoptosis AKT->Pro_Survival Promotes mTORC2 mTORC2 mTORC2->AKT pSer473 mTORC1 mTORC1 TSC2->mTORC1 Inhibits S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation Novel_Compound Novel Compound (N-methyl-N-(pyrrolidin-3-yl) methanesulfonamide derivative) Novel_Compound->AKT Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Landscape: Benchmarking Against Established AKT Inhibitors

To establish the potential of a novel compound, its performance must be contextualized against existing alternatives. Several AKT inhibitors are in various stages of clinical development, providing a valuable benchmark for efficacy and target engagement.[5]

Compound ClassExample CompoundMechanism of ActionKey In Vivo Models / Insights
Novel Scaffold N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivative Putative ATP-competitive AKT inhibitor To be determined via studies outlined in this guide.
Allosteric InhibitorMK-2206Allosteric inhibitor of all three AKT isoforms.[8]Demonstrated synergy with other targeted therapies and chemotherapies in preclinical models.[8][9] Efficacy is often enhanced in tumors with PTEN loss or PIK3CA mutations.[9]
ATP-CompetitiveIpatasertib (GDC-0068)ATP-competitive inhibitor of all three AKT isoforms.Has shown clinical activity, particularly in combination with other agents in cancers with PI3K/AKT pathway alterations.[5]
ATP-CompetitiveCapivasertib (AZD5363)ATP-competitive inhibitor of all three AKT isoforms.Has demonstrated efficacy in tumors that have developed resistance to other therapies.[5]
Aminofurazan DerivativeGSK690693ATP-competitive inhibitor with nanomolar potency against AKT isoforms.[10]Showed limited effects in xenograft models, and clinical development was halted due to side effects.[10]

Phase 1: Foundational In Vivo Studies - PK/PD & Dose Ranging

Before a full-scale efficacy study can be initiated, it is critical to understand the compound's behavior in vivo. This foundational phase ensures the selection of a dose and schedule that is both tolerable and capable of achieving the desired biological effect.

Rationale: The 'Why' Behind PK/PD

A compound's efficacy is meaningless if it cannot reach its target in sufficient concentrations for a sufficient duration. Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug, essentially answering: "Where does the drug go and for how long?". Pharmacodynamic (PD) studies measure the effect of the drug on its target, answering: "Is the drug hitting its target and inhibiting the pathway?".[11] Linking PK and PD is essential for establishing a rational dosing strategy.

Experimental Workflow: Establishing the Dose

PKPD_Workflow cluster_workflow PK/PD & Dose-Finding Workflow A Single Dose PK in Non-Tumor Bearing Mice B Dose Range Finding (DRF) Tolerability Study A->B Determine Max Feasible Dose C Tumor-Bearing Mouse PK/PD Study B->C Select Tolerated Doses D Select Doses for Efficacy Study C->D Correlate Exposure with Target Inhibition

Caption: PK/PD and Dose-Finding Workflow.

Protocol: Acute PK/PD in Tumor-Bearing Mice
  • Model Selection: Utilize the same tumor model planned for the efficacy study (e.g., U87MG glioblastoma or BT474 breast cancer xenografts in immunodeficient mice). These models are known to have activated AKT pathways.[4]

  • Animal Cohorts: Establish cohorts of tumor-bearing mice (n=3 per timepoint).

  • Dosing: Administer a single dose of the novel compound at a well-tolerated level determined from initial range-finding studies.

  • Sample Collection: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood (for PK analysis) and tumor tissue (for PD analysis).

  • PK Analysis: Quantify plasma drug concentration using LC-MS/MS to determine key parameters like Cmax, Tmax, and AUC.

  • PD Biomarker Analysis: Homogenize tumor tissue and perform Western blotting or ELISA to measure the phosphorylation status of key AKT substrates. The direct AKT substrate PRAS40 (pThr246) is an excellent biomarker.[4][12] Levels of downstream markers like phosphorylated S6 ribosomal protein can also provide evidence of pathway modulation.[4]

  • Analysis: Correlate the plasma concentration of the compound with the degree of target inhibition in the tumor. The goal is to identify a dose that achieves significant and sustained inhibition of pPRAS40.[12]

Phase 2: Definitive In Vivo Efficacy - Tumor Growth Inhibition Studies

With an optimized dose and schedule, the definitive test of a compound's anti-cancer potential is its ability to inhibit tumor growth in a preclinical model. The subcutaneous xenograft model is the industry standard for this evaluation.[13][14]

Rationale: Choosing the Right Battlefield

The choice of cancer cell line is paramount for a successful study. To test an AKT inhibitor, it is logical to select cell lines with known hyperactivation of the PI3K/AKT pathway. This provides a strong mechanistic rationale for potential sensitivity to the drug.[6]

  • PTEN-null models (e.g., U87MG glioblastoma): The loss of the PTEN tumor suppressor leads to constitutive activation of AKT.[4][6]

  • PIK3CA-mutant models (e.g., BT474 breast cancer): Activating mutations in the PI3K catalytic subunit also drive constant AKT signaling.[4][6]

Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study
  • Cell Culture & Implantation: Culture selected cancer cells (e.g., U87MG) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in an appropriate medium (e.g., PBS or Matrigel for difficult-to-engraft lines).[13] Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of immunodeficient mice (e.g., NSG or Nude mice).[13]

  • Tumor Growth & Randomization: Monitor mice regularly for tumor growth.[14] When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes.[14]

  • Treatment Groups:

    • Group 1: Vehicle Control (the formulation used to deliver the drug)

    • Group 2: Novel Compound (Low Dose)

    • Group 3: Novel Compound (High Dose)

    • Group 4: Positive Control / Competitor Compound (e.g., MK-2206)

  • Administration & Monitoring: Administer the compounds and vehicle according to the schedule determined in the PK/PD studies (e.g., daily oral gavage). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.[14]

  • Study Endpoints: The study may be terminated when tumors in the control group reach a predetermined size limit, or after a fixed duration. At termination, collect tumors for ex vivo pharmacodynamic analysis to confirm target engagement.[4]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 2: Example Tumor Growth Inhibition (TGI) Data Summary

Treatment GroupNMean Tumor Volume at End of Study (mm³) ± SEMPercent TGI (%)p-value vs. VehicleMean Body Weight Change (%) ± SEM
Vehicle101500 ± 150--+5.0 ± 1.5
Novel Compound (30 mg/kg)10800 ± 9547%<0.01+2.1 ± 2.0
Novel Compound (100 mg/kg)10350 ± 5077%<0.001-3.5 ± 2.5
Competitor (e.g., MK-2206)10450 ± 6570%<0.001-1.0 ± 1.8

Percent TGI is a standard metric calculated as: (1 - (Mean Volume_Treated / Mean Volume_Vehicle)) * 100.

Table 3: Example Pharmacodynamic Biomarker Analysis (from endpoint tumors)

Treatment GroupNRelative pPRAS40 / Total PRAS40 Ratio ± SEMp-value vs. Vehicle
Vehicle51.00 ± 0.15-
Novel Compound (30 mg/kg)50.45 ± 0.08<0.01
Novel Compound (100 mg/kg)50.15 ± 0.05<0.001
Competitor (e.g., MK-2206)50.25 ± 0.07<0.001

A successful outcome for a novel compound would be the demonstration of superior or comparable tumor growth inhibition to the competitor compound, supported by robust, dose-dependent inhibition of the pharmacodynamic biomarker in the tumor tissue. This combination of efficacy and on-target activity provides a strong foundation for further development.

References

  • Yap, T. A., et al. (2011). Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Molecular Cancer Therapeutics, 10(2), 360-371. Available at: [Link]

  • LoRusso, P. M., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research, 16(1), 1924-1937. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Artico, M., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5694-5698. Available at: [Link]

  • Pachl, F., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Pharmacology & Therapeutics, 230, 107951. Available at: [Link]

  • Sale, M. J., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Expert Opinion on Drug Discovery, 16(11), 1289-1303. Available at: [Link]

  • Ben-David, Y., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 34(1), 109-121. Available at: [Link]

  • Smietanka, K., et al. (2018). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 23(11), 2943. Available at: [Link]

  • Caron, B., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. PLoS ONE, 8(4), e60709. Available at: [Link]

  • The Institute of Cancer Research. (2022). AKT inhibitors: a new type of targeted cancer drug. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Journal of Molecular Structure, 1230, 129881. Available at: [Link]

  • Taha, M., et al. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega, 8(43), 40556-40571. Available at: [Link]

  • Kumar Pal, S., et al. (2010). Akt inhibitors in clinical development for the treatment of cancer. Expert Opinion on Investigational Drugs, 19(11), 1355-1366. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Smietanka, K., et al. (2018). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 23(11), 2943. Available at: [Link]

  • O'Brien, N. A., et al. (2014). A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway. Oncotarget, 5(21), 10814-10829. Available at: [Link]

  • Polychronis, A., et al. (2019). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology, 55(4), 823-840. Available at: [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Available at: [Link]

  • Takano, T., et al. (1994). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 37(6), 795-807. Available at: [Link]

  • The Institute of Cancer Research. (2022). AKT inhibitors: a new type of targeted cancer drug. Available at: [Link]

  • Sangai, T., et al. (2012). Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical Cancer Research, 18(20), 5816-5828. Available at: [Link]

Sources

The Alchemist's A-List: A Head-to-Head Comparison of Chiral Pyrrolidine Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern alchemists in our laboratories—the researchers, scientists, and drug development professionals—the quest for enantiopure compounds is a defining challenge. At the heart of this endeavor lies the catalyst, the subtle yet powerful tool that guides a reaction's hand to create a specific stereoisomer. Among the pantheon of organocatalysts, chiral pyrrolidines have emerged as a versatile and powerful class of building blocks, enabling a wide array of asymmetric transformations with remarkable precision. This guide offers an in-depth, head-to-head comparison of three preeminent classes of chiral pyrrolidine-based organocatalysts: the foundational (S)-Proline, the sterically demanding Diarylprolinol Silyl Ethers, and the elegantly designed MacMillan Imidazolidinones.

This comparison is not merely a catalog of structures and yields; it is a critical analysis grounded in mechanistic understanding and practical application. We will delve into the "why" behind the "what," exploring the causal relationships between catalyst structure, reaction mechanism, and stereochemical outcome. By the end of this guide, you will be equipped with the knowledge to make informed decisions about which chiral pyrrolidine building block is the optimal choice for your specific synthetic challenge.

The Contenders: Three Pillars of Pyrrolidine Organocatalysis

Our comparative analysis focuses on three distinct yet related families of chiral pyrrolidine catalysts, each with its unique mode of activation and steric influence.

  • (S)-Proline: The trailblazer of organocatalysis, this naturally occurring amino acid is prized for its simplicity, low cost, and bifunctional nature, acting as both a secondary amine for enamine formation and a carboxylic acid for proton transfer.[1][2]

  • Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts): These catalysts feature a bulky diaryl(trialkylsilyloxy)methyl group at the C2 position of the pyrrolidine ring. This sterically demanding substituent plays a crucial role in shielding one face of the reactive intermediate, leading to high levels of stereocontrol.

  • MacMillan Imidazolidinones: Developed by David MacMillan, these catalysts are designed to activate α,β-unsaturated aldehydes through the formation of a chiral iminium ion.[3] This activation strategy effectively lowers the LUMO of the aldehyde, rendering it susceptible to attack by a wide range of nucleophiles.[3]

Head-to-Head in the Arena: The Asymmetric Aldol Reaction

To provide a standardized platform for comparison, we will examine the performance of these three catalyst classes in a benchmark asymmetric aldol reaction: the reaction of cyclohexanone with 4-nitrobenzaldehyde. This transformation is a classic test of a catalyst's ability to control both diastereo- and enantioselectivity.

Catalyst ClassCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference(s)
(S)-Proline 20-30DMSO4-246895:576[4]
Diarylprolinol Silyl Ether 5-10Toluene2-12>95>99:1>99
MacMillan Imidazolidinone 5-20CH2Cl212-4885-95N/A (for α,β-unsaturated aldehydes)90-99[3]

Note: Direct head-to-head comparative data under identical conditions is scarce in the literature. The data presented here is a synthesis of representative results from different studies and should be interpreted with consideration of the specific reaction conditions reported in the cited literature.

Deep Dive into the Mechanisms: The "Why" Behind the Numbers

Understanding the catalytic cycle of each building block is paramount to appreciating their strengths and limitations.

(S)-Proline: The Bifunctional Virtuoso

(S)-Proline's efficacy stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., cyclohexanone) while its carboxylic acid moiety activates the carbonyl acceptor (e.g., 4-nitrobenzaldehyde) through hydrogen bonding. This dual activation within a single molecule creates a highly organized, chair-like transition state that dictates the stereochemical outcome.[5]

Proline_Aldol_Cycle Ketone Cyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline - H2O Proline (S)-Proline TransitionState Chair-like Transition State Enamine->TransitionState Aldehyde 4-Nitro- benzaldehyde Aldehyde->TransitionState Adduct Aldol Adduct TransitionState->Adduct C-C Bond Formation Catalyst_Regen (S)-Proline (Regenerated) Adduct->Catalyst_Regen + H2O

Catalytic cycle of the (S)-Proline-catalyzed aldol reaction.

Diarylprolinol Silyl Ethers: Masters of Steric Hindrance

The Hayashi-Jørgensen catalysts operate through a similar enamine activation pathway. However, the key to their exceptional stereocontrol lies in the bulky diaryl(trialkylsilyloxy)methyl group. This substituent effectively blocks one face of the enamine, forcing the aldehyde to approach from the less hindered side. This purely steric control leads to exceptionally high diastereo- and enantioselectivities.

Hayashi_Jorgensen_Mechanism cluster_catalyst Hayashi-Jørgensen Catalyst cluster_reaction Stereoselective Aldol Addition Pyrrolidine Pyrrolidine Ring BulkyGroup Bulky Diaryl- (silyloxy)methyl Group BlockedFace Sterically Blocked Face BulkyGroup->BlockedFace Shields Enamine Enamine Intermediate OpenFace Open Face for Attack Aldehyde Aldehyde Approach Aldehyde->OpenFace Approaches

Steric shielding by the Hayashi-Jørgensen catalyst.

MacMillan Imidazolidinones: Iminium Ion Activation

MacMillan catalysts take a different approach. They react with α,β-unsaturated aldehydes to form a chiral iminium ion. This process lowers the LUMO of the aldehyde, making it a much more reactive Michael acceptor. The stereochemical outcome is controlled by the steric environment of the imidazolidinone, which directs the nucleophilic attack to one face of the iminium ion.

MacMillan_Catalysis_Workflow Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion (LUMO lowered) Unsat_Aldehyde->Iminium_Ion + Catalyst MacMillan_Cat MacMillan Imidazolidinone Adduct_Formation Stereoselective Adduct Formation Iminium_Ion->Adduct_Formation Nucleophile Nucleophile Nucleophile->Adduct_Formation Product Chiral Product Adduct_Formation->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Hydrolysis

Iminium ion activation by a MacMillan catalyst.

Practical Considerations for the Discerning Chemist

Beyond the reaction flask, several practical factors influence the choice of a chiral pyrrolidine building block.

Factor(S)-ProlineDiarylprolinol Silyl EthersMacMillan Imidazolidinones
Cost Very lowModerate to highModerate
Availability Readily available from multiple suppliersCommercially available, but can be expensiveCommercially available from various sources
Stability Highly stable, easy to handleGenerally stable, but can be sensitive to moistureGenerally stable, often supplied as hydrochloride salts
Catalyst Loading Typically higher (10-30 mol%)Generally lower (1-10 mol%)Typically in the range of 5-20 mol%
Reaction Scope Broad, but can be limited by solubilityVery broad for enamine-mediated reactionsExcellent for iminium ion-mediated reactions

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical understanding and practical application, we provide representative experimental protocols for each catalyst class.

Asymmetric Aldol Reaction Catalyzed by (S)-Proline

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

  • Setup: To a vial equipped with a magnetic stir bar, add (S)-proline (0.069 g, 0.6 mmol, 30 mol%).

  • Reagents: Add cyclohexanone (2.0 mL, 19.4 mmol) and dimethyl sulfoxide (DMSO) (2.0 mL).

  • Initiation: Add 4-nitrobenzaldehyde (0.302 g, 2.0 mmol) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add a saturated aqueous solution of NH4Cl (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.

  • Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Asymmetric Friedel-Crafts Alkylation Catalyzed by a MacMillan Imidazolidinone

Reaction: N-Methylpyrrole + Cinnamaldehyde

  • Setup: To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (28.3 mg, 0.1 mmol, 20 mol%) in a 1:1 mixture of CH2Cl2/H2O (2.0 mL) at -85 °C is added trifluoroacetic acid (1.5 µL, 0.02 mmol, 4 mol%).

  • Reagents: After stirring for 5 minutes, add N-methylpyrrole (0.41 g, 5.0 mmol) followed by cinnamaldehyde (66 mg, 0.5 mmol).

  • Reaction: Stir the reaction for 48 hours at -85 °C.

  • Work-up: Quench the reaction by the addition of saturated aqueous NaHCO3 (5 mL). Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (eluent: pentane/Et2O) to yield the product.

  • Analysis: Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral pyrrolidine building block is a critical decision in the design of an asymmetric synthesis.

  • (S)-Proline remains an excellent starting point for many transformations due to its low cost, ready availability, and robust performance, particularly when high catalyst loadings are not a concern.[1][2]

  • Diarylprolinol Silyl Ethers are the catalysts of choice when exceptional levels of stereoselectivity are required. Their predictable steric control makes them highly reliable for a broad range of enamine-mediated reactions.

  • MacMillan Imidazolidinones have carved a distinct niche by enabling a plethora of iminium ion-catalyzed reactions, offering a powerful strategy for the activation of α,β-unsaturated aldehydes towards nucleophilic attack.[3]

Ultimately, the optimal catalyst is not a one-size-fits-all solution but rather a function of the specific substrates, desired stereochemical outcome, and practical constraints of the synthetic endeavor. By understanding the fundamental principles that govern the reactivity and selectivity of these remarkable pyrrolidine-based catalysts, researchers can navigate the complex landscape of asymmetric synthesis with greater confidence and creativity, paving the way for the discovery and development of the next generation of chiral molecules that will benefit humankind.[6]

References

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • MacMillan, D. W. C. The Advent and Development of Organocatalysis. Nature2008 , 455 (7211), 304–308. [Link]

  • Quintavalla, A.; Carboni, D.; Lombardo, M. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023 , 28 (4), 1833. [Link]

  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005 , 44 (27), 4212–4215. [Link]

  • Jørgensen, K. A. Asymmetric Organocatalysis—A Personal Account. Angew. Chem. Int. Ed.2021 , 60 (40), 21734-21753. [Link]

  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. J. Am. Chem. Soc.2000 , 122 (17), 4243–4244. [Link]

  • Paras, N. A.; MacMillan, D. W. C. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. J. Am. Chem. Soc.2001 , 123 (18), 4370–4371. [Link]

  • Lombardo, M.; Quintavalla, A.; Trombini, C. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts2020 , 10 (6), 649. [Link]

  • Notz, W.; List, B. Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. J. Am. Chem. Soc.2000 , 122 (30), 7386–7387. [Link]

  • Mukherjee, S.; Yang, J. W.; Hoffmann, S.; List, B. Asymmetric Enamine Catalysis. Chem. Rev.2007 , 107 (12), 5471–5569. [Link]

  • Allemann, C.; Gordillo, R.; Clemente, F. R.; Cheong, P. H.-Y.; Houk, K. N. Theory of Asymmetric Organocatalysis by Proline: The Aldol Reaction. Acc. Chem. Res.2004 , 37 (8), 558–569. [Link]

  • The Nobel Prize in Chemistry 2021. NobelPrize.org. [Link]

Sources

A Senior Scientist's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis Featuring N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the mechanism of action (MoA) of novel therapeutic candidates. We will use a representative N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivative, hereafter designated as "Pyrsulfonamide-7A" , as a case study. This guide will objectively compare its hypothetical performance with established alternatives, supported by established experimental methodologies. Our focus will be on validating its hypothesized role as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, a common target for such scaffolds.

The journey from a promising chemical scaffold to a validated therapeutic agent is contingent on a rigorous, multi-faceted validation process. This process is not merely a checklist of experiments but a logical progression of hypothesis-driven inquiry. The causality behind each experimental choice is paramount; we begin with broad, high-throughput methods to establish activity and progressively narrow our focus to confirm specific molecular interactions within a complex biological system.

The Validation Funnel: A Logical Workflow

A robust MoA validation follows a "funnel" approach, starting with high-level biochemical assays and culminating in complex cellular and in-vivo models. This ensures that resources are invested in candidates with the highest potential and that the data generated at each stage informs the next.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Validation Biochem_Screen Biochemical Assays (Potency & Selectivity) MoA_Study Mechanism of Action Studies (Binding Mode) Biochem_Screen->MoA_Study Determine IC50/Kd Target_Engagement Cellular Target Engagement (e.g., NanoBRET) MoA_Study->Target_Engagement Confirm ATP Competition Downstream_Analysis Downstream Pathway Analysis (Western Blot) Target_Engagement->Downstream_Analysis Confirm Intracellular Binding Phenotypic_Assay Phenotypic Assays (Proliferation/Apoptosis) Downstream_Analysis->Phenotypic_Assay Verify Target Inhibition In_Vivo In Vivo Models (Xenografts) Phenotypic_Assay->In_Vivo Confirm Cellular Effect

Figure 1: A logical workflow for validating a kinase inhibitor's mechanism of action.

Phase 1: Biochemical Validation - Does the Compound Hit the Target?

The initial and most critical step is to confirm direct interaction between Pyrsulfonamide-7A and its putative target, the EGFR kinase domain, in a cell-free system. This phase establishes potency and selectivity, two fundamental parameters of any inhibitor.[1]

Comparative Alternatives:
  • Gefitinib: A well-characterized, selective EGFR tyrosine kinase inhibitor (TKI).[2][3]

  • Erlotinib: Another potent and selective EGFR TKI, serving as a benchmark for potency and cellular activity.[4]

Key Experiments & Data Comparison

1. Kinase Inhibition Assay (Potency Determination): The primary goal is to determine the half-maximal inhibitory concentration (IC50), which quantifies the concentration of Pyrsulfonamide-7A required to inhibit 50% of EGFR kinase activity.[1] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[5] They measure the amount of ADP produced, which is directly proportional to kinase activity.[5]

2. Competitive Binding Assay (Affinity Determination): To complement IC50 values, determining the dissociation constant (Kd) provides a direct measure of the binding affinity between the inhibitor and the kinase.[6] These assays typically involve a known fluorescent tracer that binds to the ATP pocket, and the test compound competes with this tracer.[6] A lower Kd value signifies a tighter binding interaction.

3. Kinome Selectivity Profiling: A crucial aspect of inhibitor characterization is understanding its selectivity. An ideal inhibitor will potently inhibit its intended target with minimal off-target effects. Large-scale screening against a panel of other kinases (a kinome scan) is essential to identify potential off-target liabilities that could lead to toxicity or unexpected pharmacology.[6][7] The selectivity score (S-score) is a useful metric, where a lower score indicates higher selectivity.[6]

Comparative Performance Data (Hypothetical & Literature-Based)
CompoundTarget KinaseBiochemical IC50Binding Affinity (Kd)Selectivity Score (S35)
Pyrsulfonamide-7A EGFR15 nM25 nM0.15
Gefitinib EGFR2-37 nM[2]~5 nM0.11
Erlotinib EGFR2 nM[4]~1 nM0.13

S35 is a selectivity score calculated by dividing the number of kinases inhibited by more than 35% at a 1 µM concentration by the total number of kinases tested.

Phase 2: Cellular Validation - Does the Compound Work in a Biological Context?

Positive results from biochemical assays are promising but insufficient. A compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[8]

Key Experiments & Comparative Analysis

1. Cellular Target Engagement Assay: This is the first critical test in a cellular environment. Assays like NanoBRET™ directly measure the binding of the compound to the target protein within intact cells.[8][9] This technology uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal, allowing for the quantification of intracellular target engagement.[10]

2. Downstream Signaling Pathway Analysis (Western Blot): Inhibition of EGFR kinase activity should lead to a measurable decrease in the phosphorylation of EGFR itself (autophosphorylation) and key downstream signaling proteins like Akt and ERK.[3][11] Western blotting is the gold-standard technique for this analysis.[12] By comparing the levels of phosphorylated proteins (p-EGFR, p-Akt, p-ERK) in treated versus untreated cells, we can confirm that the inhibitor is blocking the intended signaling cascade.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrsulfonamide Pyrsulfonamide-7A Gefitinib/Erlotinib Pyrsulfonamide->EGFR Inhibits (ATP Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified EGFR signaling pathway and the point of inhibition for TKIs.

3. Cell Viability/Proliferation Assay: Ultimately, an effective anti-cancer agent must inhibit the proliferation of cancer cells. This is assessed using assays like the MTT or CellTiter-Glo® assays, which measure metabolic activity as a surrogate for cell viability. The goal is to determine the half-maximal effective concentration (EC50) for inhibiting cell growth in EGFR-dependent cancer cell lines (e.g., A549, HCC827).

Comparative Cellular Performance Data
CompoundCellular Target Engagement (EC50)p-EGFR Inhibition (EC50)A549 Cell Viability (EC50)
Pyrsulfonamide-7A 80 nM100 nM0.5 µM
Gefitinib ~100 nM~150 nM~1 µM
Erlotinib ~20 nM[4]~50 nM23 µM[13]

Phase 3: Advanced Cellular & In Vivo Validation

This final phase aims to provide a more nuanced understanding of the drug's action and its potential efficacy in a whole-organism context.

Key Experiments

1. Receptor Internalization Assay (Immunofluorescence): EGFR activation leads to its internalization from the cell surface.[14] Some inhibitors can affect this process. Immunofluorescence microscopy can be used to visualize the localization of EGFR in response to ligand stimulation and inhibitor treatment. This provides qualitative, visual confirmation of the inhibitor's impact on receptor trafficking.

2. In Vivo Xenograft Models: The definitive test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in an animal model.[15] Human cancer cells (e.g., A549) are implanted in immunocompromised mice, and once tumors are established, the animals are treated with Pyrsulfonamide-7A. Tumor volume is measured over time to assess growth inhibition. Pharmacodynamic markers, such as p-EGFR levels in tumor tissue, can also be analyzed to correlate target inhibition with anti-tumor response.[15]

Detailed Experimental Protocols

Protocol 1: Western Blot for p-EGFR Analysis

Causality: This protocol is designed to quantify the direct effect of the inhibitor on the target's activity within the cell. A reduction in the phosphorylated form of EGFR, relative to the total amount of EGFR protein, is a direct indicator of successful target inhibition.

  • Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Starve the cells in serum-free media for 24 hours to reduce basal EGFR activation.

  • Inhibitor Incubation: Treat cells with varying concentrations of Pyrsulfonamide-7A or a comparator drug (e.g., Gefitinib) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-EGFR (Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with a primary antibody against total EGFR to normalize for protein loading.[12]

Protocol 2: Immunofluorescence for EGFR Localization

Causality: This protocol provides spatial information about the target protein. By visualizing the location of EGFR, we can determine if the inhibitor affects its normal cellular trafficking upon ligand stimulation, which is a key aspect of its biological function.

  • Cell Seeding: Seed A549 cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat cells with the inhibitor as described above, followed by EGF stimulation.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

  • Blocking: Block with 1% BSA in PBS for 30 minutes to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate with a primary antibody against EGFR for 1-2 hours at room temperature or overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[18]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.[17]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

The validation of a drug's mechanism of action is a systematic process that builds a comprehensive and evidence-based narrative. By progressing from direct biochemical interactions to complex cellular and in vivo responses, we can confidently establish the therapeutic potential of novel compounds like the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives. This comparative guide illustrates a robust framework for such validation, emphasizing the importance of logical experimental design, the use of appropriate controls and comparators, and the integration of quantitative data to support mechanistic claims.

References

  • Hall, M. D., & Boxer, M. B. (2019). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 593(19), 2737-2753. [Link]

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, 7(3), 169-181. [Link]

  • Klaus, A., & Joerger, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8633. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • ResearchGate. (n.d.). Erlotinib IC50 values of murine and human PDAC cells. [Link]

  • Sequist, L. V., Waltman, B. A., Dias-Santagata, D., et al. (2011). Genotypic and histological evolution of lung cancers acquiring resistance to EGFR inhibitors. Science Translational Medicine, 3(75), 75ra26. [Link]

  • Gordon, A. N., Finkler, N., Edwards, R. P., et al. (2005). A Phase II and Pharmacodynamic Study of Gefitinib in Patients with Refractory or Recurrent Epithelial Ovarian Cancer. International Journal of Gynecological Cancer, 15(5), 785-792. [Link]

  • Hoeflich, K. P., Merchant, M., Orr, C., et al. (2012). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research, 18(10), 2847-2858. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Wang, Y., Zhang, Y., Zhao, X., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 879831. [Link]

  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Oncology, 18(13 Suppl 8), 23-29. [Link]

  • Bio-protocol. (2024). Internalization assay. [Link]

  • Yang, H., Li, J., Chen, Y., et al. (2025). Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 125, 130264. [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. [Link]

  • Médard, D., Kuster, B., & Médard, G. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research, 19(11), 4478-4486. [Link]

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist, 8(4), 303-306. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Zhang, C., Geng, C., & Tan, L. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hop. ACS Omega, 8(32), 29013-29026. [Link]

  • Chen, Q., Chen, J., Yang, J., et al. (2018). Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. Journal of Cellular and Molecular Medicine, 22(11), 5547-5557. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway. [Link]

  • University of California, Berkeley. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Promega Corporation. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • ResearchGate. (n.d.). IC50 values for erlotinib, afatinib and gemcitabine in pancreatic cancer cell lines. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Patsnap. (2024). What is the mechanism of Gefitinib? [Link]

  • Ciardiello, F. (2009). Mechanisms of action of EGFR inhibitors. Expert Opinion on Emerging Drugs, 14(1), 61-73. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Link]

  • Wang, J., Wang, Y., & Zhang, J. (2021). The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer. Computational and Mathematical Methods in Medicine, 2021, 6649858. [Link]

  • Zhang, C., Geng, C., & Tan, L. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Omega, 8(32), 29013-29026. [Link]

  • Moyer, J. D., Barbacci, E. G., Iwata, K. K., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848. [Link]

  • Bublil, E. M., & Yarden, Y. (2007). Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking. Methods in Molecular Biology, 391, 35-43. [Link]

  • Boga, S. B., V-M., A., & C-G., J. (2018). Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2040-2044. [Link]

  • Sartorius. (2020). Real-time antibody internalization assays using live-cell analysis. [Link]

  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American Journal of Cancer Research, 4(5), 411-435. [Link]

  • Labrijn, A. F., Janmaat, M. L., Reichert, J. M., & Parren, P. W. H. I. (2019). The making of multispecific immunoglobulins – a clinical perspective. Current Opinion in Immunology, 61, 1-9. [Link]

Sources

comparative analysis of pharmacokinetic properties of pyrrolidine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Pharmacokinetic Properties of Pyrrolidine Sulfonamides: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is paramount to its success as a therapeutic agent. The pyrrolidine sulfonamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse range of biologically active compounds. This guide provides a comparative analysis of the pharmacokinetic properties of pyrrolidine sulfonamides, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. We will delve into the experimental methodologies used to assess these properties, compare data across different pyrrolidine sulfonamide series, and discuss the critical structure-activity relationships (SAR) that govern their in vivo behavior.

The Pyrrolidine Sulfonamide Scaffold: A Versatile Player in Drug Discovery

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space.[1] The incorporation of a sulfonamide group introduces a key hydrogen bond donor and acceptor, often enhancing target binding affinity and influencing physicochemical properties such as solubility and polarity.[2] This combination has led to the development of pyrrolidine sulfonamides as potent inhibitors of various biological targets, including enzymes and ion channels. However, the ultimate success of these compounds as drugs is not solely dependent on their potency but also on their pharmacokinetic profile. A compound must be able to reach its target in sufficient concentration and for an adequate duration to elicit a therapeutic effect. Therefore, a deep understanding of the ADME properties of this scaffold is essential for designing effective and safe medicines.

Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the generation of reliable and reproducible pharmacokinetic data, a suite of standardized in vitro and in vivo assays are employed. The following protocols represent best practices in the field and provide a framework for the self-validating systems required for trustworthy drug development.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound provides an early indication of its likely in vivo clearance. The liver is the primary site of drug metabolism, and assays using liver microsomes, which contain the major drug-metabolizing cytochrome P450 enzymes, are a common preliminary screen.

Experimental Protocol: Liver Microsome Stability Assay

  • Preparation: Thaw pooled human liver microsomes at 37°C and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH, a necessary cofactor for CYP450 enzymes.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Terminate the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[3]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Highly protein-bound drugs have a lower free concentration, which can impact their efficacy and clearance. Equilibrium dialysis is the gold standard for determining plasma protein binding.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a high-throughput equilibrium dialysis apparatus with dialysis membrane strips (e.g., molecular weight cutoff of 6–8 kDa). Hydrate the membranes according to the manufacturer's instructions.

  • Sample Preparation: Add the test compound to plasma (from the species of interest, e.g., human, rat) at a clinically relevant concentration.

  • Dialysis: Load the plasma containing the test compound into the donor chamber of the dialysis cell and phosphate-buffered saline (PBS) into the receiver chamber.

  • Equilibration: Incubate the dialysis apparatus at 37°C with gentle rotation for a sufficient time to reach equilibrium (typically 4-8 hours).[4]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both chambers by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption. When cultured on a semi-permeable membrane, these cells differentiate into a monolayer with tight junctions and express key uptake and efflux transporters, mimicking the intestinal epithelium.[5][6]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate until a confluent monolayer is formed and differentiated (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A-B): To measure apical to basolateral permeability (absorption), add the test compound to the apical (upper) chamber.

  • Permeability Measurement (B-A): To measure basolateral to apical permeability (efflux), add the test compound to the basolateral (lower) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At specific time points, collect samples from the receiver chamber.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[7]

In Vivo Pharmacokinetic Study

In vivo studies in animal models, typically rats, are essential for understanding the complete pharmacokinetic profile of a compound, including its bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats, often with cannulated jugular veins for serial blood sampling.

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate group of animals to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.[8][9]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., by protein precipitation or solid-phase extraction) and quantify the concentration using a validated LC-MS/MS method.[9]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[10][11]

General Workflow for LC-MS/MS Analysis

  • Sample Preparation: Extract the analyte and an internal standard from the biological matrix (e.g., plasma, cell culture media) to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[2]

  • Chromatographic Separation: Inject the extracted sample onto a high-performance liquid chromatography (HPLC) column. The analyte is separated from other components based on its physicochemical properties.

  • Ionization: The eluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization), where the analyte molecules are ionized.

  • Mass Analysis: The ionized analyte is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity.

  • Quantification: The analyte concentration is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared in the same biological matrix.

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the typical workflow for characterizing the pharmacokinetic properties of a novel pyrrolidine sulfonamide.

G cluster_0 In Vitro Assays cluster_1 In Vivo Study cluster_2 Analysis Metabolic Stability Metabolic Stability LC-MS/MS Analysis LC-MS/MS Analysis Metabolic Stability->LC-MS/MS Analysis Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->LC-MS/MS Analysis Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->LC-MS/MS Analysis Rat PK Study Rat PK Study Rat PK Study->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: A typical workflow for pharmacokinetic profiling.

Comparative Pharmacokinetic Analysis of Pyrrolidine Sulfonamides

The pharmacokinetic properties of pyrrolidine sulfonamides can be significantly influenced by their structural modifications. Below is a comparative analysis of data from different series of these compounds.

Glycine Transporter 1 (GlyT1) Inhibitors

Pyrrolidine sulfonamides have been investigated as inhibitors of GlyT1 for the potential treatment of schizophrenia.[12][13][14] A key challenge in developing CNS-active drugs is overcoming the blood-brain barrier (BBB), which is heavily guarded by efflux transporters like P-gp. The efflux ratio (ER) from a Caco-2 assay is a good predictor of P-gp substrate liability.

Compound SeriesKey Structural FeatureEfflux Ratio (ER)Implication for CNS Penetration
Pyrrolidine Sulfonamide 23a[15]Benzoyl group8.7High potential for P-gp efflux, likely poor CNS penetration.
Analogs 23d,g–i,k,l,o,p,s,v,x[15]Replacement of benzoyl with anilinesLower ER valuesReduced P-gp substrate liability, improved potential for CNS penetration.

This comparison clearly demonstrates that modification of the substituent on the pyrrolidine sulfonamide core can dramatically impact a key pharmacokinetic property related to CNS distribution.

Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonists

The optimization of pyrrolidine sulfonamides as TRPV4 antagonists for conditions like pulmonary edema has focused on improving both potency and pharmacokinetic properties.[16][17][18]

Compound SeriesKey Structural FeatureOral Bioavailability (Rat)ClearanceKey Finding
Initial Lead Compound-Not reported, but optimization was required-The initial series required optimization of pharmacokinetic properties.
Optimized Lead GSK3395879 (52)[17]Novel pyrrolidine diol core and optimized sulfonamide substituentGood oral bioavailabilityImproved clearance profileStructure-activity relationship studies on the sulfonamide substituent led to improved potency and pharmacokinetics.

This example highlights the iterative nature of drug discovery, where SAR studies are used to fine-tune a lead scaffold to achieve a desirable pharmacokinetic profile for in vivo efficacy.

Muscarinic M5 Receptor Antagonists: Pyrrolidine vs. Piperidine Core

A direct comparison between pyrrolidine and piperidine amides as M5 antagonists provides valuable insights into the effect of the core heterocyclic ring on pharmacokinetics.[15][19][20]

CompoundCore StructurehM5 IC50 (nM)Predicted Hepatic Clearance (rat, mL/min/kg)P-gp Efflux Ratio
29f[19]Piperidine amide10-30952High
12f (VU6029051)[15]Pyrrolidine amide872932.3
17j (VU6029919)[15]Pyrrolidine amide29029-

While replacing the piperidine with a pyrrolidine core was tolerated for potency and led to a moderate improvement in the predicted hepatic clearance in rats, both series suffered from high P-gp mediated efflux. This suggests that for this particular scaffold, the efflux liability is likely driven by other parts of the molecule and not the core ring structure alone.

Structure-Activity Relationship (SAR) Insights

The data presented above allows for the deduction of several key SAR principles for the pyrrolidine sulfonamide scaffold.

G Structural Modification Structural Modification Metabolic Stability Metabolic Stability Structural Modification->Metabolic Stability e.g., adding steric hindrance Bioavailability Bioavailability Structural Modification->Bioavailability e.g., modulating polarity Efflux Ratio Efflux Ratio Structural Modification->Efflux Ratio e.g., altering P-gp recognition Clearance Clearance Structural Modification->Clearance e.g., blocking metabolic soft spots

Caption: Impact of structural modifications on pharmacokinetic properties.

  • Blocking Metabolic "Soft Spots": The introduction of steric hindrance near a potential site of metabolism can improve metabolic stability and, consequently, oral bioavailability. For example, the addition of a methyl group to a pyrrolidine ring can prevent hydroxylation, a common metabolic pathway.

  • Modulating Polarity and Lipophilicity: The nature of the substituents on the pyrrolidine sulfonamide scaffold plays a crucial role in balancing lipophilicity and polarity. This balance affects solubility, permeability, and plasma protein binding. As seen with the GlyT1 inhibitors, changing a benzoyl group to an aniline can significantly alter interactions with efflux transporters.

  • Core Ring Structure: While the pyrrolidine ring is a versatile scaffold, its replacement with other small heterocyclic rings like piperidine can lead to modest changes in pharmacokinetic properties. The choice of the core ring should be considered in the context of the overall molecular properties.

Conclusion and Future Directions

The pyrrolidine sulfonamide scaffold remains a highly attractive starting point for the design of novel therapeutics. This guide has demonstrated that a systematic approach to evaluating the pharmacokinetic properties of this class of compounds is essential for successful drug development. The comparative analysis reveals that even subtle structural modifications can have a profound impact on ADME properties.

Future research in this area should continue to focus on:

  • Predictive Modeling: The development of more accurate in silico models to predict the pharmacokinetic properties of pyrrolidine sulfonamides early in the design phase.

  • Prodrug Strategies: For compounds with inherent pharmacokinetic liabilities, such as poor solubility or high first-pass metabolism, prodrug approaches could be explored.

  • Targeted Delivery: In cases where off-target effects are a concern, conjugation of pyrrolidine sulfonamides to targeting moieties could improve their therapeutic index.

By integrating the principles of medicinal chemistry with a thorough understanding of pharmacokinetics, the full potential of the pyrrolidine sulfonamide scaffold can be realized in the development of the next generation of medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Gee, S. J., et al. (2013). Protein Binding by Equilibrium Dialysis. Bio-protocol, 3(16), e873. [Link]

  • Wolkenberg, S. E., et al. (2009). Discovery of GlyT1 inhibitors with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 19(5), 1492–1495. [Link]

  • Cyprotex. Caco-2 Permeability Assay. Evotec. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 386-391. [Link]

  • Brnardic, E. J., et al. (2012). Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema. ACS Medicinal Chemistry Letters, 3(10), 845–849. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • NCL. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Harvard Apparatus. Guide to Equilibrium Dialysis. [Link]

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(2), 125-136. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]

  • Lonza. (2018). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Moschetti, V., et al. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and Translational Science, 11(6), 625–632. [Link]

  • Alberati, D., et al. (2005). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 68(5), 1443-1453. [Link]

  • Schmedes, A., et al. (2022). A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. Molecules, 27(3), 1018. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Deng, J., et al. (2020). Structural Pharmacology of TRPV4 Antagonists. ResearchGate. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. [Link]

  • Bender, A. M., et al. (2020). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Tran, P., et al. (2021). Developing novel TRPV4 antagonists for the treatment of glaucoma. Investigative Ophthalmology & Visual Science, 62(8), 2953. [Link]

  • Obach, R. S. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 14(7), 843–853. [Link]

  • Ringdahl, B., et al. (1991). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 34(7), 2153-2159. [Link]

  • Norinder, U., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2221–2231. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738–9755. [Link]

  • PPB Training Video. (2022, June 13). YouTube. [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • Korfmacher, W. A., et al. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 20(2), 67-72. [Link]

  • Czerwińska, J., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7919. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • F-W., et al. (2014). TRPV1 Antagonism: From Research to Clinic. Royal Society of Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Liddle, J., et al. (2019). Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). ACS Medicinal Chemistry Letters, 10(9), 1340–1345. [Link]

Sources

A Comparative Guide to Novel Pyrrolidine-Based BTK Inhibitors Versus Standard-of-Care in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark emerging pyrrolidine-based Bruton's Tyrosine Kinase (BTK) inhibitors against established standard-of-care drugs for B-cell malignancies. The focus is on providing objective, data-driven comparisons grounded in robust experimental design.

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, driving cancer progression. Consequently, BTK has become a pivotal therapeutic target.[1][3]

The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of these cancers by irreversibly binding to BTK and blocking its activity.[1][4] This action disrupts the downstream signaling necessary for malignant B-cell survival and proliferation.[5] However, ibrutinib's efficacy can be limited by off-target effects, leading to side effects like atrial fibrillation and hypertension, which are attributed to its inhibition of other kinases.[6][7][8]

This has spurred the development of next-generation inhibitors, including those with a pyrrolidine scaffold.[9][10][11][12] The pyrrolidine ring is a versatile structural motif in medicinal chemistry, often employed to enhance potency, selectivity, and pharmacokinetic properties.[9] Novel pyrrolidine-based BTK inhibitors aim to offer more precise targeting of BTK, potentially improving safety and efficacy outcomes.[6][13] This guide outlines the essential experimental comparisons required to validate these claims.

Section 1: Unraveling the Molecular Mechanisms of Action

A thorough understanding of the targeted signaling pathway is fundamental. The BCR pathway is initiated upon antigen binding, leading to the activation of a cascade of kinases, with BTK playing a central role.[14][15] BTK activation leads to downstream signaling that promotes B-cell growth and survival.[3] BTK inhibitors work by blocking this protein's activity.[3]

Standard-of-Care: Ibrutinib Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[4] However, it also inhibits other kinases, such as TEC-family kinases and EGFR, which can contribute to adverse events.[7]

Novel Pyrrolidine-Based Inhibitors (e.g., Zanubrutinib) Newer inhibitors, some incorporating a pyrrolidine structure, were designed for greater selectivity for BTK.[9][13] For instance, zanubrutinib demonstrates more complete and sustained BTK occupancy with fewer off-target effects compared to ibrutinib.[13] This increased selectivity is hypothesized to translate into an improved safety profile, particularly regarding cardiovascular side effects.[6][8]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolidine Inhibitor & Standard of Care (Ibrutinib) Inhibitor->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.

Section 2: Experimental Design for Head-to-Head Benchmarking

To objectively compare a novel pyrrolidine inhibitor against a standard-of-care drug, a multi-tiered experimental approach is essential. The causality behind this workflow is to first establish biochemical potency and selectivity, then confirm target engagement in a cellular environment, and finally, assess the desired functional outcomes like cancer cell death.

Experimental_Workflow cluster_biochem Tier 1: Biochemical Assays cluster_cell_target Tier 2: Cellular Target Engagement cluster_cell_function Tier 3: Cellular Functional Assays KinaseAssay Kinase Selectivity Profiling (IC50) CETSA Cellular Thermal Shift Assay (CETSA) KinaseAssay->CETSA Validate in Cells Viability Cell Viability & Apoptosis Assay (EC50) CETSA->Viability Confirm Function BCR_Inhibition BCR Signaling Inhibition Assay Viability->BCR_Inhibition Orthogonal Validation

Caption: A tiered workflow for benchmarking novel kinase inhibitors.

Section 3: Key Experimental Protocols and Data Interpretation

Protocol 1: Biochemical Kinase Selectivity Profiling

Rationale: This initial step is crucial to quantify the potency of the inhibitor against the primary target (BTK) and a broad panel of other kinases. This provides the first indication of selectivity and potential off-target liabilities. A non-radioactive, high-throughput format is often preferred for safety and efficiency.[16][17]

Methodology:

  • Assay Principle: Utilize a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[16]

  • Plate Preparation: Dispense a panel of purified recombinant kinases (including BTK and key potential off-target kinases like EGFR, ITK, TEC) into a 384-well plate.

  • Compound Addition: Add the novel pyrrolidine inhibitor and the standard-of-care drug in a 10-point dose-response curve (e.g., 1 nM to 10 µM). Include DMSO as a vehicle control.

  • Reaction Initiation: Add the kinase-specific substrate and a physiologically relevant concentration of ATP to start the reaction. Incubate at room temperature for 1-2 hours.

  • Detection: Add detection reagents that convert ADP to a fluorescent signal.[16]

  • Data Analysis: Measure fluorescence on a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: While biochemical assays are informative, it is critical to confirm that the drug engages its target within the complex environment of a living cell.[18] CETSA is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[19][20][21]

Methodology:

  • Cell Treatment: Incubate intact CLL cells (e.g., MEC-1 cell line) with the test compounds at various concentrations for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[19]

  • Cell Lysis: Lyse the cells to release proteins. Ligand-bound proteins are stabilized and remain in solution at higher temperatures, while unbound proteins denature and precipitate.[20]

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Detection: Quantify the amount of soluble BTK protein at each temperature using Western blotting or an AlphaScreen®/ELISA-based method.

  • Data Analysis: Plot the amount of soluble BTK against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Protocol 3: Cell Viability and Apoptosis Assay

Rationale: The ultimate goal of an anti-cancer therapeutic is to kill cancer cells. This assay measures the functional consequence of BTK inhibition on cell survival and induction of programmed cell death (apoptosis). Flow cytometry is a robust method for this analysis.[22][23][24]

Methodology:

  • Cell Culture and Treatment: Seed CLL cells in a 96-well plate and treat with a dose-response of the inhibitors for 48-72 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters late apoptotic/necrotic cells with compromised membranes).[23][25]

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Calculate the EC50 for apoptosis induction.

Section 4: Comparative Data Analysis

All quantitative data should be summarized in tables for direct comparison. The results should demonstrate not just potency but a clear therapeutic window.

Table 1: Biochemical Potency and Selectivity Profile

CompoundBTK IC50 (nM)EGFR IC50 (nM)ITK IC50 (nM)Selectivity Ratio (EGFR/BTK)
Standard of Care 0.87.510.29.4
Pyrrolidine Inhibitor 0.5>1000250>2000

Fictional data for illustrative purposes.

Table 2: Cellular Efficacy

CompoundTarget Engagement (CETSA ΔTagg at 1µM)Apoptosis Induction EC50 (nM)
Standard of Care +5.2 °C15.5
Pyrrolidine Inhibitor +8.1 °C9.8

Fictional data for illustrative purposes.

Section 5: Discussion and Candidate Advancement

The data from these assays provide a multidimensional view of the inhibitor's performance. The ideal novel pyrrolidine inhibitor should exhibit:

  • Superior Potency: A lower IC50/EC50 value against BTK and in cellular assays.

  • Enhanced Selectivity: Significantly higher IC50 values for off-target kinases, predicting a better safety profile.[6][13]

  • Confirmed Target Engagement: A clear thermal shift in CETSA, proving the drug hits its intended target in a physiological context.

Based on the benchmarking results, a decision on whether to advance the candidate can be made.

Decision_Tree Start Benchmarking Results (Tables 1 & 2) Selectivity Superior Selectivity? (>100x vs Off-Targets) Start->Selectivity Potency Potent On-Target Activity? (Cellular EC50 < 50 nM) Selectivity->Potency Yes Optimize Re-evaluate / Optimize Chemical Scaffold Selectivity->Optimize No Advance Advance to In Vivo Efficacy & Tox Studies Potency->Advance Yes Potency->Optimize No Abandon Abandon Candidate

Caption: A decision-making framework for advancing a lead inhibitor candidate.

Conclusion

Benchmarking new pyrrolidine-based inhibitors requires a rigorous, evidence-based approach that moves logically from biochemical characterization to cellular function. By employing the protocols and analytical frameworks outlined in this guide, researchers can generate a robust data package to clearly differentiate their novel compounds from the existing standard of care, ultimately paving the way for safer and more effective therapies for patients with B-cell malignancies. The superior efficacy and safety of zanubrutinib over ibrutinib in clinical trials for CLL/SLL underscores the value of developing more selective BTK inhibitors.[13][26][27]

References

  • Lymphoma Australia. Bruton's tyrosine kinase (BTK) inhibitors. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? [Link]

  • de Weerdt, I., et al. (2021, April 26). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. Clinical Cancer Research. [Link]

  • The ASCO Post. (2021, June 17). Zanubrutinib vs Ibrutinib in Relapsed/Refractory CLL/SLL ALPINE Trial. [Link]

  • Targeted Oncology. (2023, February 14). Comparison of BTK Inhibitors Shows Promising Results for Zanubrutinib Over Ibrutinib in CLL/SLL. [Link]

  • IMBRUVICA® (ibrutinib) HCP. Mechanism of Action. [Link]

  • MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. [Link]

  • Spagyrics. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Spagyrics. [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • U.S. National Library of Medicine. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • U.S. National Library of Medicine. (2023, March 6). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. International Journal of Molecular Sciences. [Link]

  • U.S. National Library of Medicine. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Brown, J. R., et al. (2024). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Cancer Research UK. Cancer drugs A to Z list. [Link]

  • U.S. National Library of Medicine. (2012, May 1). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • U.S. National Library of Medicine. (n.d.). Ibrutinib's off-target mechanism: cause for dose optimization. Journal of Hematology & Oncology. [Link]

  • Journal of Managed Care & Specialty Pharmacy. (n.d.). Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. [Link]

  • Agilent Technologies. Apoptosis Assays by Flow Cytometry. [Link]

  • Wikipedia. Bruton's tyrosine kinase. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • U.S. National Library of Medicine. (n.d.). B Cell Receptor Signaling. Encyclopedia of Molecular Cell Biology and Molecular Medicine. [Link]

  • Wikipedia. B-cell receptor. [Link]

  • American Cancer Society. Treatment For Cancer. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • U.S. National Library of Medicine. (n.d.). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood. [Link]

  • U.S. National Library of Medicine. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • CancerNetwork. Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. [Link]

  • Creative Diagnostics. BCR Signaling Pathway. [Link]

  • MDPI. (n.d.). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Chemocare. How Do Doctors Decide Which Chemotherapy Drugs To Give? [Link]

  • YouTube. (2019, June 8). B cell receptor and signalling mechanism. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Aptitude Health. Most New Cancer Drug Approvals Have Not Displaced Standards of Care. [Link]

  • Frontiers. (n.d.). Editorial: BCR Signaling and B Cell Activation. Frontiers in Immunology. [Link]

Sources

A Researcher's Comparative Guide to Confirming Target Engagement of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide-Derived Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule binds to its intended target within a cellular context is a cornerstone of a successful research program. For investigators working with novel N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide-derived molecules, selecting the appropriate target engagement assay is a critical decision that influences the trajectory of lead optimization and clinical translation. This guide provides an in-depth comparison of key methodologies, offering the scientific rationale behind experimental choices to empower researchers in making informed decisions.

The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing promise against a range of targets, including kinases, G-protein coupled receptors (GPCRs) like the histamine H3 receptor, and various enzymes.[1][2][3] The methanesulfonamide group can act as a key hydrogen bond donor or participate in other non-covalent or even covalent interactions, making a nuanced understanding of target binding essential.[3]

The Imperative of Cellular Context in Target Engagement

While traditional biochemical assays using purified proteins are invaluable for determining intrinsic binding affinity and enzyme kinetics, they often fall short of predicting a compound's efficacy in a physiological setting.[4][5] A molecule's journey to its intracellular target is fraught with obstacles, including cell membrane permeability and high concentrations of endogenous ligands like ATP for kinase inhibitors.[4][6] Therefore, cellular target engagement assays are indispensable for confirming that a compound reaches and binds to its target in a more biologically relevant environment.

This guide will dissect and compare several state-of-the-art techniques for confirming target engagement, with a focus on their applicability to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide-derived molecules.

Comparative Analysis of Target Engagement Methodologies

We will explore a selection of robust techniques, each with unique strengths and limitations. The choice of assay should be guided by the nature of the target, the desired throughput, and the specific questions being addressed.

Methodology Principle Key Advantages Key Limitations Applicability to Pyrrolidine Derivatives
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins in cells and tissues, provides evidence of intracellular binding.Not all binding events result in thermal stabilization (potential for false negatives), lower throughput for traditional Western blot-based readout.High. Can directly confirm intracellular binding to targets like kinases or enzymes without modifying the compound.
Bioluminescence Resonance Energy Transfer (BRET) Non-radiative energy transfer between a luciferase-tagged target and a fluorescently labeled tracer or ligand.High sensitivity, allows for real-time kinetic measurements in live cells, suitable for high-throughput screening.Requires genetic modification of the target protein and a suitable fluorescent ligand/tracer, potential for steric hindrance from tags.High, especially for GPCRs like the histamine H3 receptor where tagged receptors and fluorescent ligands are often utilized.[7][8]
Biochemical Assays (e.g., Kinase Activity Assays) Measures the functional consequence of target binding, such as inhibition of enzyme activity.Directly measures functional outcome, high-throughput formats are widely available (e.g., ADP-Glo™).Performed in vitro with purified components, may not reflect cellular potency due to factors like cell permeability and ATP competition.[5][9]Moderate. Essential for initial screening and determining intrinsic potency, but should be complemented with cellular assays.
RNAscope™ (In Situ Hybridization) Visualizes target mRNA expression within the morphological context of tissues.Provides spatial resolution of target expression, highly specific and sensitive, useful when good antibodies are unavailable.Measures mRNA, not protein levels or ligand binding; provides indirect evidence of target presence.High. Excellent for validating target expression in relevant tissues and cell types before embarking on extensive compound screening.[10][11]

In-Depth Look at Key Methodologies

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Binding

CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment. The underlying principle is that ligand binding increases the thermal stability of the target protein.

Causality Behind Experimental Choices: The primary reason to choose CETSA is its label-free nature. Neither the compound nor the target protein needs modification, which provides a more authentic measurement of target engagement under physiological conditions. This is particularly advantageous for novel chemical scaffolds like N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives, where the addition of a tag could alter the binding mode or physicochemical properties.

Experimental Workflow:

A simplified workflow for a CETSA experiment.

Step-by-Step Protocol (Western Blot-based CETSA):

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivative or vehicle control for a specified time.

  • Heat Shock: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET): Probing Binding Dynamics in Real-Time

BRET is a proximity-based assay that measures the interaction between a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein and a fluorescent acceptor.[12] In the context of target engagement, a fluorescently labeled tracer compound that binds to the target is displaced by the unlabeled test compound, leading to a decrease in the BRET signal.

Causality Behind Experimental Choices: BRET is the method of choice when real-time binding kinetics and high-throughput screening are desired. It is particularly well-suited for studying GPCRs, a potential target class for pyrrolidine derivatives.[7][8][13] The ratiometric nature of the BRET signal minimizes variability, making it robust for compound screening campaigns.[8]

Experimental Workflow:

A general workflow for a NanoBRET™ target engagement assay.

Step-by-Step Protocol (NanoBRET™ Target Engagement):

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a multi-well plate. Add the NanoBRET™ tracer and varying concentrations of the N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivative.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to initiate the bioluminescent reaction.

  • Signal Detection: Measure the luminescence emission at the donor and acceptor wavelengths using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC50, from which the cellular affinity can be derived.

Biochemical Assays: A Foundation for Understanding Intrinsic Potency

Biochemical assays, such as kinase activity assays, are fundamental for the initial characterization of inhibitors. They measure the direct effect of a compound on the function of a purified enzyme.

Causality Behind Experimental Choices: The primary rationale for using biochemical assays is to determine the intrinsic potency of a compound in a controlled, simplified system. This allows for a clean structure-activity relationship (SAR) to be established without the confounding variables of a cellular environment.[9] However, it is crucial to recognize that biochemical potency may not always correlate with cellular activity.[5]

Illustrative Signaling Pathway: Histamine H3 Receptor

The histamine H3 receptor (H3R) is a presynaptic GPCR that regulates the release of histamine and other neurotransmitters.[13] It is a potential target for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives. H3R activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[14]

G H3R Agonist H3R Agonist H3R H3R H3R Agonist->H3R H3R Antagonist H3R Antagonist H3R Antagonist->H3R G_protein Gαi/o H3R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Overview of the RNAscope™ in situ hybridization workflow.

Conclusion: An Integrated Approach for Robust Target Engagement Confirmation

Confirming target engagement for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide-derived molecules requires a multi-faceted and logical approach. No single method provides all the necessary information. A robust strategy often involves:

  • Initial Screening with Biochemical Assays: To establish intrinsic potency and guide early SAR.

  • Target Validation with RNAscope™: To confirm target expression in relevant disease models.

  • Cellular Target Engagement Confirmation with CETSA®: To provide definitive evidence of intracellular binding to the native target.

  • High-Throughput Screening and Kinetic Analysis with BRET: For lead optimization and to understand the dynamics of compound binding in live cells.

By carefully selecting and integrating these methodologies, researchers can build a comprehensive and compelling data package that validates the mechanism of action of their N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide-derived molecules, paving the way for successful preclinical and clinical development.

References

  • Ghoshal, A., et al. (2018). Novel pyrrolidinone derivative lacks claimed histamine H3 receptor stimulationin receptor binding and functional studies. ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]

  • Varela, M.F., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed. Available at: [Link]

  • Kumar, R., et al. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Available at: [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]

  • Varela, M.F., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Tutumlu-Kocaturk, F.Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Ligneau, X., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. Available at: [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Available at: [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. Available at: [Link]

  • Stoddart, L.A., et al. (2018). Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). HMG-CoA reductase. Wikipedia. Available at: [Link]

  • Morita-Takemura, S., et al. (2024). Comprehensive mapping of histamine H1 receptor mRNA in the mouse brain. PubMed. Available at: [Link]

  • G. A. G., et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. National Institutes of Health. Available at: [Link]

  • Alvarez, Y., et al. (2013). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. National Institutes of Health. Available at: [Link]

  • ACD Bio-Techne. (n.d.). RNAscope™ HiPlex v2 Assays | In Situ Hybridization, RNA-ISH. ACD Bio-Techne. Available at: [Link]

  • B. L., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Friesen, J.A., & Rodwell, V.W. (2004). The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. PubMed. Available at: [Link]

  • Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. ResearchGate. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

  • Bio-Techne. (n.d.). RNAscope ISH Technology. Bio-Techne. Available at: [Link]

  • Rosethorne, E.M., & Charlton, S.J. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • Stark, H., et al. (2020). Novel pyrrolidinone derivative lacks claimed histamine H3 receptor stimulation in receptor binding and functional studies. PubMed. Available at: [Link]

  • Barak, L.S., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at: [Link]

  • Ortega, E., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI. Available at: [Link]

  • Jo, Y., & Debose-Boyd, R.A. (2020). Post-Translational Regulation of HMG CoA Reductase. PubMed Central. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • Esbenshade, T.A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PubMed Central. Available at: [Link]

  • Mizuguchi, H., et al. (2011). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. MDPI. Available at: [Link]

  • G. A. G., et al. (2013). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS One. Available at: [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. ResearchGate. Available at: [Link]

  • Ottl, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • Wang, F., et al. (2012). RNAscope: A Novel in Situ RNA Analysis Platform for Formalin-Fixed, Paraffin-Embedded Tissues. National Institutes of Health. Available at: [Link]

  • Szpakowska, M., et al. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. Available at: [Link]

  • Proteopedia. (2023). HMG-CoA Reductase. Proteopedia. Available at: [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]

  • Malmlof, K., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. PubMed. Available at: [Link]

  • Di Lodovico, E., et al. (2024). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application; it encompasses its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS No. 1810074-78-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

The fundamental principle guiding the disposal of this, and any novel chemical entity, is caution. The provided Safety Data Sheet (SDS) for this compound, while not classifying it as dangerous goods for transport, explicitly recommends professional disposal, a directive that underscores the need for a structured and informed approach.[1]

Section 1: Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, the precautionary principle dictates treating it as a potentially hazardous substance.

1.1. Personal Protective Equipment (PPE): A Non-Negotiable Standard

All handling and disposal procedures must be conducted with appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure to change them frequently, especially if contact with the compound is suspected.

  • Respiratory Protection: In cases of potential dust formation, a NIOSH-approved respirator is essential.[1]

  • Protective Clothing: A standard laboratory coat should be worn at all times.

1.2. Waste Categorization and Segregation

Proper waste management begins with correct categorization. This compound waste should be segregated into the following streams:

  • Solid Waste: Unused or expired pure compound, and any lab consumables (e.g., weighing paper, contaminated gloves) that have come into direct contact with the solid material.

  • Liquid Waste: Solutions containing the compound.

  • Contaminated Sharps: Any needles or other sharps used in handling the compound.

  • Empty Containers: Original and secondary containers that held the compound.

Section 2: Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed professional waste disposal service.[1] This ensures the compound is managed in compliance with all federal, state, and local regulations.[2]

Step 1: Waste Accumulation and Containment

  • Container Selection: Choose a leak-proof, sealable container that is compatible with the chemical waste.[2][3] For solid waste, the original container, if in good condition, is often a suitable choice.[3]

  • Labeling: Immediately label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[3] The date of accumulation should also be clearly marked.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[2] This area should be secure and away from incompatible materials.

Step 2: Managing Different Waste Streams

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust formation.[1]

    • Place the solid waste and any contaminated consumables into the designated, labeled hazardous waste container.

    • Seal the container securely.

  • Liquid Waste:

    • Pour liquid waste into a designated, labeled hazardous waste container for liquids.

    • Do not overfill the container; leave at least 5% of the volume as headspace to allow for thermal expansion.[2]

    • Seal the container tightly.

  • Contaminated Packaging:

    • The Safety Data Sheet advises disposing of contaminated packaging as unused product.[1]

    • If the container is to be disposed of, it should be placed in the solid hazardous waste stream.

    • For empty containers that held toxic chemicals, a triple-rinse procedure with a suitable solvent may be required before the container can be disposed of as regular trash.[4] The rinsate from this process must be collected and treated as hazardous waste.[4]

Step 3: Arranging for Professional Disposal

  • Contact a Licensed Service: Engage a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.

  • Provide Documentation: Be prepared to provide the waste disposal company with the Safety Data Sheet and an accurate description of the waste, including its composition and quantity.

  • Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory's designated accumulation area.

Section 3: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust creation. Place it in a sealed, labeled container for disposal.[1]
Large Spill Evacuate the area and contact your institution's EHS department immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe categorize Categorize Waste (Solid, Liquid, Sharps, Packaging) ppe->categorize container Select Compatible Leak-Proof Container categorize->container labeling Label as 'HAZARDOUS WASTE' with Chemical Name & Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact Institutional EHS or Licensed Disposal Service storage->contact_ehs documentation Provide SDS and Waste Information contact_ehs->documentation pickup Schedule Waste Pickup documentation->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

  • MSDS of N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]

  • Hazardous Waste and Disposal - American Chemical Society. Available at: [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Lehigh University. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available at: [Link]

  • N-Methylpyrrolidone - SAFETY DATA SHEET - A.G. Layne. Available at: [Link]

  • Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)) - JMN Specialties, Inc. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.